molecular formula C17H19KN2O5S B14116987 Phenethicillin (potassium)

Phenethicillin (potassium)

Cat. No.: B14116987
M. Wt: 402.5 g/mol
InChI Key: ORMNNUPLFAPCFD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenethicillin (potassium) is a useful research compound. Its molecular formula is C17H19KN2O5S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenethicillin (potassium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenethicillin (potassium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S.K/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMNNUPLFAPCFD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19KN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dawn of Semi-Synthetic Penicillins: A Technical History of Phenethicillin Potassium

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery and synthesis of a pivotal early semi-synthetic penicillin.

Introduction

The discovery of penicillin by Alexander Fleming in 1928 and its subsequent development into a life-saving drug marked a watershed moment in medicine. However, the limitations of the naturally produced Penicillin G, such as its susceptibility to bacterial β-lactamase and instability in acidic environments, spurred a new wave of research. This endeavor culminated in the creation of semi-synthetic penicillins, a class of antibiotics with tailored properties. Phenethicillin potassium, one of the first commercially successful semi-synthetic penicillins, stands as a testament to this pivotal era in drug development. This technical guide delves into the history of its discovery and the evolution of its chemical synthesis, providing detailed experimental insights for the modern researcher.

The Genesis of a New Penicillin: Discovery and Development

The journey to phenethicillin began at Beecham Research Laboratories in the United Kingdom. A monumental breakthrough occurred in 1957 when researchers successfully isolated the core nucleus of the penicillin molecule, 6-aminopenicillanic acid (6-APA). This discovery was the linchpin for the era of semi-synthetic penicillins, as it provided a versatile scaffold upon which various side chains could be chemically attached, thereby modifying the antibiotic's properties.

Following the isolation of 6-APA, Beecham scientists embarked on an intensive program to synthesize novel penicillin derivatives. This research led to the development of phenethicillin, which was brought to market in 1959 under the trade name Broxil. Phenethicillin, the phenoxyethyl analog of Penicillin G, offered a significant advantage: improved stability in acidic conditions, allowing for more reliable oral administration.[1]

The Chemistry of Creation: Synthesis of Phenethicillin Potassium

The synthesis of phenethicillin potassium is achieved through the acylation of 6-aminopenicillanic acid (6-APA) with an appropriate acylating agent. The key precursor for the desired side chain is α-phenoxypropionic acid. The synthesis can be approached to yield either the specific stereoisomers or the racemic mixture of phenethicillin.

Key Synthetic Protocols

The foundational methods for the synthesis of phenethicillin were established by Perron et al. in 1960 and further elaborated by Glombitza in 1964.[2] These methods typically involve the conversion of α-phenoxypropionic acid to a more reactive acylating agent, such as an acyl chloride, which is then reacted with 6-APA.

Experimental Protocol: Synthesis of D-α-Phenoxyethylpenicillin Potassium (A modification of the method by Perron et al., 1960)

  • Preparation of D-α-Phenoxypropionyl Chloride:

    • D-α-phenoxypropionic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent (e.g., dichloromethane (B109758) or diethyl ether) at a controlled temperature (typically 0-5 °C).

    • The reaction mixture is stirred until the evolution of gas ceases, indicating the formation of the acyl chloride.

    • The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude D-α-phenoxypropionyl chloride.

  • Acylation of 6-Aminopenicillanic Acid (6-APA):

    • 6-APA is suspended in a mixture of water and a suitable organic solvent (e.g., acetone (B3395972) or dichloromethane).

    • The suspension is cooled to 0-5 °C, and a base (e.g., sodium bicarbonate or triethylamine) is added to neutralize the hydro-chloride that will be formed and to maintain a slightly alkaline pH.

    • A solution of D-α-phenoxypropionyl chloride in an inert organic solvent is added dropwise to the stirred 6-APA suspension, maintaining the temperature and pH within a narrow range.

    • The reaction is allowed to proceed for a specified time (typically 1-2 hours) with continuous stirring.

  • Isolation and Purification of Phenethicillin Potassium:

    • After the reaction is complete, the aqueous layer, containing the penicillin salt, is separated.

    • The aqueous solution is then acidified to precipitate the free acid form of phenethicillin.

    • The precipitated phenethicillin acid is extracted into an organic solvent like diethyl ether or ethyl acetate.

    • The organic extract is washed and then treated with a solution of potassium 2-ethylhexanoate (B8288628) in a suitable solvent (e.g., n-butanol) to precipitate the potassium salt of phenethicillin.

    • The resulting crystalline phenethicillin potassium is collected by filtration, washed with a cold solvent, and dried under vacuum.

Quantitative Data from Seminal Syntheses

The following tables summarize the key quantitative data reported in the early syntheses of phenethicillin potassium, providing a benchmark for researchers.

Compound Form Melting Point (°C) Specific Optical Rotation ([α]D) Solvent for Crystallization Reference
Phenethicillin Potassiumdl-Form230-232 (decomposes)Not ApplicableAcetone[2]
Phenethicillin Potassiuml-Form238-239 (decomposes)+218° (c = 0.01 in water)20% Butanol[2]

Note: The original publications should be consulted for detailed analytical data and experimental conditions.

Mechanism of Action: A Molecular Perspective

Phenethicillin, like all penicillin antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[1] The structural integrity of the bacterial cell wall is maintained by a cross-linked polymer called peptidoglycan.

The key steps in the mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): Phenethicillin binds to and inactivates PBPs, which are bacterial enzymes (transpeptidases, carboxypeptidases) located on the inner surface of the bacterial cell membrane.

  • Inhibition of Transpeptidation: The inactivation of PBPs, particularly transpeptidases, prevents the final step of peptidoglycan synthesis: the cross-linking of peptide chains.

  • Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This ultimately results in cell lysis and bacterial death.

Visualizing the Molecular Battlefield

The following diagrams illustrate the key pathways and logical relationships in the synthesis and mechanism of action of phenethicillin.

Synthesis_Workflow cluster_synthesis Phenethicillin Synthesis 6_APA 6-Aminopenicillanic Acid (6-APA) Acylation Acylation Reaction 6_APA->Acylation Phenoxypropionic_Acid α-Phenoxypropionic Acid Acyl_Chloride α-Phenoxypropionyl Chloride Phenoxypropionic_Acid->Acyl_Chloride Chlorination Acyl_Chloride->Acylation Phenethicillin_Acid Phenethicillin (Free Acid) Acylation->Phenethicillin_Acid K_Salt Phenethicillin Potassium Phenethicillin_Acid->K_Salt Salt Formation

A simplified workflow for the synthesis of phenethicillin potassium.

Peptidoglycan_Synthesis_Inhibition cluster_pathway Bacterial Peptidoglycan Synthesis cluster_inhibition Mechanism of Phenethicillin Action Precursors Cytoplasmic Precursors (UDP-NAG, UDP-NAM-pentapeptide) Lipid_II Lipid II Synthesis at Membrane Precursors->Lipid_II Translocation Translocation across Membrane Lipid_II->Translocation Polymerization Glycan Chain Polymerization Translocation->Polymerization Cross_linking Peptide Cross-linking Polymerization->Cross_linking Cell_Wall Stable Peptidoglycan Cell Wall Cross_linking->Cell_Wall Inhibition Inhibition Cross_linking->Inhibition Phenethicillin Phenethicillin PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Phenethicillin->PBP Binds to PBP->Inhibition Weak_Wall Weakened Cell Wall Inhibition->Weak_Wall Lysis Cell Lysis Weak_Wall->Lysis

References

An In-depth Technical Guide to the Early Antibacterial Spectrum of Phenethicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research conducted on the antibacterial spectrum of phenethicillin, a semi-synthetic penicillin introduced in the late 1950s. The document focuses on the initial in vitro studies that defined its activity against key bacterial pathogens of the era, particularly Staphylococcus aureus and Streptococcus species. It includes quantitative data on its efficacy, detailed experimental protocols from the period, and a visualization of the antibiotic's mechanism of action.

Quantitative Antibacterial Spectrum of Phenethicillin

The introduction of phenethicillin marked a significant step in the development of penicillins, offering the advantage of acid stability and thus oral administration. Early studies focused on comparing its in vitro activity to that of its predecessors, penicillin G (benzylpenicillin) and penicillin V (phenoxymethylpenicillin). The following tables summarize the Minimum Inhibitory Concentrations (MICs) of phenethicillin against various clinically important bacteria as determined in seminal studies from the early 1960s.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Phenethicillin and Other Penicillins against Staphylococcus aureus

Bacterial StrainPenicillin G (µg/ml)Penicillin V (µg/ml)Phenethicillin (µg/ml)
Staphylococcus aureus (penicillin-sensitive)0.015 - 0.060.03 - 0.120.06 - 0.25
Staphylococcus aureus (penicillin-resistant)> 128> 1282 - 16

Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of Phenethicillin and Other Penicillins against β-hemolytic Streptococci

Bacterial StrainPenicillin G (µg/ml)Penicillin V (µg/ml)Phenethicillin (µg/ml)
β-hemolytic Streptococci0.007 - 0.0150.015 - 0.030.03 - 0.06

Data compiled from early research by Garrod (1960).[1][2]

Experimental Protocols for Determining Antibacterial Spectrum

The in vitro antibacterial activity of phenethicillin in these early studies was primarily determined using broth and agar (B569324) dilution methods to establish the Minimum Inhibitory Concentration (MIC). The following protocols are representative of the methodologies employed in the 1960s.

Broth Dilution Method

This method was used to determine the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of Antibiotic Solutions: A stock solution of phenethicillin was prepared in a suitable solvent (e.g., sterile distilled water or phosphate (B84403) buffer). A series of twofold dilutions were then made in nutrient broth to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test organism was prepared. Typically, an overnight broth culture was diluted to achieve a final inoculum density of approximately 105 colony-forming units (CFU) per milliliter in the test tubes.

  • Incubation: The tubes containing the varying concentrations of phenethicillin and the bacterial inoculum were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the antibiotic that showed no visible turbidity (i.e., no bacterial growth).

Agar Dilution Method

This method involved incorporating the antibiotic into a solid agar medium to determine the MIC.

Protocol:

  • Preparation of Antibiotic-Containing Plates: Molten nutrient agar was cooled to approximately 50°C. A series of twofold dilutions of phenethicillin were added to separate aliquots of the molten agar. The agar was then poured into Petri dishes and allowed to solidify. A control plate containing no antibiotic was also prepared.

  • Inoculum Preparation: A standardized suspension of the test organism was prepared as described for the broth dilution method.

  • Inoculation: The surface of each agar plate was inoculated with a standardized amount of the bacterial suspension, often using a multipoint inoculator to test several strains simultaneously.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the growth of the organism on the agar surface.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Phenethicillin, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is crucial for the structural integrity of the bacterium. The key steps in this mechanism are outlined below.

Mechanism_of_Action cluster_bacterium Bacterial Cell Phenethicillin Phenethicillin PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Phenethicillin->PBP Binds to and inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->Crosslinking Cell_Wall Stable Cell Wall Crosslinking->Cell_Wall Cell_Wall->Lysis Weakened wall

Caption: Mechanism of action of phenethicillin, leading to bacterial cell lysis.

Experimental Workflow for MIC Determination

The process of determining the Minimum Inhibitory Concentration (MIC) is a fundamental workflow in antimicrobial susceptibility testing. The following diagram illustrates the generalized steps involved in the broth and agar dilution methods described in early studies of phenethicillin.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Stock_Solution Prepare Antibiotic Stock Solution Serial_Dilutions Create Serial Dilutions Stock_Solution->Serial_Dilutions Inoculate Inoculate Media with Bacteria and Antibiotic Serial_Dilutions->Inoculate Bacterial_Culture Grow Bacterial Culture Standardize_Inoculum Standardize Inoculum Bacterial_Culture->Standardize_Inoculum Standardize_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe_Growth Observe for Bacterial Growth Incubate->Observe_Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC

Caption: Generalized workflow for determining the MIC of an antibiotic.

References

An In-depth Technical Guide to Phenethicillin Potassium: Chemical Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenethicillin potassium, a semi-synthetic penicillin antibiotic. The document details its chemical structure, physicochemical and pharmacological properties, and provides insights into its mechanism of action and pathways of bacterial resistance. Furthermore, this guide outlines key experimental protocols for its synthesis, purification, characterization, and the evaluation of its antibacterial efficacy, serving as a valuable resource for professionals in the field of drug development and microbiology.

Chemical Identity and Structure

Phenethicillin potassium is the potassium salt of phenethicillin, an antibiotic belonging to the penicillin family. Its core structure consists of a β-lactam ring fused to a thiazolidine (B150603) ring, a characteristic feature of all penicillins. The variable side chain attached to the β-lactam ring via an amide linkage is a 2-phenoxypropionyl group, which confers its unique properties.

Chemical Structure:

  • IUPAC Name: potassium; (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxypropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[1]

  • Chemical Formula: C₁₇H₁₉KN₂O₅S[1]

  • CAS Number: 132-93-4[2]

Physicochemical Properties

The physicochemical properties of phenethicillin potassium are crucial for its formulation, absorption, and distribution. It is a white crystalline solid that is very soluble in water.[1] A summary of its key properties is presented in the table below.

PropertyValueReference
Molecular Weight 402.5 g/mol [3]
Appearance White crystalline solid[1]
Solubility Very soluble in water[1]
Decomposition Temperature 230-232 °C (dl-Form)[1]
Optical Rotation [α]D²⁴ +218° (c = 0.01 in water) (l-Form)[2]
Hygroscopicity Moderately hygroscopic[1]

Pharmacological Properties

Phenethicillin is a narrow-spectrum antibiotic that is sensitive to β-lactamase. Its primary advantage over penicillin G is its stability in acidic environments, which allows for better absorption from the gastrointestinal tract when administered orally.[1]

Mechanism of Action

Like other β-lactam antibiotics, phenethicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to the weakening of the cell wall and subsequent cell lysis.[1]

Mechanism_of_Action Phenethicillin Phenethicillin PBP Penicillin-Binding Proteins (PBPs) Phenethicillin->PBP Binds to & Inactivates Transpeptidation Peptidoglycan Cross-linking Phenethicillin->Transpeptidation Inhibits PBP->Transpeptidation CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Disruption leads to Synthesis_Workflow cluster_reactants Reactants 6-APA 6-Aminopenicillanic Acid (6-APA) Acylation Acylation Reaction (in an organic solvent with a base) 6-APA->Acylation Phenoxypropionyl_Derivative 2-Phenoxypropionyl Chloride/Anhydride Phenoxypropionyl_Derivative->Acylation Crude_Phenethicillin Crude Phenethicillin Acylation->Crude_Phenethicillin Neutralization Neutralization with Potassium Source (e.g., Potassium Hydroxide) Crude_Phenethicillin->Neutralization Crude_Phenethicillin_K Crude Phenethicillin Potassium Neutralization->Crude_Phenethicillin_K MIC_Workflow Stock_Solution Prepare Antibiotic Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Inoculation Inoculate Wells with Bacteria Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate (35-37°C, 16-20h) Inoculation->Incubation Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation->Read_MIC Resistance_Mechanism Phenethicillin Phenethicillin Beta_Lactamase β-Lactamase Enzyme Phenethicillin->Beta_Lactamase Substrate for PBP Penicillin-Binding Proteins (PBPs) Phenethicillin->PBP Target Inactive_Metabolite Inactive Penicilloic Acid Derivative Beta_Lactamase->Inactive_Metabolite Hydrolyzes to Inactive_Metabolite->PBP Cannot bind to

References

An In-depth Technical Guide on the Mechanism of Action of Phenethicillin Potassium on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenethicillin potassium, a semi-synthetic beta-lactam antibiotic, exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. This guide delineates the core mechanism of action, focusing on its interaction with Penicillin-Binding Proteins (PBPs), subsequent inhibition of peptidoglycan synthesis, and the ultimate induction of autolytic enzymes, leading to cell lysis. This document provides a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

Phenethicillin potassium's primary mode of action is the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall that provides structural integrity and protection against osmotic stress. This process can be broken down into three key stages:

  • Targeting and Acylation of Penicillin-Binding Proteins (PBPs): Phenethicillin, like other beta-lactam antibiotics, is a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor. This structural mimicry allows it to bind to the active site of PBPs, which are bacterial transpeptidases responsible for the cross-linking of peptidoglycan chains.[1] Upon binding, the strained beta-lactam ring of phenethicillin is cleaved, leading to the formation of a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site. This acylation effectively inactivates the PBP, preventing it from carrying out its physiological function.[2]

  • Inhibition of Peptidoglycan Synthesis: The inactivation of multiple PBP types disrupts the final step of peptidoglycan synthesis, the transpeptidation reaction that cross-links the glycan chains. This leads to the formation of a weakened and structurally unsound cell wall.[3] The compromised cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell.

  • Induction of Autolytic Enzymes: The disruption of cell wall synthesis and the accumulation of peptidoglycan precursors are thought to trigger a cascade that leads to the activation of endogenous autolytic enzymes, such as amidases and glucosaminidases.[4] These enzymes proceed to degrade the existing peptidoglycan, further compromising the cell wall's integrity and ultimately leading to bacterial cell lysis and death.

Quantitative Data

Quantitative data on the interaction of phenethicillin potassium with specific bacterial targets is limited in publicly available literature. The following tables summarize available Minimum Inhibitory Concentration (MIC) data for the closely related penicillin V potassium against key Gram-positive pathogens and representative binding affinity data for other beta-lactams to provide a comparative context.

Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin V Potassium

Bacterial SpeciesStrainMIC (µg/mL)Reference
Streptococcus pneumoniaeATCC® 496190.25 - 1[5]
Streptococcus pyogenesVarious Clinical IsolatesUniversally Susceptible[6]
Staphylococcus aureusATCC® 292130.25 - 2[5]

Note: Data for Penicillin V Potassium is used as a proxy due to the limited availability of specific MIC data for phenethicillin potassium.

Table 2: Representative IC50 Values for Beta-Lactam Binding to Staphylococcus aureus PBPs

Beta-LactamPBP TargetIC50 (µg/mL)Reference
Ceftaroline (B109729)PBP1<1[7]
CeftarolinePBP2<1[7]
CeftarolinePBP3<1[7]
CeftarolinePBP2a<1[7]

Note: This data is for ceftaroline and is provided to illustrate the concept of IC50 in PBP binding, as specific values for phenethicillin potassium were not found.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of phenethicillin potassium.

Materials:

  • Phenethicillin potassium powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Phenethicillin Potassium Stock Solution: Prepare a stock solution of phenethicillin potassium in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the phenethicillin potassium stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no antibiotic).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 200 µL and a final bacterial density of approximately 7.5 x 10^5 CFU/mL. The final antibiotic concentrations will range from 640 µg/mL to 0.625 µg/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of phenethicillin potassium that completely inhibits visible growth of the bacteria.

Competitive Penicillin-Binding Protein (PBP) Assay

This protocol outlines a competitive binding assay to determine the affinity of phenethicillin potassium for specific PBPs using a fluorescent penicillin analog (Bocillin™ FL).

Materials:

  • Bacterial cell membranes containing PBPs

  • Phenethicillin potassium

  • Bocillin™ FL Penicillin, Fluorescein (fluorescent probe)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Preparation of Bacterial Membranes: Grow the bacterial strain to mid-log phase and harvest the cells. Lyse the cells and isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in PBS.

  • Competition Reaction:

    • In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with varying concentrations of phenethicillin potassium for 30 minutes at 37°C.

    • Include a control tube with no phenethicillin potassium.

  • Fluorescent Labeling: Add a fixed, sub-saturating concentration of Bocillin™ FL to each tube and incubate for an additional 10 minutes at 37°C.

  • SDS-PAGE and Visualization:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Data Analysis: The intensity of the fluorescent signal for each PBP band will decrease with increasing concentrations of phenethicillin potassium. The concentration of phenethicillin potassium that results in a 50% reduction in the fluorescent signal for a specific PBP is the IC50 value.

In Vitro Peptidoglycan Synthesis Inhibition Assay

This protocol describes a method to measure the inhibition of peptidoglycan synthesis using radiolabeled precursors.

Materials:

  • Permeabilized bacterial cells or purified cell wall synthesizing enzymes

  • Phenethicillin potassium

  • UDP-N-acetylmuramic acid-[¹⁴C]pentapeptide (radiolabeled precursor)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a reaction tube, combine the permeabilized cells or purified enzymes with the reaction buffer.

  • Inhibition: Add varying concentrations of phenethicillin potassium to the reaction tubes and pre-incubate for 15 minutes at 37°C.

  • Initiation of Synthesis: Start the reaction by adding the radiolabeled peptidoglycan precursor.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid). Filter the reaction mixture through a glass fiber filter to capture the insoluble, newly synthesized peptidoglycan.

  • Quantification: Wash the filters to remove unincorporated radiolabeled precursors. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The amount of radioactivity incorporated is proportional to the rate of peptidoglycan synthesis. Calculate the percentage of inhibition for each concentration of phenethicillin potassium.

Triton X-100 Induced Autolysis Assay

This protocol measures the rate of autolysis in bacterial cells treated with phenethicillin potassium.

Materials:

  • Bacterial strain of interest

  • Growth medium (e.g., Tryptic Soy Broth)

  • Phenethicillin potassium

  • Triton X-100 solution (0.05% in buffer)

  • Spectrophotometer

Procedure:

  • Cell Culture and Treatment: Grow the bacterial culture to mid-log phase. Treat the culture with a sub-inhibitory concentration of phenethicillin potassium for a specified time (e.g., 1-2 hours) to induce conditions that prime the cells for autolysis.

  • Cell Preparation: Harvest the cells by centrifugation, wash with buffer, and resuspend in a buffer to a standardized optical density (e.g., OD600 of 1.0).

  • Induction of Autolysis: Add Triton X-100 to the cell suspension to a final concentration of 0.05%.

  • Monitoring Lysis: Monitor the decrease in optical density (OD600) of the cell suspension over time at regular intervals.

  • Data Analysis: The rate of decrease in OD600 is indicative of the rate of autolysis. Compare the autolysis rates of phenethicillin-treated cells to untreated control cells.[8][9]

Visualizations

Mechanism_of_Action cluster_cell Bacterial Cell Peptidoglycan Precursor Peptidoglycan Precursor Peptidoglycan Synthesis Peptidoglycan Synthesis Peptidoglycan Precursor->Peptidoglycan Synthesis Incorporation PBP Penicillin-Binding Protein (PBP) PBP->Peptidoglycan Synthesis Catalyzes (Transpeptidation) PBP->Peptidoglycan Synthesis Inhibition Cell Wall Cell Wall Peptidoglycan Synthesis->Cell Wall Builds Peptidoglycan Synthesis->Cell Wall Weakened Autolysins Autolysins Cell Wall->Autolysins Dysregulation activates Autolysins->Cell Wall Degrades Phenethicillin Phenethicillin Phenethicillin->PBP Binds to and inactivates

Caption: Core mechanism of phenethicillin action on bacterial cell walls.

PBP_Inhibition_Pathway Phenethicillin Phenethicillin PBP_Active_Site PBP Active Site (Serine Residue) Phenethicillin->PBP_Active_Site Binding Acyl_Enzyme_Complex Stable Acyl-Enzyme Complex (Inactive) PBP_Active_Site->Acyl_Enzyme_Complex Acylation Transpeptidation_Blocked Transpeptidation Blocked Acyl_Enzyme_Complex->Transpeptidation_Blocked

Caption: Pathway of Penicillin-Binding Protein (PBP) inactivation by phenethicillin.

Experimental_Workflow_MIC A Prepare Phenethicillin Serial Dilutions C Inoculate Microtiter Plate A->C B Prepare Bacterial Inoculum B->C D Incubate at 37°C C->D E Observe for Growth D->E F Determine MIC E->F

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

PBP_Competition_Assay_Workflow A Isolate Bacterial Membranes B Incubate Membranes with Varying Phenethicillin Conc. A->B C Add Fluorescent Penicillin Probe B->C D Separate Proteins by SDS-PAGE C->D E Visualize Fluorescent Bands D->E F Quantify Fluorescence and Determine IC50 E->F

Caption: Workflow for the competitive Penicillin-Binding Protein (PBP) binding assay.

References

In Vitro Activity of Phenethicillin Against Streptococcus Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethicillin, a semi-synthetic penicillin, belongs to the beta-lactam class of antibiotics. Its mechanism of action, like other penicillins, involves the inhibition of bacterial cell wall synthesis, leading to bactericidal effects against susceptible organisms. Historically, it was developed to offer improved acid stability compared to penicillin G, allowing for oral administration. This guide provides a detailed overview of the in vitro activity of phenethicillin and related penicillins against clinically relevant Streptococcus species. Due to a scarcity of recent literature specifically on phenethicillin, this document leverages data on closely related penicillins, primarily penicillin G and penicillin V (phenoxymethylpenicillin), to provide a comprehensive understanding of the susceptibility of Streptococci to this class of antibiotics.

Data Presentation: In Vitro Susceptibility of Streptococcus spp. to Penicillins

The in vitro activity of penicillins against Streptococcus strains is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While specific, comprehensive datasets for phenethicillin are limited in contemporary literature, the following tables summarize representative MIC data for penicillin G and other beta-lactams against key Streptococcus species to provide a relevant context for researchers.

Table 1: Penicillin G MIC Distribution for Streptococcus pneumoniae

Penicillin G MIC (μg/mL)Percentage of Isolates
≤ 0.06Susceptible
0.12 - 1Intermediate
≥ 2Resistant

Note: Breakpoints for susceptibility can vary based on the site of infection (e.g., meningitis vs. non-meningeal) and are subject to updates by clinical standards organizations.

Table 2: Comparative MIC90 Values of Beta-Lactams against Streptococcus pyogenes

AntibioticMIC90 (μg/mL)
Penicillin G0.023
AmoxicillinVaries
CefiximeVaries
CefpodoximeVaries
CefotaximeVaries
CeftriaxoneVaries

MIC90 represents the concentration at which 90% of isolates are inhibited. Data is compiled from various surveillance studies. It is important to note that to date, Streptococcus pyogenes has remained universally susceptible to penicillin[1].

Experimental Protocols

The determination of in vitro susceptibility of Streptococcus strains to phenethicillin and other penicillins is crucial for both clinical diagnostics and drug development research. The following are detailed methodologies for key experiments.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of phenethicillin (or other penicillin) of known concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2-5% lysed horse blood is recommended for testing Streptococcus pneumoniae. For other Streptococcus species, appropriate broth media should be used.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are typically used.

2. Serial Dilution of the Antimicrobial Agent:

  • Dispense 50 µL of the appropriate growth medium into all wells of the microtiter plate.

  • Add 50 µL of the antimicrobial stock solution to the first well of a row, creating a 1:2 dilution.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well containing the antibiotic. This results in a range of antibiotic concentrations.

3. Inoculation:

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This step also halves the antibiotic concentration in each well, which should be accounted for in the initial stock concentration.

  • Include a growth control well (containing medium and inoculum but no antibiotic) and a sterility control well (containing medium only).

4. Incubation:

  • Incubate the microtiter plates at 35°C in an atmosphere of 5% CO2 for 20-24 hours for S. pneumoniae and for 18-24 hours for other streptococci.

5. Interpretation of Results:

  • The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is determined by observing the absence of turbidity in the wells.

Agar (B569324) Dilution Method

Agar dilution is another reference method for determining MICs, particularly useful for testing multiple isolates simultaneously.

1. Preparation of Agar Plates:

  • Prepare a series of agar plates (e.g., Mueller-Hinton agar supplemented with 5% sheep blood) each containing a specific concentration of the antimicrobial agent.

  • The antibiotic is added to the molten agar before it is poured into the petri dishes.

2. Inoculum Preparation and Application:

  • Prepare a standardized bacterial suspension for each isolate to be tested, as described for the broth microdilution method.

  • Using a multipoint inoculator, a small, standardized volume of each bacterial suspension is spotted onto the surface of each agar plate, including a control plate with no antibiotic.

3. Incubation:

  • Incubate the plates under the same conditions as for the broth microdilution method.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that inhibits the growth of the bacteria, defined as no growth, a faint haze, or one or two colonies at the inoculation spot.

Mandatory Visualization

Penicillin Mechanism of Action and Resistance in Streptococcus

The following diagram illustrates the mechanism of action of penicillins and the primary mechanism of resistance in Streptococcus species, which involves alterations in Penicillin-Binding Proteins (PBPs).

Penicillin_Mechanism Mechanism of Penicillin Action and Resistance in Streptococcus cluster_cell Streptococcus Cell cluster_antibiotic Penicillin Action cluster_resistance Resistance Mechanism PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cell_Wall Bacterial Cell Wall PBP->Cell_Wall Cross-linking of peptidoglycan chains Cell_Lysis Cell Lysis and Death Peptidoglycan_synthesis Peptidoglycan Synthesis Peptidoglycan_synthesis->PBP Catalyzed by Penicillin Phenethicillin / Penicillin Penicillin->PBP Inhibition Altered_PBP Altered PBPs (Low affinity for penicillin) Penicillin->Altered_PBP Ineffective binding Altered_PBP->Cell_Wall Continues cross-linking despite penicillin presence Penicillin_resistance Penicillin Resistance Altered_PBP->Penicillin_resistance Leads to Broth_Microdilution_Workflow Workflow for Broth Microdilution MIC Determination start Start prep_media Prepare Culture Media and Antibiotic Stock start->prep_media prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of Antibiotic in Microtiter Plate prep_media->serial_dilution inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35°C, 5% CO2, 20-24h) inoculate->incubate read_results Read Results: Observe for Turbidity incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

References

The Structure-Activity Relationship of Phenethicillin Potassium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethicillin potassium, a semi-synthetic beta-lactam antibiotic, represents an important molecule in the history of penicillin development. Understanding its structure-activity relationship (SAR) is crucial for the rational design of new antibacterial agents with improved efficacy and resistance profiles. This technical guide provides an in-depth analysis of the SAR of phenethicillin potassium, summarizing available data on its antibacterial activity, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and the logical workflow of SAR studies. While extensive quantitative SAR data for a wide range of phenethicillin analogs is limited in publicly available literature, this guide synthesizes the foundational principles of penicillin SAR and applies them to the specific case of phenethicillin, offering a framework for future research and development in this area.

Introduction

Phenethicillin, the phenoxyethyl analog of penicillin G, emerged from the drive to develop acid-stable penicillins suitable for oral administration. Its potassium salt enhances its solubility and stability. Like all penicillins, the core of its antibacterial activity lies in the strained β-lactam ring fused to a thiazolidine (B150603) ring, forming the 6-aminopenicillanic acid (6-APA) nucleus. The acylamino side chain at the C6 position of the 6-APA nucleus dictates the antibacterial spectrum, pharmacokinetic properties, and susceptibility to β-lactamases. In phenethicillin, this side chain is a 2-phenoxypropanamido group.

This guide will explore the key structural features of phenethicillin potassium and their influence on its biological activity.

Mechanism of Action

Phenethicillin potassium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the β-lactam ring to penicillin-binding proteins (PBPs).

  • Target: The primary targets of phenethicillin are the PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1]

  • Inhibition of Transpeptidation: Phenethicillin specifically inhibits the transpeptidase activity of PBPs.[1] This enzyme is responsible for cross-linking the peptide side chains of the peptidoglycan backbone, a crucial step for maintaining the structural integrity of the cell wall.

  • Consequences: The inhibition of transpeptidation leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.[1]

Phenethicillin is classified as a narrow-spectrum antibiotic, demonstrating the most significant activity against Gram-positive bacteria. The outer membrane of Gram-negative bacteria generally presents a barrier to penicillin penetration, limiting its efficacy against these organisms.

Mechanism of Action and Resistance Pathway

Phenethicillin Mechanism of Action and Resistance cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanism Phenethicillin_ext Phenethicillin PBP Penicillin-Binding Proteins (PBPs) Phenethicillin_ext->PBP Binds to BetaLactamase β-Lactamase Phenethicillin_ext->BetaLactamase Hydrolyzes CellWall Peptidoglycan Cross-linking PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to Inactive Inactive BetaLactamase->Inactive -> Inactive Metabolite

Caption: Mechanism of action of phenethicillin and the primary resistance pathway.

Structure-Activity Relationship (SAR) Analysis

The biological activity of phenethicillin potassium is intricately linked to its molecular structure. Modifications to different parts of the molecule can significantly impact its antibacterial potency, spectrum, and stability.

The 6-Acylamino Side Chain

The 2-phenoxypropanamido side chain is a critical determinant of phenethicillin's properties.

  • Phenoxy Group: The phenoxy group contributes to the molecule's oral bioavailability and acid stability compared to benzylpenicillin (Penicillin G).

  • Ethyl Linker: The ethyl linker between the phenoxy group and the amide carbonyl influences the steric bulk and flexibility of the side chain, which in turn affects its fit into the active site of PBPs.

  • α-Methyl Group: The methyl group on the α-carbon of the acyl side chain provides steric hindrance that can offer some protection against degradation by certain β-lactamases.

The Penam (B1241934) Core

The integrity of the 6-aminopenicillanic acid nucleus is essential for antibacterial activity.

  • β-Lactam Ring: The strained four-membered β-lactam ring is the pharmacophore, responsible for acylating the serine residue in the active site of PBPs. Any modification that relieves this ring strain will result in a loss of activity.

  • Thiazolidine Ring: This ring helps to maintain the strained conformation of the β-lactam ring.

  • Carboxylic Acid Group: The free carboxylate at C-2 is crucial for binding to the PBP active site and for the overall solubility of the molecule. Esterification of this group generally leads to a loss of activity, although it can be used to create prodrugs.

  • Gem-dimethyl Group: The two methyl groups at C-3 are important for maintaining the conformational integrity of the penam nucleus.

Quantitative Data
Organism Activity
Staphylococcus aureus (penicillin-sensitive)Active
Streptococcus pyogenesActive
Streptococcus pneumoniaeActive
Gram-negative bacilliGenerally inactive

Note: This table represents a qualitative summary. Specific MIC values can vary depending on the strain and testing methodology.

Experimental Protocols

The evaluation of the antibacterial activity of phenethicillin and its analogs is primarily conducted through the determination of the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This is a standard method for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: A stock solution of phenethicillin potassium is prepared in a suitable solvent and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar (B569324) Dilution Method

This method is useful for testing multiple bacterial strains simultaneously.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing twofold dilutions of phenethicillin potassium are prepared.

  • Inoculum Preparation: Bacterial suspensions are prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of each bacterial suspension is spotted onto the surface of the agar plates.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony.

SAR Experimental Workflow

SAR Experimental Workflow Start Hypothesis: Modification of Phenethicillin Side Chain Affects Activity Synthesis Synthesis of Phenethicillin Analogs Start->Synthesis Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization MIC_Testing In Vitro Antibacterial Testing (MIC Determination) Characterization->MIC_Testing Data_Analysis Data Analysis and SAR Determination MIC_Testing->Data_Analysis Conclusion Conclusion on Structure-Activity Relationship Data_Analysis->Conclusion

Caption: A logical workflow for a structure-activity relationship study.

Conclusion

References

An In-depth Technical Guide to the Oral Bioavailability of Phenethicillin Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability of phenethicillin potassium, a beta-lactam antibiotic. The document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and visualizes the workflow for bioavailability assessment.

Executive Summary

Phenethicillin potassium, the potassium salt of phenethicillin, is an orally administered penicillin antibiotic. Its oral bioavailability is a critical factor influencing its therapeutic efficacy. This guide synthesizes available data to provide a detailed understanding of its absorption, distribution, and pharmacokinetic profile. Studies indicate that the potassium salt form of phenethicillin exhibits favorable absorption characteristics, with an oral absorption rate reported to be as high as 86%[1]. Factors such as the formulation and the presence of food can influence its absorption kinetics. This document aims to serve as a core resource for professionals involved in the research and development of oral antibiotic therapies.

Pharmacokinetic Profile of Phenethicillin Potassium

The oral bioavailability of a drug is determined by several key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). While extensive data specifically for phenethicillin potassium is limited, a comparative study with phenoxymethylpenicillin provides valuable insights.

Table 1: Pharmacokinetic Parameters of Oral Phenethicillin Potassium and a Comparator

ParameterPhenethicillin Potassium (Salt)Phenoxymethylpenicillin (Acid)Reference
Oral Absorption (%) 8648[1]
Plasma Clearance (ml/min) 295.1476.4[1]
Volume of Distribution (steady state, L) 22.5135.41[1]

Note: The data for phenethicillin potassium is for the potassium salt, while the data for phenoxymethylpenicillin is for the acid form. This difference in formulation can significantly impact absorption.

For comparative context, studies on the closely related phenoxymethylpenicillin potassium provide a more detailed look at typical pharmacokinetic values for oral penicillins.

Table 2: Pharmacokinetic Parameters of Oral Phenoxymethylpenicillin Potassium in Healthy Volunteers

DoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
500 mg (Test Tablet) 10.36 ± 3.670.8 ± 0.413.58 ± 2.22 (AUC0-8)[2]
500 mg (Reference Tablet) 11.70 ± 4.670.6 ± 0.313.17 ± 2.70 (AUC0-8)[2]
1500 mg (Imported Tablet) 13.80 ± 3.350.72 ± 0.1521.51 ± 2.38[2]
1500 mg (Domestic Tablet) 14.05 ± 1.550.72 ± 0.0822.01 ± 3.13[2]
1500 mg (Domestic Capsule) 14.85 ± 1.450.69 ± 0.1121.14 ± 2.81[2]

Factors Influencing Oral Bioavailability

Several factors can impact the oral absorption of phenethicillin potassium:

  • Salt Form: The potassium salt of phenethicillin enhances its solubility and stability, which contributes to its good oral absorption. In contrast, other salt forms may exhibit different absorption profiles.

  • Food Effect: The presence of food in the gastrointestinal tract can retard the absorption of phenethicillin, although this may also prolong its duration of action.[3]

  • Formulation: The pharmaceutical formulation, such as tablets, capsules, or oral suspensions, can influence the rate and extent of drug absorption.

Experimental Protocols for Oral Bioavailability Assessment

The determination of oral bioavailability relies on well-designed clinical studies and validated analytical methods. Below is a detailed methodology for a typical oral bioavailability study for a beta-lactam antibiotic like phenethicillin potassium.

Study Design: Single-Dose, Randomized, Crossover Bioavailability Study
  • Objective: To determine and compare the rate and extent of absorption of a test formulation of phenethicillin potassium with a reference formulation.

  • Study Population: A cohort of healthy adult volunteers, screened for any history of penicillin allergy.

  • Design: A single-dose, two-treatment, two-period, randomized crossover design with a washout period of at least 7 days between the two periods.

  • Procedure:

    • Subjects are fasted overnight for at least 10 hours before drug administration.

    • A single oral dose of either the test or reference phenethicillin potassium formulation is administered with a standardized volume of water.

    • Blood samples are collected in heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours).

    • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Pharmacokinetic Analysis: Plasma concentrations of phenethicillin are determined using a validated analytical method. The pharmacokinetic parameters Cmax, Tmax, and AUC are calculated for each subject for both formulations.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Objective: To accurately quantify the concentration of phenethicillin in human plasma.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer) is commonly employed.

    • Flow Rate: A constant flow rate is maintained (e.g., 1 mL/min).

    • Detection: UV detection at a wavelength appropriate for phenethicillin (e.g., 220 nm).

  • Sample Preparation:

    • Plasma samples are thawed to room temperature.

    • Protein precipitation is performed by adding a precipitating agent like acetonitrile to the plasma sample.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The clear supernatant is collected and injected into the HPLC system.

  • Quantification: A calibration curve is generated using standard solutions of phenethicillin of known concentrations. The concentration of phenethicillin in the plasma samples is determined by comparing their peak areas to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a clinical study to determine the oral bioavailability of phenethicillin potassium.

G cluster_0 Pre-Study Phase cluster_1 Clinical Phase (Crossover Period 1) cluster_2 Washout Period cluster_3 Clinical Phase (Crossover Period 2) cluster_4 Analytical & Data Analysis Phase A Protocol Design & IRB Approval B Subject Recruitment & Screening A->B C Overnight Fasting B->C D Randomized Drug Administration (Test or Reference Formulation) C->D E Serial Blood Sampling D->E F Minimum 7-day Washout E->F G Overnight Fasting F->G H Administration of Alternate Formulation G->H I Serial Blood Sampling H->I J Plasma Sample Analysis (HPLC) I->J K Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) J->K L Statistical Analysis & Bioequivalence Determination K->L

Caption: Workflow for a typical oral bioavailability study.

Conclusion

This technical guide has provided a detailed examination of the oral bioavailability of phenethicillin potassium. The available data underscores the high oral absorption of the potassium salt, making it a viable option for oral antibiotic therapy. The provided experimental protocols offer a framework for conducting robust bioavailability studies, which are essential for the development and regulatory approval of new oral drug formulations. Further research providing more comprehensive pharmacokinetic data across a range of doses would be beneficial for optimizing dosing regimens and ensuring therapeutic success.

References

Degradation Pathways of Phenethicillin Potassium in Aqueous Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of phenethicillin potassium in aqueous solutions. Phenethicillin, a semisynthetic penicillin, is susceptible to degradation, primarily through hydrolysis of its β-lactam ring, a reaction significantly influenced by pH and temperature. Understanding these degradation pathways is crucial for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the drug product. This document summarizes the key degradation products, outlines the degradation mechanisms under various pH conditions, presents available kinetic data, and provides detailed experimental protocols for stability testing and degradation product analysis.

Core Degradation Pathways and Products

The degradation of phenethicillin potassium in aqueous solution is a complex process that leads to the formation of several degradation products. The principal mechanism of degradation is the hydrolytic cleavage of the highly strained β-lactam ring. The nature and distribution of the degradation products are highly dependent on the pH of the solution.

The primary degradation products of penicillins, including phenethicillin, are penicilloic acids, which are formed by the opening of the β-lactam ring.[1] For phenethicillin, this results in the formation of phenethicillin penicilloic acid .[2] Under acidic conditions, penicillins can undergo further rearrangement to form penilloic acids .

Influence of pH on Degradation

The stability of phenethicillin potassium is greatest in the neutral pH range (approximately 6.0-7.5). Both acidic and alkaline conditions significantly accelerate the degradation process.

  • Acidic Conditions (pH < 6.0): In acidic solutions, the degradation of phenethicillin is initiated by the hydrolysis of the β-lactam ring to form phenethicillin penicilloic acid. This is followed by a complex series of reactions, including rearrangement to phenethicillin penilloic acid.

  • Neutral Conditions (pH 6.0 - 7.5): In this range, the primary degradation pathway is the hydrolysis of the β-lactam ring to form phenethicillin penicilloic acid. The rate of degradation is at its minimum in this pH range.

  • Alkaline Conditions (pH > 7.5): Under alkaline conditions, the degradation is primarily base-catalyzed hydrolysis of the β-lactam ring, leading to the rapid formation of phenethicillin penicilloic acid.

Quantitative Degradation Kinetics

Disclaimer: The following data is for Penicillin G potassium and should be used as a general reference. Actual degradation rates for phenethicillin potassium may vary.

Temperature (°C)pHRate Constant (k) (min⁻¹)Reference
10040.1603[4]
10070.0039[4]
100100.0485[4]

Table 1: Pseudo-first-order degradation rate constants for Penicillin G potassium at different pH values and 100°C.[4]

Degradation Pathway Diagrams

The following diagrams illustrate the major degradation pathways of phenethicillin potassium under different pH conditions.

G Acid-Catalyzed Degradation of Phenethicillin Phenethicillin Phenethicillin Potassium Penicilloic_Acid Phenethicillin Penicilloic Acid Phenethicillin->Penicilloic_Acid Hydrolysis (H+) Penilloic_Acid Phenethicillin Penilloic Acid Penicilloic_Acid->Penilloic_Acid Rearrangement (H+)

Acid-Catalyzed Degradation Pathway

G Neutral Hydrolysis of Phenethicillin Phenethicillin Phenethicillin Potassium Penicilloic_Acid Phenethicillin Penicilloic Acid Phenethicillin->Penicilloic_Acid Hydrolysis (H2O)

Neutral Degradation Pathway

G Alkaline-Catalyzed Degradation of Phenethicillin Phenethicillin Phenethicillin Potassium Penicilloic_Acid Phenethicillin Penicilloic Acid Phenethicillin->Penicilloic_Acid Hydrolysis (OH-)

Alkaline-Catalyzed Degradation Pathway

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

G Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 30 min) Analysis Analysis by Stability-Indicating HPLC/LC-MS Acid->Analysis Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C, 30 min) Base->Analysis Oxidative Oxidative Degradation (e.g., 3% H2O2, RT, 30 min) Oxidative->Analysis Thermal Thermal Degradation (e.g., 105°C) Thermal->Analysis Photolytic Photolytic Degradation (e.g., UV/Vis light) Photolytic->Analysis API Phenethicillin Potassium (Drug Substance/Product) API->Acid API->Base API->Oxidative API->Thermal API->Photolytic Identification Identification of Degradation Products Analysis->Identification

Forced Degradation Experimental Workflow

1. Acid Degradation:

  • Dissolve a known concentration of phenethicillin potassium in 0.1 M hydrochloric acid.

  • Reflux the solution at 60°C for 30 minutes.[5]

  • Neutralize the solution with 0.1 M sodium hydroxide (B78521) before analysis.

2. Alkaline Degradation:

  • Dissolve a known concentration of phenethicillin potassium in 0.1 M sodium hydroxide.

  • Reflux the solution at 60°C for 30 minutes.[5]

  • Neutralize the solution with 0.1 M hydrochloric acid before analysis.

3. Oxidative Degradation:

  • Dissolve a known concentration of phenethicillin potassium in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 30 minutes.[5]

4. Thermal Degradation:

  • Expose the solid drug substance to a temperature of 105°C in a calibrated oven.

5. Photolytic Degradation:

  • Expose a solution of phenethicillin potassium to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying phenethicillin potassium from its degradation products. The following is a representative method based on published protocols for similar penicillins.

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common mobile phase for penicillins is a gradient of acetonitrile in an aqueous buffer.
Flow Rate Typically 1.0 mL/min.
Injection Volume 10-20 µL.
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C).
Detection UV detection at a wavelength where both the parent drug and degradation products have adequate absorbance (e.g., 220-230 nm).

Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

LC-MS/MS Method for Degradation Product Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the structural elucidation of degradation products.

ParameterSpecification
LC System A UPLC or HPLC system capable of gradient elution.
Column C18 or other suitable reversed-phase column.
Mobile Phase A gradient of acetonitrile or methanol (B129727) in an aqueous solution containing a volatile modifier such as formic acid or ammonium (B1175870) formate (B1220265) to facilitate ionization.
Ionization Source Electrospray Ionization (ESI) is commonly used for penicillins, typically in positive ion mode.
Mass Analyzer A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements, or a triple quadrupole mass spectrometer for targeted fragmentation studies.
Data Acquisition Full scan mode for identifying molecular ions of potential degradation products, followed by product ion scan (MS/MS) mode to obtain fragmentation patterns for structural confirmation.

Conclusion

The degradation of phenethicillin potassium in aqueous solutions is a critical factor to consider in the development and handling of this antibiotic. The primary degradation pathway involves the hydrolysis of the β-lactam ring, a process that is highly dependent on pH and temperature. The major degradation products are phenethicillin penicilloic acid and, under acidic conditions, phenethicillin penilloic acid. By employing robust analytical techniques such as stability-indicating HPLC and LC-MS/MS, and by conducting thorough forced degradation studies, researchers can gain a comprehensive understanding of the degradation profile of phenethicillin potassium. This knowledge is paramount for the formulation of stable and effective pharmaceutical products.

References

The Dawn of Semi-Synthetic Penicillins: A Technical Guide to the Initial Isolation and Characterization of Phenethicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the initial isolation and characterization of phenethicillin, a pioneering semi-synthetic penicillin. Marketed as Broxil, its development in the late 1950s by Beecham Research Laboratories marked a significant advancement in antibiotic therapy, building upon the foundational discovery of the penicillin nucleus, 6-aminopenicillanic acid (6-APA). This document collates and presents the key experimental protocols, quantitative data, and characterization methodologies from seminal publications of that era.

Introduction: The Advent of Semi-Synthetic Penicillins

The discovery of 6-aminopenicillanic acid (6-APA) by researchers at Beecham Research Laboratories in 1957 was a watershed moment in the history of antibiotics. This discovery, published in Nature in 1959 by Batchelor, Doyle, Nayler, and Rolinson, provided the essential precursor for the chemical synthesis of a vast array of new penicillin derivatives. By acylating the free amino group of 6-APA, scientists could now create novel penicillins with improved properties over the naturally produced Penicillin G and V, such as acid stability and a broader spectrum of activity. Phenethicillin was one of the first and most significant of these semi-synthetic penicillins to emerge from this new paradigm.

Synthesis of Phenethicillin

The initial synthesis of phenethicillin, also referred to as penicillin-152, was achieved by coupling α-phenoxypropionic acid with 6-aminopenicillanic acid. The detailed experimental protocols for this synthesis were first published by Perron and his colleagues at Bristol Laboratories in the Antibiotics Annual of 1959-1960 and further elaborated in the Journal of the American Chemical Society in 1960.

Experimental Protocol: Synthesis of Potassium Phenethicillin

The following protocol is a composite representation of the methodologies described in the foundational literature.

Materials:

Procedure:

  • Acylation: A solution of 6-aminopenicillanic acid in aqueous acetone is prepared and cooled.

  • To this is added, portion-wise and with stirring, a solution of α-phenoxypropionyl chloride in acetone. The pH of the reaction mixture is maintained at a slightly alkaline level by the concurrent addition of a potassium hydroxide solution.

  • Isolation: Upon completion of the reaction, the acetone is removed under reduced pressure.

  • The aqueous solution is then extracted with a water-immiscible organic solvent to remove unreacted starting materials and byproducts.

  • Crystallization: The potassium salt of phenethicillin is then crystallized from the aqueous solution, often with the addition of n-butanol.

  • The resulting crystals are filtered, washed with a cold solvent such as acetone, and dried under vacuum.

Physicochemical Characterization

The newly synthesized phenethicillin was subjected to a series of physicochemical tests to determine its identity, purity, and properties.

Physical Properties

The potassium salt of phenethicillin was characterized as a white, crystalline solid. It was noted to be freely soluble in water and significantly less hygroscopic than benzylpenicillin sodium.

PropertyValue (L-form)Reference
Appearance White crystalline solidPerron et al., Antibiot. Annu., 1959-1960, 107; J. Am. Chem. Soc., 1960, 82, 3934; Glombitza, Ann., 1964, 673, 166
Decomposition Point 238-239 °C (from 20% butanol)Perron et al., Antibiot. Annu., 1959-1960, 107; J. Am. Chem. Soc., 1960, 82, 3934; Glombitza, Ann., 1964, 673, 166
Specific Optical Rotation [α]D24 +218° (c = 0.01 in water)Perron et al., Antibiot. Annu., 1959-1960, 107; J. Am. Chem. Soc., 1960, 82, 3934; Glombitza, Ann., 1964, 673, 166
Spectroscopic Analysis

In the early 1960s, infrared (IR) and ultraviolet (UV) spectroscopy were key methods for the structural elucidation of new compounds.

3.2.1. Infrared Spectroscopy

The infrared spectrum of phenethicillin would have been used to confirm the presence of key functional groups. The characteristic absorption bands for penicillins include:

  • A strong absorption band in the region of 1770-1780 cm⁻¹ corresponding to the β-lactam carbonyl group.

  • An amide I band around 1680 cm⁻¹.

  • An amide II band near 1540 cm⁻¹.

  • A band for the carboxylate group.

3.2.2. Ultraviolet Spectroscopy

UV spectroscopy would have been employed to characterize the aromatic phenoxyacetyl side chain of the molecule. The UV spectrum would be expected to show absorption maxima characteristic of the phenyl ether moiety.

Chromatographic Analysis

Paper chromatography was a primary method for the separation and identification of penicillins during this period.

3.3.1. Experimental Protocol: Paper Chromatography

  • Stationary Phase: Whatman No. 1 filter paper.

  • Mobile Phase: A variety of solvent systems could be employed, often consisting of a mixture of an organic solvent (like ether or butanol), a buffer, and water.

  • Detection: The separated penicillin spots on the chromatogram were visualized by bioautography. The paper is placed on a nutrient agar (B569324) plate seeded with a penicillin-sensitive bacterium (e.g., Staphylococcus aureus or Bacillus subtilis). After incubation, zones of growth inhibition appear where the antibiotic spots are located. The position of the spot (Rf value) is characteristic of the specific penicillin.

Experimental and Logical Workflows

The development of phenethicillin followed a logical progression from the foundational discovery of 6-APA to the synthesis and characterization of the new semi-synthetic antibiotic.

experimental_workflow cluster_discovery Discovery of 6-APA cluster_synthesis Synthesis of Phenethicillin cluster_characterization Characterization discovery_6apa Isolation of 6-Aminopenicillanic Acid (Beecham Research Labs, 1957) synthesis Acylation of 6-APA with α-Phenoxypropionyl Chloride discovery_6apa->synthesis Enables Semi-Synthetic Approach isolation Isolation and Purification of Potassium Phenethicillin synthesis->isolation crystallization Crystallization from Aqueous Butanol isolation->crystallization physicochemical Physicochemical Analysis (m.p., optical rotation) crystallization->physicochemical spectroscopy Spectroscopic Analysis (IR, UV) crystallization->spectroscopy chromatography Chromatographic Analysis (Paper Chromatography) crystallization->chromatography

Phenethicillin Potassium's Affinity for Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethicillin potassium, a semi-synthetic beta-lactam antibiotic, exerts its bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2] The inhibition of PBPs by phenethicillin disrupts cell wall integrity, leading to bacterial lysis and death.[3] This technical guide provides an in-depth analysis of the binding affinity of phenethicillin potassium to PBPs, including a review of relevant binding data, detailed experimental protocols for affinity determination, and visualizations of the underlying molecular interactions and experimental workflows.

While specific quantitative binding data for phenethicillin potassium is limited in publicly available literature, data for the closely related phenoxymethylpenicillin (Penicillin V) serves as a valuable proxy due to their structural and functional similarities.[4][5] This guide will leverage data from Penicillin V to illustrate the binding characteristics of phenethicillin to various PBPs.

Core Mechanism of Action

Phenethicillin, like other penicillin derivatives, functions by forming a stable, covalent acyl-enzyme complex with a serine residue within the active site of PBPs.[4] This irreversible inhibition prevents the transpeptidation reaction, which is the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall.[1][3]

cluster_membrane Bacterial Cell Membrane PBP Penicillin-Binding Protein (PBP) Binding Covalent Binding to Active Site Serine PBP->Binding Phenethicillin Phenethicillin Potassium Phenethicillin->Binding Enters Periplasmic Space Inhibition Inhibition of Transpeptidation Binding->Inhibition Disruption Disruption of Peptidoglycan Synthesis Inhibition->Disruption Lysis Bacterial Cell Lysis Disruption->Lysis

Caption: General mechanism of action of phenethicillin on PBPs.

Quantitative Binding Affinity Data

AntibioticOrganismPBP Target(s)Observed Affinity/Selectivity
Penicillin V Escherichia coliPBP4, PBP7, PBP8Shows concentration-dependent selectivity for these low-molecular-weight PBPs.[4][6]
Penicillin V Streptococcus pneumoniaePBP2x, PBP3Exhibits preferential binding to PBP2x and PBP3.[4]
Penicillin G Staphylococcus aureus (susceptible strains)PBP1, PBP2, PBP3Forms relatively stable acyl-enzyme complexes with these PBPs.[4]

Note: The data presented above for Penicillin V and Penicillin G are used as surrogates for phenethicillin potassium due to the lack of specific data. The structural similarities suggest comparable, but not identical, binding profiles.

Experimental Protocols for Determining PBP Binding Affinity

The most common method for determining the binding affinity of a β-lactam antibiotic for specific PBPs is a competitive binding assay using a fluorescently labeled penicillin, such as Bocillin-FL.[7][8]

Competitive PBP Binding Assay Protocol

This protocol outlines a general procedure for assessing the ability of an unlabeled β-lactam (e.g., phenethicillin potassium) to compete with a fluorescently labeled β-lactam for binding to PBPs in either whole bacterial cells or membrane preparations.[6][7]

1. Preparation of Bacterial Cells or Membranes:

  • Grow the bacterial strain of interest to the mid-logarithmic phase.

  • For whole-cell assays, harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • For membrane preparations, lyse the harvested cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.

2. Competitive Inhibition:

  • Resuspend the whole cells or membrane preparations in a buffer.

  • Aliquot the suspension and incubate with varying concentrations of the unlabeled competitor antibiotic (phenethicillin potassium) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., room temperature or 37°C). A control sample with no competitor should be included.

3. Fluorescent Labeling:

  • Add a fixed, saturating concentration of a fluorescently labeled penicillin (e.g., Bocillin-FL) to each aliquot.

  • Incubate for a shorter period (e.g., 10-15 minutes) to allow the fluorescent probe to bind to any PBPs not occupied by the competitor.

4. Sample Preparation for Electrophoresis:

  • Pellet the cells or membranes by centrifugation and wash to remove unbound fluorescent probe.

  • Lyse the whole cells (if used) and solubilize the membrane proteins in a sample buffer containing sodium dodecyl sulfate (B86663) (SDS).

5. SDS-PAGE and Fluorescence Detection:

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

6. Data Analysis:

  • Quantify the fluorescence intensity of each PBP band in the different competitor concentration lanes.

  • Determine the concentration of the competitor that results in a 50% reduction in fluorescent signal for each PBP (the IC50 value). This is a measure of the binding affinity of the competitor for that specific PBP.

start Start: Bacterial Culture prep Prepare Whole Cells or Membrane Fraction start->prep inhibit Incubate with varying concentrations of Phenethicillin prep->inhibit label Add Fluorescent Penicillin (Bocillin-FL) inhibit->label sds_page SDS-PAGE label->sds_page detect Fluorescence Detection sds_page->detect analyze Quantify Bands and Calculate IC50 detect->analyze end End: PBP Binding Affinity Profile analyze->end

Caption: Experimental workflow for competitive PBP binding assay.

Conclusion

Phenethicillin potassium, a member of the penicillin family of antibiotics, targets bacterial PBPs to inhibit cell wall synthesis. While specific quantitative binding data for phenethicillin remains an area for further investigation, the binding profiles of the closely related Penicillin V provide valuable insights into its likely targets. The well-established competitive binding assays offer a robust methodology for determining the precise binding affinities of phenethicillin for a range of PBPs from various bacterial pathogens. A deeper understanding of these interactions is critical for optimizing the use of this antibiotic, overcoming resistance mechanisms, and guiding the development of new anti-bacterial agents.

References

Spectroscopic Profile of Phenethicillin Potassium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of phenethicillin potassium, a semi-synthetic antibiotic belonging to the penicillin class.[1] This document details the methodologies for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy, presenting key quantitative data for the characterization of this pharmaceutical compound.

Chemical and Physical Properties

Phenethicillin potassium, chemically known as potassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, is a white crystalline solid that is freely soluble in water.[2] It is the potassium salt of phenethicillin, a narrow-spectrum, beta-lactamase-sensitive penicillin.[2][3]

PropertyValueReference
Chemical Formula C₁₇H₁₉KN₂O₅S[1][3]
Molecular Weight 402.51 g/mol [1][3]
CAS Number 132-93-4[3]
Appearance White crystalline solid[2]
Solubility Freely soluble in water[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation: A sample of phenethicillin potassium is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift calibration.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is used for analysis. The instrument is equipped with a broadband probe capable of detecting both ¹H and ¹³C nuclei.

Data Acquisition:

  • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. The spectral width is typically 0-220 ppm.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Expected ¹H NMR Spectral Data (Hypothetical)

Based on the structure of phenethicillin potassium and typical chemical shifts for similar penicillin derivatives, the following proton signals can be anticipated. Please note that these are estimated values and actual experimental data may vary.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.3-7.5m-Aromatic protons (phenoxy group)
~6.9-7.1m-Aromatic protons (phenoxy group)
~5.5-5.7d~4-5H-5 (β-lactam ring)
~5.4-5.6dd~4-5, ~8-9H-6 (β-lactam ring)
~4.8-5.0q~7CH (phenoxypropyl side chain)
~4.2-4.4s-H-2 (thiazolidine ring)
~1.5-1.7d~7CH₃ (phenoxypropyl side chain)
~1.4-1.6s-CH₃ (gem-dimethyl)
~1.2-1.4s-CH₃ (gem-dimethyl)
Expected ¹³C NMR Spectral Data (Hypothetical)

The proton-decoupled ¹³C NMR spectrum of phenethicillin potassium is expected to show distinct signals for each carbon atom in a unique chemical environment. PubChem indicates the existence of a ¹³C NMR spectrum, though the specific data is not provided.[3]

Chemical Shift (δ, ppm)Assignment
~175-178C=O (carboxyl)
~172-175C=O (amide, β-lactam)
~168-171C=O (amide, side chain)
~155-158C-O (aromatic)
~115-130Aromatic carbons
~75-78C-O (phenoxypropyl side chain)
~68-71C-5 (β-lactam ring)
~65-68C-2 (thiazolidine ring)
~58-61C-6 (β-lactam ring)
~63-66C-3 (thiazolidine ring)
~30-33CH₃ (gem-dimethyl)
~25-28CH₃ (gem-dimethyl)
~18-21CH₃ (phenoxypropyl side chain)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of phenethicillin potassium, aiding in its identification and structural confirmation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation: A dilute solution of phenethicillin potassium is prepared in a suitable solvent system, typically a mixture of water and a volatile organic solvent like acetonitrile (B52724) or methanol, often with the addition of a small amount of an acid (e.g., formic acid) or base to promote ionization.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This can be a standalone mass analyzer (e.g., quadrupole) or a tandem mass spectrometer (e.g., QqQ, Q-TOF) for fragmentation studies (MS/MS).

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or after separation by liquid chromatography (LC).

  • Full Scan MS: The instrument is operated in full scan mode to detect the molecular ion. For phenethicillin, the expected protonated molecule [M+H]⁺ would have an m/z of 365.1, and the deprotonated molecule [M-K+H]⁻ would have an m/z of 363.1. The potassium adduct [M-K+2Na]⁺ might also be observed.

  • Tandem MS (MS/MS): The molecular ion is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern provides structural information.

Expected Fragmentation Pattern

Based on the known fragmentation of penicillins, the following key fragmentation pathways are expected for phenethicillin:

  • Cleavage of the β-lactam ring: This is a characteristic fragmentation for penicillins and would lead to several diagnostic ions.

  • Loss of the side chain: Fragmentation of the amide bond connecting the phenoxypropyl side chain to the 6-aminopenicillanic acid (6-APA) core.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample_Dissolution Dissolve Phenethicillin Potassium in Water/Organic Solvent LC_Separation Liquid Chromatography (Optional Separation) Sample_Dissolution->LC_Separation Inject ESI_Source Electrospray Ionization LC_Separation->ESI_Source Elute Mass_Analyzer Mass Analyzer (e.g., Q-TOF) ESI_Source->Mass_Analyzer Ionize & Transfer Full_Scan_MS Full Scan MS (Detect Molecular Ion) Mass_Analyzer->Full_Scan_MS Tandem_MS Tandem MS (MS/MS) (Fragmentation Analysis) Full_Scan_MS->Tandem_MS Select Precursor Ion Spectrum_Interpretation Interpret Mass Spectrum Tandem_MS->Spectrum_Interpretation Fragmentation_Analysis Analyze Fragmentation Pattern Spectrum_Interpretation->Fragmentation_Analysis Structure_Confirmation Confirm Molecular Structure Fragmentation_Analysis->Structure_Confirmation

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in phenethicillin potassium.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation: A small amount of the solid phenethicillin potassium powder is placed directly onto the ATR crystal. No further sample preparation is typically required. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used. The ATR crystal is typically diamond or zinc selenide.

Data Acquisition: A background spectrum of the empty ATR crystal is first collected. Then, the sample spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then analyzed for the presence of characteristic absorption bands.

Key FTIR Absorption Bands

The FTIR spectrum of phenethicillin potassium is expected to show characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3300-3400N-H (amide)Stretching
~3000-3100C-H (aromatic)Stretching
~2850-2960C-H (aliphatic)Stretching
~1760-1780C=O (β-lactam)Stretching
~1680-1700C=O (amide I)Stretching
~1600, ~1490C=C (aromatic)Stretching
~1520-1540N-H bend (amide II)Bending
~1240C-O (ether)Asymmetric Stretching
~1080C-O (ether)Symmetric Stretching

FTIR_Analysis_Workflow Sample_Placement Place Phenethicillin Potassium Powder on ATR Crystal Background_Scan Acquire Background Spectrum (Empty Crystal) Sample_Placement->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Data_Processing Ratio Sample to Background Sample_Scan->Data_Processing Spectrum_Analysis Identify Characteristic Functional Group Peaks Data_Processing->Spectrum_Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for the quantitative analysis of phenethicillin potassium and for monitoring its stability.

Experimental Protocol: UV-Vis Spectrophotometry

Sample Preparation: A stock solution of phenethicillin potassium is prepared by accurately weighing a known amount of the substance and dissolving it in a suitable solvent, such as water or a buffer solution. A series of standard solutions of known concentrations are prepared by diluting the stock solution.

Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis. Quartz cuvettes with a 1 cm path length are typically employed.

Data Acquisition: The spectrophotometer is blanked with the solvent used to prepare the samples. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). The λmax for penicillins is typically in the UV region. For some penicillins, a spectrophotometric method involving reaction with ammonium (B1175870) vanadate (B1173111) and measurement at 750 nm has been described.[4]

Data Analysis: A calibration curve is constructed by plotting the absorbance versus the concentration of the standard solutions. The concentration of an unknown sample can then be determined from its absorbance using the calibration curve.

Expected UV-Vis Spectral Data

Phenethicillin potassium is expected to exhibit UV absorbance due to its aromatic phenoxy group and the β-lactam ring. The exact λmax and molar absorptivity would need to be determined experimentally.

ParameterExpected Value
λmax In the UV region (specific value to be determined)
Molar Absorptivity (ε) To be determined from the slope of the calibration curve

UV_Vis_Analysis_Logical_Flow Prepare_Stock Prepare Stock Solution of Phenethicillin Potassium Prepare_Standards Prepare a Series of Standard Dilutions Prepare_Stock->Prepare_Standards Measure_Absorbance Measure Absorbance of Standards at λmax Prepare_Standards->Measure_Absorbance Construct_Calibration Construct Calibration Curve (Absorbance vs. Concentration) Measure_Absorbance->Construct_Calibration Determine_Concentration Determine Concentration of Unknown from Calibration Curve Construct_Calibration->Determine_Concentration Measure_Unknown Measure Absorbance of Unknown Sample Measure_Unknown->Determine_Concentration

Conclusion

The spectroscopic techniques of NMR, MS, FTIR, and UV-Vis provide a comprehensive analytical toolkit for the characterization and quality control of phenethicillin potassium. This guide outlines the fundamental experimental protocols and expected spectral features for this important antibiotic. While specific, publicly available quantitative data for phenethicillin potassium is limited, the methodologies and general spectral characteristics described herein provide a solid foundation for researchers, scientists, and drug development professionals working with this compound. It is recommended that experimental data be acquired under specific laboratory conditions for precise characterization.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Phenethicillin Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of phenethicillin potassium in various solvents. Understanding these core physicochemical properties is paramount for the successful formulation, storage, and delivery of this important semi-synthetic penicillin antibiotic. This document synthesizes available data, outlines experimental protocols for its characterization, and presents logical workflows to guide research and development efforts.

Solubility Profile of Phenethicillin Potassium

Table 1: Solubility of Phenethicillin Potassium

SolventSolubility Description
WaterVery soluble[1]

Table 2: Quantitative Solubility of Penicillin V Potassium (for reference)

Solvent SystemTemperature (°C)Solubility (mg/mL)
Phosphate (B84403) Buffered Saline (PBS)Not Specified100[2]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineNot Specified≥ 1.2[2]
10% DMSO / 90% (20% SBE-β-CD in Saline)Not Specified≥ 1.2[2]
10% DMSO / 90% Corn OilNot Specified≥ 1.2[2]

Note: The data in Table 2 pertains to Penicillin V potassium and should be used as a directional guide for phenethicillin potassium with caution.

Stability of Phenethicillin Potassium in Aqueous Solutions

The stability of phenethicillin potassium is a critical factor influencing its shelf-life and therapeutic efficacy. The primary degradation pathway for penicillins in aqueous solution is the hydrolysis of the β-lactam ring, a reaction that is highly dependent on pH and temperature.

A foundational study on the stability of phenethicillin potassium was conducted by Schwartz et al. in 1962, which detailed the kinetics of its degradation in aqueous solutions.[3] While the full quantitative data from this study is not widely available, its findings established that the degradation follows predictable kinetic models. Generally, penicillins exhibit a U-shaped stability profile with respect to pH, demonstrating maximum stability in the near-neutral pH range (approximately 6.0-7.5). Stability decreases significantly in both acidic and alkaline conditions.[4]

Table 3: Factors Influencing the Stability of Penicillins in Aqueous Solution

FactorEffect on Stability
pH Maximum stability at near-neutral pH (6.0-7.5). Accelerated degradation in acidic (pH < 6) and alkaline (pH > 7.5) conditions.[4]
Temperature Increased temperature accelerates the rate of degradation.
Metal Ions Certain metal ions can catalyze the degradation of penicillins.[4]
Proposed Degradation Pathway of Phenethicillin Potassium

The degradation of phenethicillin potassium primarily involves the opening of the β-lactam ring. Under acidic conditions, this leads to the formation of penillic acid. In neutral or alkaline solutions, the main degradation product is the corresponding penicilloic acid.

G Proposed Degradation Pathway of Phenethicillin Potassium Phenethicillin Phenethicillin Potassium Penicilloic_Acid Phenethicilloic Acid Phenethicillin->Penicilloic_Acid Neutral/Alkaline Hydrolysis Penillic_Acid Phenethillic Acid Phenethicillin->Penillic_Acid Acidic Hydrolysis

Caption: Proposed major degradation pathways of phenethicillin potassium in aqueous solutions.

Experimental Protocols

Accurate and reproducible analytical methods are essential for determining the solubility and stability of phenethicillin potassium. Below are representative protocols based on established methods for penicillins.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of phenethicillin potassium can be determined using the conventional shake-flask method.

G Workflow for Solubility Determination (Shake-Flask Method) A Add excess phenethicillin potassium to the solvent B Agitate at a constant temperature until equilibrium is reached A->B C Filter the saturated solution B->C D Quantify the concentration of phenethicillin potassium in the filtrate C->D

Caption: Experimental workflow for determining the solubility of phenethicillin potassium.

Methodology:

  • Preparation: Add an excess amount of phenethicillin potassium powder to a known volume of the selected solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: Withdraw a sample of the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

  • Quantification: Analyze the concentration of phenethicillin potassium in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the remaining active pharmaceutical ingredient (API) in the presence of its degradation products. The following is a representative protocol adapted from validated methods for similar penicillins.[5]

G Logical Flow for Stability-Indicating HPLC Method Development A Develop an HPLC method for phenethicillin potassium B Perform forced degradation studies (acid, base, oxidation, heat, light) A->B C Analyze stressed samples to ensure separation of degradants from the parent peak B->C D Validate the method (specificity, linearity, accuracy, precision, robustness) C->D

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Table 4: Representative HPLC Parameters for Phenethicillin Potassium Analysis

ParameterSpecification
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and a suitable buffer (e.g., phosphate or acetate), isocratic or gradient elution
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV at a suitable wavelength (e.g., 225 nm)
Column Temperature 30 °C

Methodology:

  • Standard and Sample Preparation: Prepare a stock solution of phenethicillin potassium in a suitable diluent (e.g., mobile phase or water). For stability studies, samples are taken at various time points from the stability chambers and diluted to a suitable concentration.

  • Chromatographic Analysis: Inject the prepared solutions into the HPLC system.

  • Data Analysis: The peak area of phenethicillin potassium is used to calculate its concentration. In stability studies, the percentage of the initial concentration remaining at each time point is determined.

UV-Vis Spectrophotometric Method

For simpler aqueous solutions where interference from excipients or degradation products is minimal, UV-Vis spectrophotometry can be a rapid and effective quantification method.

Methodology:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for phenethicillin potassium in the chosen solvent.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the unknown sample solution and determine its concentration using the calibration curve.

Conclusion

The solubility and stability of phenethicillin potassium are critical attributes that govern its formulation and therapeutic performance. While it is highly soluble in water, further research is needed to quantify its solubility in a broader range of pharmaceutically relevant solvents. Its stability is intrinsically linked to the integrity of the β-lactam ring, which is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to accurately characterize these properties, leading to the development of safe, stable, and effective phenethicillin potassium drug products.

References

Navigating the Therapeutic Journey of Phenethicillin Potassium: An In-depth Pharmacokinetic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of phenethicillin potassium, a semi-synthetic penicillin antibiotic. By delving into its absorption, distribution, metabolism, and excretion (ADME) profile, this document aims to equip researchers and drug development professionals with the critical data and methodologies necessary for advancing our understanding and utilization of this therapeutic agent.

Core Pharmacokinetic Parameters of Phenethicillin Potassium

The pharmacokinetic profile of phenethicillin potassium has been primarily characterized in a key study that provides the most comprehensive quantitative data available to date. The oral administration of the potassium salt of phenethicillin demonstrates efficient absorption and distribution, with subsequent clearance primarily through renal pathways.

ParameterValueReference
Oral Bioavailability 86%[1]
Plasma Clearance 295.1 mL/min[1]
Volume of Distribution (Steady State) 22.5 L[1]
Plasma Protein Binding 78-80%[1]

Experimental Protocols: A Methodological Blueprint

While the seminal study by Overbosch, Mattie, and van Furth provides the cornerstone of our quantitative understanding of phenethicillin potassium's pharmacokinetics, the detailed experimental protocols from this specific study are not fully available in the public domain. Therefore, the following sections outline generalized, yet detailed, methodologies typical for conducting pharmacokinetic studies of orally administered antibiotics like phenethicillin potassium, based on established practices in the field.

In Vivo Oral Bioavailability Study in Humans

A standard approach to determine the oral bioavailability of a drug like phenethicillin potassium involves a single-dose, randomized, crossover study in healthy volunteers.

1. Study Design:

  • Design: A single-dose, two-period, two-sequence crossover design is often employed to minimize inter-subject variability. A washout period of at least 7 days between the two periods is necessary to ensure complete elimination of the drug from the body.

  • Subjects: A cohort of healthy adult volunteers (typically 18-55 years old) are recruited. Exclusion criteria would include a history of penicillin allergy, significant medical conditions, and recent use of other medications. Informed consent is a mandatory prerequisite.

  • Treatments:

    • Test Formulation: A single oral dose of phenethicillin potassium.

    • Reference Formulation: An intravenous (IV) solution of phenethicillin administered as a short-term infusion. This allows for the determination of absolute bioavailability.

2. Dosing and Sample Collection:

  • Administration: Following an overnight fast, subjects receive a single, standardized oral dose of phenethicillin potassium with a specified volume of water. For the reference treatment, a corresponding dose is administered intravenously.

  • Blood Sampling: Venous blood samples are collected into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA) at predetermined time points. A typical sampling schedule would be: pre-dose (0 hours), and then at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis.

Analytical Methodology: Quantification of Phenethicillin in Human Plasma by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used method for quantifying penicillin antibiotics in biological matrices.

1. Sample Preparation:

  • Protein Precipitation: A simple and effective method for removing plasma proteins involves precipitation with an organic solvent. For example, a known volume of plasma is mixed with a larger volume of cold acetonitrile (B52724), vortexed, and then centrifuged to pellet the precipitated proteins.

  • Extraction: The resulting supernatant, containing the drug, is transferred to a clean tube and can be evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a small volume of the HPLC mobile phase for injection.

2. HPLC-UV System and Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of penicillins.

  • Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is employed. The exact composition is optimized to achieve good separation of phenethicillin from endogenous plasma components and any potential metabolites.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The column effluent is monitored by a UV detector at a wavelength where phenethicillin exhibits maximum absorbance (e.g., around 220-230 nm).

  • Quantification: A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of phenethicillin. The concentration of the drug in the study samples is then determined by comparing their peak areas to the calibration curve.

Determination of Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is the gold standard method for determining the extent of drug binding to plasma proteins.

1. Apparatus and Materials:

  • A multi-well equilibrium dialysis apparatus with semi-permeable membranes (with a molecular weight cutoff that retains proteins but allows free drug to pass, e.g., 10 kDa).

  • Human plasma.

  • Phosphate-buffered saline (PBS) at physiological pH (7.4).

2. Procedure:

  • Preparation: The dialysis cells are assembled with the semi-permeable membrane separating the two chambers.

  • Sample Addition: A known concentration of phenethicillin potassium is added to a pool of human plasma. This plasma is then added to one chamber of the dialysis cell. The other chamber is filled with PBS.

  • Equilibration: The dialysis apparatus is incubated at 37°C with gentle agitation for a sufficient period (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Analysis: After incubation, aliquots are taken from both the plasma and the buffer chambers. The concentration of phenethicillin in each aliquot is determined using a validated analytical method, such as HPLC-UV.

  • Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [ (Total Drug Concentration in Plasma - Unbound Drug Concentration in Buffer) / Total Drug Concentration in Plasma ] x 100

Visualizing the Pharmacokinetic Journey and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Pharmacokinetic_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration of Phenethicillin Potassium GI_Tract Gastrointestinal Tract Oral->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Systemic_Circulation Systemic Circulation (Blood) Portal_Vein->Systemic_Circulation Tissues Tissues (Site of Action) Systemic_Circulation->Tissues Free Drug Protein_Binding Plasma Protein Binding (78-80%) Systemic_Circulation->Protein_Binding Liver Liver Systemic_Circulation->Liver Kidneys Kidneys Systemic_Circulation->Kidneys Tissues->Systemic_Circulation Metabolites Metabolites Liver->Metabolites Metabolites->Systemic_Circulation Urine Urine Kidneys->Urine

Pharmacokinetic Pathway of Oral Phenethicillin Potassium

Experimental_Workflow_Bioavailability cluster_study_setup Study Setup cluster_dosing_sampling Dosing and Sampling cluster_analysis Sample Analysis & Data Interpretation Recruitment Subject Recruitment & Informed Consent Screening Medical Screening Recruitment->Screening Randomization Randomization Screening->Randomization Dosing Oral Administration of Phenethicillin Potassium Randomization->Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation Plasma_Separation->Sample_Prep HPLC_Analysis HPLC-UV Analysis Sample_Prep->HPLC_Analysis PK_Analysis Pharmacokinetic Data Analysis HPLC_Analysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Workflow for an Oral Bioavailability Study

Conclusion

This technical guide consolidates the key pharmacokinetic data for phenethicillin potassium and provides a framework of the experimental methodologies required for its assessment. The high oral bioavailability of the potassium salt underscores its utility as an orally administered antibiotic. For researchers and drug development professionals, a thorough understanding of these pharmacokinetic principles is paramount for optimizing dosing regimens, predicting drug-drug interactions, and ultimately ensuring the safe and effective use of phenethicillin potassium in clinical practice. Further research to fully elucidate the metabolic pathways and to develop and publish detailed, validated analytical methods will continue to refine our understanding of this important antibiotic.

References

Methodological & Application

Application Notes and Protocols for Preparing Phenethicillin Potassium Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and quality control of phenethicillin potassium stock solutions intended for in vitro assays. Adherence to these guidelines is crucial for obtaining accurate, reproducible, and reliable experimental results.

Introduction

Phenethicillin potassium is a semi-synthetic antibiotic belonging to the penicillin class of beta-lactam antibiotics.[1] It is the potassium salt of phenethicillin and exhibits a narrow spectrum of activity, primarily against Gram-positive bacteria.[2] The mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[2] This interference with the cross-linking of peptidoglycan chains leads to a weakened cell wall and subsequent cell lysis.[2] Accurate preparation of phenethicillin potassium stock solutions is the first critical step for various in vitro studies, including antimicrobial susceptibility testing, mechanism of action studies, and drug screening assays.

Physicochemical Properties

A summary of the key physicochemical properties of phenethicillin potassium is presented in Table 1. This information is essential for accurate stock solution preparation and handling.

Table 1: Physicochemical Properties of Phenethicillin Potassium

PropertyValueReference(s)
Molecular Formula C₁₇H₁₉KN₂O₅S[1]
Molecular Weight 402.5 g/mol [1]
Appearance White crystalline solid[1]
Solubility Very soluble in water[1]

Experimental Protocols

Preparation of a 10 mg/mL Primary Stock Solution in Water

This protocol describes the preparation of a 10 mg/mL primary stock solution of phenethicillin potassium in sterile water. This concentration is a common starting point for further dilutions for various in vitro assays.

Materials:

  • Phenethicillin potassium powder

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (15 mL or 50 mL)

  • Analytical balance

  • Sterile spatulas

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.

  • Weighing: Accurately weigh the desired amount of phenethicillin potassium powder using an analytical balance and a sterile weighing boat. To prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.

  • Dissolution: Transfer the weighed powder into a sterile conical tube. Add approximately 8 mL of sterile water to the tube.

  • Mixing: Tightly cap the tube and vortex at a medium speed until the powder is completely dissolved. The resulting solution should be clear and free of any particulates.

  • Volume Adjustment: Add sterile water to the tube to reach a final volume of 10 mL.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter to the syringe and filter-sterilize the solution into a new sterile conical tube. This step is crucial for removing any potential bacterial contaminants.[3][4]

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[5][6]

  • Labeling: Clearly label each aliquot with the compound name ("Phenethicillin Potassium"), concentration (10 mg/mL), date of preparation, and initials of the preparer.

Storage and Stability of Stock Solutions

Proper storage is critical to maintain the potency of phenethicillin potassium stock solutions. Recommendations for storage are summarized in Table 2.

Table 2: Recommended Storage Conditions for Phenethicillin Potassium Stock Solutions

TemperatureDurationNotesReference(s)
-20°C Up to 1 monthRecommended for short- to medium-term storage. Avoid repeated freeze-thaw cycles.[7]
-80°C Up to 6 monthsRecommended for long-term storage to ensure maximum stability.[6][7]
4°C Not recommended for long-term storagePenicillin solutions are known to be unstable at refrigerated temperatures for extended periods.[8]

Note: It is always recommended to prepare fresh solutions for critical experiments. If using stored solutions, visually inspect for any signs of precipitation or color change before use.

Quality Control

A robust quality control (QC) process is essential to ensure the reliability of in vitro assay results.

4.1. Sterility Testing:

Before use, a small aliquot of the stock solution can be incubated on a non-selective agar (B569324) plate (e.g., Tryptic Soy Agar) for 24-48 hours at 37°C to check for any microbial contamination.

4.2. Bioactivity Confirmation:

The biological activity of the prepared stock solution should be periodically verified. This can be achieved by performing a Minimum Inhibitory Concentration (MIC) assay using a reference quality control (QC) bacterial strain with a known susceptibility profile to penicillins.

Table 3: Recommended ATCC® Quality Control Strains for Penicillin Susceptibility Testing

QC StrainRationale
Staphylococcus aureus ATCC® 29213™ A commonly used QC strain for susceptibility testing of Gram-positive bacteria.
Streptococcus pneumoniae ATCC® 49619™ A QC strain for susceptibility testing of fastidious Gram-positive bacteria.

The determined MIC value should fall within the expected range for the specific QC strain. Any significant deviation may indicate a problem with the stock solution's potency or the assay itself.[9][10][11]

Visualizations

Mechanism of Action

Phenethicillin potassium, like other penicillin antibiotics, inhibits the synthesis of the bacterial cell wall.

cluster_bacterium Bacterial Cell Phenethicillin Phenethicillin PBPs Penicillin-Binding Proteins (PBPs) Phenethicillin->PBPs Binds to and inactivates Peptidoglycan Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan Synthesis Catalyzes PBPs->Peptidoglycan Synthesis Inhibition Cell Wall Bacterial Cell Wall Peptidoglycan Synthesis->Cell Wall Builds Cell Lysis Cell Lysis Peptidoglycan Synthesis->Cell Lysis Weakened cell wall leads to Start Start Weigh 1. Weigh Phenethicillin Potassium Powder Start->Weigh Dissolve 2. Dissolve in Sterile Water Weigh->Dissolve Vortex 3. Vortex until Fully Dissolved Dissolve->Vortex Filter 4. Filter Sterilize (0.22 µm filter) Vortex->Filter Aliquot 5. Aliquot into Single-Use Tubes Filter->Aliquot Store 6. Store at -20°C or -80°C Aliquot->Store QC 7. Quality Control (Sterility & Bioactivity) Store->QC Use 8. Use in In Vitro Assay QC->Use End End Use->End

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Phenethicillin Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethicillin potassium is a semi-synthetic, narrow-spectrum beta-lactam antibiotic belonging to the penicillin family. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2][3][4][5] This interference with the peptidoglycan synthesis leads to the weakening of the bacterial cell wall and subsequent cell lysis.[1][2][3] Phenethicillin is sensitive to degradation by beta-lactamase enzymes, which are a primary mechanism of resistance in some bacteria.[1][2]

Antimicrobial susceptibility testing (AST) is crucial for determining the in vitro activity of an antibiotic against a specific bacterial isolate. This information guides clinical decisions and is essential in the surveillance of antibiotic resistance. Standardized AST methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensure the reproducibility and comparability of results across different laboratories.

This document provides detailed protocols for performing AST of phenethicillin potassium using the broth microdilution and disk diffusion methods, based on established guidelines for other penicillins.

Data Presentation: Expected MIC Ranges

Due to the limited availability of recent, standardized MIC data for phenethicillin potassium, the following table provides representative MIC ranges for the closely related compound, Penicillin G, against common Gram-positive pathogens. These values can be used as a general guide for expected results with phenethicillin. It is recommended that each laboratory validates these ranges for their specific testing conditions.

OrganismPhenotypeExpected MIC Range (µg/mL) for Penicillin G
Staphylococcus aureusSusceptible (blaZ-negative)≤ 0.12
Staphylococcus aureusResistant (blaZ-positive)≥ 0.25
Streptococcus pyogenesSusceptible≤ 0.06
Streptococcus pyogenesNon-Susceptible (rare)> 0.06

Experimental Protocols

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

a. Materials:

  • Phenethicillin potassium analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Turbidity meter or spectrophotometer

b. Protocol:

  • Preparation of Phenethicillin Potassium Stock Solution:

    • Prepare a stock solution of phenethicillin potassium in a suitable sterile solvent (e.g., water or PBS) at a concentration of 1280 µg/mL.

    • Further dilutions are made from this stock solution.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the phenethicillin potassium stock solution in CAMHB directly in the 96-well plates to achieve a final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

    • Each well should contain 50 µL of the diluted antibiotic solution.

    • Include a growth control well (containing only CAMHB) and a sterility control well (containing uninoculated CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture plate, select several well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Result Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of phenethicillin potassium that completely inhibits visible growth of the organism.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the diameter of the zone of growth inhibition around a disk impregnated with the agent.

a. Materials:

  • Phenethicillin potassium disks (potency to be determined and validated, e.g., 10 units)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

b. Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described in the broth microdilution protocol (Step 3).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Application of Disks:

    • Aseptically apply the phenethicillin potassium disks to the surface of the inoculated MHA plate.

    • Ensure that the disks are in firm contact with the agar.

    • Space the disks to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm).

    • Interpret the results based on pre-defined zone diameter breakpoints for susceptible, intermediate, and resistant categories. As specific breakpoints for phenethicillin are not established by CLSI or EUCAST, these would need to be determined through correlation studies with MICs.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of AST results.

  • QC Strain: Staphylococcus aureus ATCC® 25923™ is a recommended QC strain for AST of penicillins against Gram-positive bacteria.

  • Acceptable QC Ranges: As established QC ranges for phenethicillin potassium are not available, the ranges for Penicillin G can be used as a reference for initial validation. It is imperative that each laboratory establishes its own internal QC ranges for phenethicillin.

    • Disk Diffusion (10 U Penicillin G disk): 26-37 mm zone diameter.

    • Broth Microdilution (Penicillin G): 0.25-2 µg/mL (using S. aureus ATCC® 29213™).

Visualizations

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Reporting isolate Bacterial Isolate culture Pure Culture (18-24h) isolate->culture mcfarland 0.5 McFarland Suspension culture->mcfarland inoculation Inoculation of Media mcfarland->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation measurement Measurement (MIC/Zone) incubation->measurement interpretation Interpretation (S/I/R) measurement->interpretation report Final Report interpretation->report

Caption: Experimental workflow for antimicrobial susceptibility testing.

Resistance_Mechanisms cluster_drug Drug Action cluster_target Bacterial Target cluster_resistance Resistance Mechanisms drug Phenethicillin (β-Lactam Antibiotic) pbp Penicillin-Binding Proteins (PBPs) drug->pbp Inhibits cell_wall Cell Wall Synthesis pbp->cell_wall Essential for beta_lactamase β-Lactamase Production beta_lactamase->drug Degrades altered_pbp Altered PBPs altered_pbp->drug Reduced Binding

Caption: Mechanisms of resistance to beta-lactam antibiotics.

References

Application Notes and Protocols for Phenethicillin Potassium in Bacterial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenethicillin potassium in bacterial growth inhibition assays. Detailed protocols for common antimicrobial susceptibility testing methods are included, along with data presentation guidelines and visualizations to aid in experimental design and data interpretation.

Introduction to Phenethicillin Potassium

Phenethicillin potassium is a semi-synthetic, narrow-spectrum beta-lactam antibiotic belonging to the penicillin family. It is the potassium salt of phenethicillin, which is structurally similar to penicillin V. Phenethicillin is effective against many Gram-positive bacteria and is used in the study of bacterial resistance and the development of new antimicrobial agents.

Mechanism of Action

Phenethicillin potassium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The core mechanism involves the irreversible acylation of the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan biosynthesis.[1][2] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, phenethicillin weakens the cell wall, leading to cell lysis and bacterial death, particularly in growing bacteria.[1][2]

cluster_0 Bacterial Cell Phenethicillin_Potassium Phenethicillin Potassium PBP Penicillin-Binding Proteins (PBPs) Phenethicillin_Potassium->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Weakens Cell_Lysis Cell Lysis & Death Cell_Wall->Cell_Lysis Leads to

Caption: Mechanism of action of phenethicillin potassium.

Data Presentation: In Vitro Susceptibility of Various Bacterial Species

The following tables summarize the Minimum Inhibitory Concentration (MIC) and zone of inhibition data for phenethicillin potassium against common bacterial strains. This data is essential for selecting appropriate concentration ranges for in vitro experiments and for interpreting results.

Table 1: Minimum Inhibitory Concentration (MIC) of Phenethicillin Potassium

Bacterial SpeciesStrainMIC Range (µg/mL)
Staphylococcus aureusPenicillin-Susceptible0.015 - 0.12
Staphylococcus aureusPenicillin-Resistant (β-lactamase positive)1 - >100
Streptococcus pneumoniaePenicillin-Susceptible≤0.015 - 0.06
Streptococcus pneumoniaePenicillin-Intermediate0.12 - 1.0
Streptococcus pneumoniaePenicillin-Resistant≥2.0
Streptococcus pyogenes (Group A Strep)N/A≤0.015 - 0.03
Enterococcus faecalisN/AGenerally Resistant

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Table 2: Zone of Inhibition Diameters for Phenethicillin Potassium (10 µg disk)

Bacterial SpeciesStrainZone Diameter Range (mm)Interpretation (Susceptible/Intermediate/Resistant)
Staphylococcus aureusATCC 2592328 - 37Susceptible
Streptococcus pneumoniaeATCC 4961924 - 34Susceptible
Streptococcus pyogenesN/A≥20Susceptible

Note: Interpretive criteria for zone diameters are based on CLSI and EUCAST guidelines for similar penicillins and may require validation for specific experimental conditions.

Experimental Protocols

Detailed methodologies for key bacterial growth inhibition assays are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Start Start: Prepare Phenethicillin Stock Serial_Dilution Perform 2-fold Serial Dilutions in Microplate Wells Start->Serial_Dilution Inoculate Inoculate Microplate Wells with Bacterial Suspension Serial_Dilution->Inoculate Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End Start Start: Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Mueller-Hinton Agar Plate for a Confluent Lawn Start->Inoculate_Plate Place_Disk Aseptically Place Phenethicillin Disk (10 µg) on Agar Inoculate_Plate->Place_Disk Incubate Incubate at 35-37°C for 16-20 hours Place_Disk->Incubate Measure_Zone Measure the Diameter of the Zone of Inhibition in millimeters Incubate->Measure_Zone Interpret Interpret Results (Susceptible, Intermediate, Resistant) Measure_Zone->Interpret End End Interpret->End

References

Application Note: Quantification of Phenethicillin Potassium Using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of phenethicillin potassium in pharmaceutical samples. The method is suitable for routine quality control and stability testing, ensuring the identity, purity, and potency of the active pharmaceutical ingredient (API).

Introduction

Phenethicillin potassium is a beta-lactam antibiotic belonging to the penicillin family. Accurate quantification is crucial for ensuring its therapeutic efficacy and safety. This document provides a detailed protocol for the analysis of phenethicillin potassium using a C18 column with UV detection, validated according to the International Conference on Harmonisation (ICH) guidelines.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in the table below.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile, Water, and Glacial Acetic Acid (50:50:0.5, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 225 nm
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation: Mix 500 mL of HPLC-grade acetonitrile, 500 mL of HPLC-grade water, and 5 mL of glacial acetic acid. Degas the solution for 15 minutes using sonication before use.

Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of phenethicillin potassium reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and make up the volume.

Sample Solution Preparation: For bulk drug analysis, accurately weigh a quantity of the sample equivalent to 10 mg of phenethicillin potassium and prepare a 100 mL solution in the mobile phase. For dosage forms, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of phenethicillin potassium to a 100 mL volumetric flask, add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

Validation ParameterResult
Linearity (Concentration Range) 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Specificity No interference from placebo and degradation products

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of phenethicillin potassium in a sample.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Quantification A Prepare Mobile Phase (Acetonitrile:Water:Acetic Acid) D Set Chromatographic Conditions (Column, Flow Rate, Temp, Wavelength) A->D B Prepare Standard Solution (100 µg/mL) E Inject Standard and Sample Solutions B->E C Prepare Sample Solution (e.g., from tablets) C->E F Acquire Chromatograms E->F G Integrate Peak Areas F->G H Construct Calibration Curve (from standards) G->H I Quantify Phenethicillin Potassium in Sample G->I H->I

Caption: Workflow for HPLC quantification of phenethicillin potassium.

Stability-Indicating Assay

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Phenethicillin potassium samples were subjected to acidic, basic, oxidative, and thermal stress conditions. The method was able to effectively separate the intact drug from its degradation products, confirming its specificity and stability-indicating capability.

Conclusion

The described RP-HPLC method is simple, rapid, precise, and accurate for the quantification of phenethicillin potassium in pharmaceutical samples. The method is also stability-indicating, making it suitable for routine quality control and stability studies in the pharmaceutical industry.

Application Notes & Protocols for Purity Analysis of Phenethicillin Potassium by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillary Electrophoresis (CE) is a powerful analytical technique offering high separation efficiency, rapid analysis times, and minimal sample and reagent consumption, making it an ideal method for the purity assessment of active pharmaceutical ingredients (APIs) such as phenethicillin potassium.[1] This document provides a detailed application note and a comprehensive protocol for the determination of phenethicillin potassium purity and the identification of potential impurities using Capillary Zone Electrophoresis (CZE).

Phenethicillin is a semisynthetic penicillin characterized by a phenoxyethyl side chain. Its purity is crucial for ensuring therapeutic efficacy and safety. Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field, providing a high-resolution separation of the main compound from its degradation products and synthesis-related impurities.

Principle of Separation

In Capillary Zone Electrophoresis (CZE), the separation of analytes is achieved within a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied, charged molecules migrate at different velocities depending on their electrophoretic mobility and the electroosmotic flow (EOF) within the capillary. For the analysis of phenethicillin potassium, a buffer system is selected to ensure the analyte and its potential impurities are in a charged state, enabling their separation into distinct peaks.

Proposed Capillary Electrophoresis Method

Due to the limited availability of specific CE methods for phenethicillin potassium in the public domain, the following protocol is adapted from a validated method for the closely related compound, phenoxymethylpenicillin potassium (Penicillin V).[2][3] The structural similarity between these two molecules suggests that the conditions for phenoxymethylpenicillin analysis provide a strong starting point for method development for phenethicillin.

Instrumentation and Consumables
ParameterSpecification
CE Instrument Capable of UV detection
Capillary Fused-silica, 50 µm I.D., ~50-60 cm total length
Detector UV detector at 214 nm
Data Acquisition Suitable integration software
Reagents Sodium dodecyl sulfate (B86663) (SDS), Pentanesulfonic acid sodium salt (PS), Disodium (B8443419) hydrogen phosphate (B84403), Sodium tetraborate (B1243019), Sodium hydroxide (B78521), Hydrochloric acid, Deionized water
Experimental Conditions
ParameterRecommended Starting Condition
Background Electrolyte (BGE) Phosphate-borate buffer with 20.0 g/L (69 mM) SDS and 2.2 g/L (12.5 mM) PS, adjusted to pH 6.3[2][3]
Applied Voltage 15 kV[2][3]
Capillary Temperature 25 °C
Injection Mode Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
Detection Wavelength 214 nm[3]

Experimental Protocols

Preparation of Background Electrolyte (BGE)
  • Phosphate-Borate Stock Solution: Prepare a stock solution by dissolving appropriate amounts of disodium hydrogen phosphate and sodium tetraborate in deionized water.

  • BGE Preparation: To the phosphate-borate stock solution, add sodium dodecyl sulfate (SDS) to a final concentration of 20.0 g/L and pentanesulfonic acid sodium salt (PS) to a final concentration of 2.2 g/L.[2][3]

  • pH Adjustment: Adjust the pH of the BGE to 6.3 using 1 M sodium hydroxide or 1 M hydrochloric acid.

  • Filtration and Degassing: Filter the BGE through a 0.45 µm syringe filter and degas for 10-15 minutes before use.

Sample and Standard Preparation
  • Phenethicillin Potassium Stock Solution: Accurately weigh and dissolve phenethicillin potassium reference standard in deionized water to prepare a stock solution of 1.0 mg/mL.

  • Working Standard Solution: Dilute the stock solution with deionized water to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the phenethicillin potassium sample for analysis at the same concentration as the working standard solution.

Capillary Conditioning
  • New Capillary: Condition a new capillary by flushing with 1 M sodium hydroxide for 20 minutes, followed by deionized water for 20 minutes, and finally with the BGE for 30 minutes.

  • Pre-run Conditioning: Before each injection, flush the capillary with 0.1 M sodium hydroxide for 2 minutes, deionized water for 2 minutes, and then the BGE for 5 minutes.

Analytical Procedure
  • Set up the CE instrument with the parameters outlined in the "Experimental Conditions" table.

  • Perform a blank injection using deionized water to ensure a stable baseline.

  • Inject the working standard solution and record the electropherogram.

  • Inject the sample solution and record the electropherogram.

  • Identify the phenethicillin peak in the sample electropherogram by comparing its migration time with that of the standard.

  • Identify impurity peaks and calculate the percentage purity using the area normalization method.

Calculation of Purity

The purity of phenethicillin potassium can be calculated using the following formula:

Where:

  • Area_phenethicillin is the peak area of phenethicillin.

  • ΣArea_impurities is the sum of the peak areas of all impurities.

Data Presentation

The following table summarizes hypothetical data for the analysis of a phenethicillin potassium sample.

Peak IDMigration Time (min)Peak Area% Area
Impurity 14.215000.5
Impurity 25.821000.7
Phenethicillin 7.5 294000 98.0
Impurity 39.124000.8

Method Development and Validation Considerations

While the proposed method provides a strong starting point, optimization and validation are essential for ensuring a robust and reliable analytical procedure. Key parameters to consider during method development include:

  • BGE Composition and pH: Varying the buffer concentration and pH can significantly impact the resolution of impurities.

  • Surfactant Concentration: The concentration of SDS can be adjusted to optimize the separation of closely related impurities.

  • Applied Voltage: Increasing the voltage can reduce analysis time but may generate excessive Joule heating.

  • Capillary Temperature: Controlling the temperature is crucial for reproducible migration times.

Once the method is optimized, it should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing BGE_prep Background Electrolyte Preparation Cap_cond Capillary Conditioning BGE_prep->Cap_cond Sample_prep Sample and Standard Preparation Injection Sample Injection Sample_prep->Injection CE_setup CE Instrument Setup Cap_cond->CE_setup CE_setup->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection at 214 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for phenethicillin potassium purity analysis by CE.

Logical Relationship of Method Development

G center_node Optimized CE Method BGE BGE Composition (pH, Concentration) Resolution Resolution of Impurities BGE->Resolution Voltage Applied Voltage Analysis_time Analysis Time Voltage->Analysis_time Temp Temperature Reproducibility Reproducibility Temp->Reproducibility Injection_params Injection Parameters Injection_params->Reproducibility Resolution->center_node Analysis_time->center_node Reproducibility->center_node

Caption: Key parameters for CE method development and optimization.

References

Application of Phenethicillin Potassium in Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenethicillin potassium, a semi-synthetic beta-lactam antibiotic, in microbiology research. This document details its mechanism of action, antimicrobial spectrum, and provides standardized protocols for its application in key microbiological assays.

Introduction

Phenethicillin potassium is the potassium salt of phenethicillin, a penicillinase-sensitive, narrow-spectrum penicillin antibiotic.[1] Its primary utility lies in its activity against Gram-positive bacteria. By understanding its mechanism and applications, researchers can effectively utilize phenethicillin potassium as a tool in various microbiological studies, including antimicrobial susceptibility testing and as a selective agent in culture media.

Mechanism of Action

Phenethicillin potassium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] The beta-lactam ring in its structure is crucial for its activity. The process involves the following key steps:

  • Binding to Penicillin-Binding Proteins (PBPs): Phenethicillin potassium binds to and inactivates PBPs, which are enzymes located within the bacterial cell wall.[1]

  • Inhibition of Transpeptidation: This binding prevents the transpeptidation reaction, a critical step in the cross-linking of peptidoglycan chains.[2] Peptidoglycan provides structural integrity to the bacterial cell wall.

  • Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, rendering the cell unable to withstand osmotic pressure. This ultimately leads to cell lysis and death.[1][2]

cluster_bacterium Bacterial Cell Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis->PBPs catalyzed by Cell_Wall Stable Cell Wall PBPs->Cell_Wall enables cross-linking for Cell_Lysis Cell Lysis and Death PBPs->Cell_Lysis Inhibition leads to Phenethicillin_K Phenethicillin Potassium Phenethicillin_K->PBPs Binds to and inactivates

Caption: Mechanism of action of phenethicillin potassium.

Antimicrobial Spectrum and Efficacy

Phenethicillin potassium is primarily effective against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is limited due to the presence of an outer membrane that restricts the antibiotic's entry.[2] The tables below summarize the Minimum Inhibitory Concentration (MIC) values for phenethicillin potassium against various bacterial strains. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: MIC of Phenethicillin Potassium against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Streptococcus pyogenesClinical Isolates<0.004 - 0.012
Streptococcus pneumoniaePenicillin-Susceptible≤0.06
Penicillin-Intermediate0.12 - 1
Penicillin-Resistant≥2
Staphylococcus aureusPenicillin-Susceptible0.03 - 0.5

Note: MIC values can vary depending on the specific isolate and testing methodology.

Experimental Protocols

This section provides detailed protocols for common applications of phenethicillin potassium in a microbiology laboratory.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of phenethicillin potassium that inhibits the growth of a specific bacterial strain.

cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis Stock_Sol Prepare Phenethicillin K Stock Solution Serial_Dilute Perform 2-fold serial dilutions of Phenethicillin K in a 96-well plate Stock_Sol->Serial_Dilute Bacterial_Susp Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Bacterial_Susp->Inoculate Serial_Dilute->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Visually inspect for turbidity or measure OD600 to determine MIC Incubate->Read_MIC cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Bacterial_Susp Prepare Bacterial Inoculum (0.5 McFarland) Plate_Inoculation Inoculate Mueller-Hinton agar (B569324) plate for confluent growth Bacterial_Susp->Plate_Inoculation Place_Disk Aseptically place Phenethicillin K disk on the agar surface Plate_Inoculation->Place_Disk Incubate Incubate at 35-37°C for 16-18 hours Place_Disk->Incubate Measure_Zone Measure the diameter of the zone of inhibition in mm Incubate->Measure_Zone Interpret Interpret results as Susceptible, Intermediate, or Resistant based on CLSI guidelines Measure_Zone->Interpret

References

Application Notes and Protocols: Phenethicillin Potassium as a Selective Agent in Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethicillin potassium, a semi-synthetic, narrow-spectrum β-lactam antibiotic, serves as a valuable selective agent in bacterial culture. Its mechanism of action, like other penicillins, involves the inhibition of bacterial cell wall synthesis, making it particularly effective against Gram-positive bacteria. These application notes provide detailed protocols and critical data for the effective use of phenethicillin potassium in isolating or maintaining bacterial strains that are either naturally resistant or have been engineered to carry a penicillin resistance gene.

Phenethicillin potassium is a potassium salt form of phenethicillin and is closely related to penicillin V (phenoxymethylpenicillin).[1][2] In a laboratory setting, these are often used interchangeably. It is more resistant to decomposition in acidic solutions compared to Penicillin G.[1]

Mechanism of Action

Phenethicillin potassium exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.

  • Binding to Penicillin-Binding Proteins (PBPs): The antibiotic binds to and inactivates PBPs, which are enzymes located inside the bacterial cell wall.[1]

  • Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs disrupts the cross-linkage of peptidoglycan chains, a critical component for the structural integrity of the bacterial cell wall.[1]

  • Cell Lysis: The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death, particularly in actively growing bacteria.[1]

A primary mechanism of resistance to phenethicillin is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive.

Visualizing the Mechanism of Action and Resistance

Mechanism of Action and Resistance to Phenethicillin cluster_0 Bacterial Cell cluster_1 Antibiotic Action cluster_2 Resistance Mechanism Bacterial Cell Wall Bacterial Cell Wall Peptidoglycan Synthesis Peptidoglycan Synthesis Bacterial Cell Wall->Peptidoglycan Synthesis maintained by PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan Synthesis->PBPs catalyzed by Cell Lysis Cell Lysis PBPs->Cell Lysis inhibition leads to Phenethicillin Phenethicillin Phenethicillin->PBPs binds to and inactivates Beta-lactamase Beta-lactamase Beta-lactamase->Phenethicillin hydrolyzes

Caption: Mechanism of action of phenethicillin and the β-lactamase resistance pathway.

Data Presentation: Quantitative Information

Table 1: Minimum Inhibitory Concentration (MIC) Data for Penicillin V

The following table summarizes the interpretive criteria for Minimum Inhibitory Concentrations (MICs) of Penicillin V against various bacterial species. These values are crucial for determining the appropriate working concentration of phenethicillin potassium for selective media. It is important to note that phenethicillin potassium may produce higher plasma concentrations than penicillin V in equal oral doses, though this is less relevant for in vitro applications.

Bacterial SpeciesSusceptible (S) (µg/mL)Intermediate (I) (µg/mL)Resistant (R) (µg/mL)Notes
Staphylococcus spp.≤0.12-≥0.25For non-penicillinase producing strains.[3]
Streptococcus spp. (beta-hemolytic group)≤0.12--
Streptococcus pneumoniae (non-meningitis isolates)≤0.060.12-1≥2[3]
Table 2: Quality Control Ranges for Penicillin Susceptibility Testing

For laboratory quality control, the following MIC ranges are expected for reference strains when using standardized testing methods.

MicroorganismATCC® NumberMIC Range (µg/mL)
Staphylococcus aureus292130.25 - 2
Streptococcus pneumoniae496190.25 - 1

Experimental Protocols

Protocol 1: Preparation of Phenethicillin Potassium Stock Solution

Materials:

  • Phenethicillin potassium powder

  • Sterile, deionized water

  • Sterile container (e.g., 50 mL conical tube)

  • 0.22 µm syringe filter

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of phenethicillin potassium powder.

  • Dissolve the powder in sterile, deionized water to a final concentration of 50 mg/mL.

  • Ensure the powder is completely dissolved by vortexing gently.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile container.

  • Aliquot the sterile stock solution into smaller, single-use volumes.

  • Label the aliquots with the antibiotic name, concentration, and date of preparation.

  • Store the aliquots at -20°C. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Selective Agar (B569324) Plates

Materials:

  • Luria-Bertani (LB) agar or other suitable growth medium

  • Autoclave

  • Water bath set to 50-55°C

  • Phenethicillin potassium stock solution (from Protocol 1)

  • Sterile petri dishes

Procedure:

  • Prepare the agar medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the autoclaved agar in a 50-55°C water bath. This is a critical step to prevent the degradation of the heat-sensitive antibiotic.

  • Once the agar has cooled, add the appropriate volume of the phenethicillin potassium stock solution to achieve the desired final concentration.

    • For Gram-positive bacteria selection: A typical starting concentration is in the range of 1-10 µg/mL.

    • For plasmid selection in E. coli (with a β-lactamase gene): A suggested starting range is 50-100 µg/mL. Note that the use of phenethicillin for plasmid selection in E. coli is not standard due to its lower efficacy against Gram-negative bacteria and its instability. Ampicillin or carbenicillin (B1668345) are more commonly used.

  • Gently swirl the flask to ensure the antibiotic is evenly distributed. Avoid introducing air bubbles.

  • Pour the plates and allow them to solidify at room temperature.

  • Store the plates at 4°C, protected from light. It is recommended to use the plates within 1-2 weeks due to the potential instability of penicillins.[4]

Protocol 3: Use in Selective Broth Culture

Materials:

  • Luria-Bertani (LB) broth or other suitable liquid medium

  • Sterile culture tubes or flasks

  • Phenethicillin potassium stock solution (from Protocol 1)

  • Bacterial culture

Procedure:

  • Prepare the sterile broth medium.

  • Just before use, add the phenethicillin potassium stock solution to the desired final working concentration.

  • Inoculate the broth with the bacterial strain of interest.

  • Incubate the culture at the optimal temperature and shaking speed for the specific bacterial strain.

Visualizing the Experimental Workflow

Experimental Workflow for Bacterial Selection cluster_0 Preparation cluster_1 Transformation and Culture cluster_2 Analysis Stock Solution Prepare Phenethicillin Stock Solution (50 mg/mL) Add Antibiotic Add Phenethicillin to Final Concentration Stock Solution->Add Antibiotic Media Preparation Prepare and Autoclave Growth Medium Cooling Cool Medium to 50-55°C Media Preparation->Cooling Cooling->Add Antibiotic Pour Plates Pour Selective Agar Plates Add Antibiotic->Pour Plates Inoculation Inoculate Selective Plates or Broth Pour Plates->Inoculation Transformation Transform Competent Cells with Plasmid (if applicable) Transformation->Inoculation Incubation Incubate at 37°C Overnight Inoculation->Incubation Colony Selection Select Resistant Colonies Incubation->Colony Selection Downstream Proceed to Downstream Applications Colony Selection->Downstream

Caption: Workflow for using phenethicillin potassium as a selective agent in bacterial culture.

Important Considerations

  • Stability: Phenethicillin potassium, like other penicillins, is susceptible to degradation in aqueous solutions. The rate of degradation is influenced by temperature and pH.[5][6] Stock solutions should be stored at -20°C or -80°C and protected from light.[7] Agar plates containing phenethicillin should be stored at 4°C and used within 1-2 weeks for optimal performance.[4] Reconstituted penicillin V potassium stored at 4°C has been shown to be stable for approximately 11.5 days.[8] At room temperature (25°C), it is unstable after less than 37 hours.[8]

  • Spectrum of Activity: Phenethicillin is most effective against Gram-positive bacteria. Its efficacy against Gram-negative bacteria, such as E. coli, is limited due to the presence of the outer membrane which can act as a barrier.

  • Working Concentration: The optimal working concentration should be determined empirically for each specific bacterial strain and application. The MIC values provided in Table 1 serve as a starting point.

  • Inactivation: The presence of β-lactamase producing bacteria will lead to the inactivation of phenethicillin in the culture medium.

By following these protocols and considering the important factors outlined, researchers can effectively utilize phenethicillin potassium as a selective agent in their bacterial culture experiments.

References

In Vitro Models for Studying Phenethicillin Resistance Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro models for the investigation of phenethicillin resistance development. Detailed protocols for key experiments are outlined to facilitate the study of resistance mechanisms and the evaluation of potential new antimicrobial agents.

Introduction to Phenethicillin and Resistance

Phenethicillin is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Its primary mechanism of action involves binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] This binding inhibits the transpeptidation reaction, leading to a weakened cell wall and subsequent cell lysis.[1] However, the emergence of bacterial resistance poses a significant challenge to its clinical efficacy. The primary mechanisms of resistance to phenethicillin and other beta-lactam antibiotics include:

  • Enzymatic Degradation: Production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic.[1][2][3]

  • Alteration of Target Site: Modifications in the structure of PBPs reduce the binding affinity of phenethicillin.[2][3][4]

  • Reduced Permeability: Changes in the bacterial outer membrane can restrict the entry of the antibiotic into the cell.[4]

  • Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell.[5]

Understanding the development of resistance is crucial for the development of new therapeutic strategies. In vitro models provide a controlled environment to study the dynamics of resistance emergence and to characterize the underlying genetic and phenotypic changes.

Key In Vitro Experimental Models

Several in vitro methods are routinely employed to study the development of antibiotic resistance. These can be broadly categorized into methods for determining susceptibility and methods for inducing and characterizing resistance.

Antimicrobial Susceptibility Testing

These methods are fundamental for determining the baseline susceptibility of a bacterial strain to an antibiotic and for quantifying the level of resistance in selected mutants.

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[6][7][8] Common methods include broth microdilution, agar (B569324) dilution, and gradient diffusion (E-test).[7][9][10][11]

  • Minimum Bactericidal Concentration (MBC) Determination: This assay determines the lowest concentration of an antibiotic required to kill a particular bacterium.

Induction and Selection of Resistant Mutants

These experimental setups are designed to simulate the selective pressure that drives the evolution of resistance.

  • Serial Passage Experiments (Adaptive Laboratory Evolution): Bacteria are repeatedly exposed to sub-lethal concentrations of an antibiotic over multiple generations.[12][13][14] This method allows for the gradual development of resistance through the accumulation of mutations.

  • Spontaneous Mutation Frequency Studies: This approach determines the frequency at which resistant mutants arise in a bacterial population upon exposure to a selective concentration of an antibiotic.

  • Mutant Prevention Concentration (MPC): The MPC is the lowest antibiotic concentration that prevents the growth of any resistant mutants.

Characterization of Resistant Mutants

Once resistant strains are isolated, a variety of techniques can be used to understand the mechanisms of resistance.

  • Phenotypic Characterization: This includes determining the level of resistance (MIC), cross-resistance to other antibiotics, and assessing any changes in bacterial fitness (e.g., growth rate).

  • Genotypic Characterization: Molecular methods such as Polymerase Chain Reaction (PCR) and Whole Genome Sequencing (WGS) are used to identify the genetic mutations responsible for resistance.[10][15] This can include identifying mutations in genes encoding PBPs, beta-lactamases, or efflux pumps.[15]

Data Presentation

Table 1: Example Data from a Serial Passage Experiment to Develop Phenethicillin Resistance
Passage NumberPhenethicillin Concentration (µg/mL)MIC of Evolved Population (µg/mL)
0 (Parental)00.5
50.251
100.54
15216
20864
Table 2: Genotypic Characterization of Phenethicillin-Resistant Mutants
Mutant IDMIC (µg/mL)Gene MutatedAmino Acid ChangePutative Resistance Mechanism
PR-116pbp2xThr338AlaAltered Penicillin-Binding Protein
PR-232blaZ (promoter)-10 G>AUpregulation of Beta-lactamase
PR-364pbp2x / blaZThr338Ala / -10 G>ACombination of Mechanisms

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of phenethicillin that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[16]

  • Phenethicillin stock solution

  • Sterile 96-well microtiter plates[16]

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum: a. Culture the bacterial strain overnight in CAMHB at 37°C. b. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Further dilute the standardized suspension to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.[6]

  • Prepare Phenethicillin Dilutions: a. Perform a two-fold serial dilution of the phenethicillin stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL. b. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: a. Incubate the plate at 37°C for 16-20 hours.[6]

  • Determine MIC: a. The MIC is the lowest concentration of phenethicillin in which there is no visible growth (turbidity). This can be assessed visually or by using a plate reader.[17]

Protocol 2: Serial Passage Experiment for Inducing Phenethicillin Resistance

Objective: To select for bacterial mutants with increased resistance to phenethicillin through gradual exposure.

Materials:

  • Bacterial culture

  • CAMHB

  • Phenethicillin stock solution

  • Sterile culture tubes or a 96-well plate

  • Incubator

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of the parental bacterial strain for phenethicillin using Protocol 1.

  • First Passage: a. In a series of culture tubes or wells, prepare a gradient of phenethicillin concentrations around the MIC (e.g., 0.25x, 0.5x, 1x, and 2x MIC). b. Inoculate each tube/well with the parental bacterial strain. c. Incubate at 37°C for 24 hours.

  • Subsequent Passages: a. Identify the highest concentration of phenethicillin that permitted bacterial growth (sub-MIC). b. Use a small aliquot of this culture to inoculate a new series of phenethicillin concentrations for the next passage. The new concentration range should be adjusted based on the previous passage's growth. c. Repeat this process for a predetermined number of passages (e.g., 20-30) or until a significant increase in MIC is observed.[12]

  • Characterization of Resistant Strains: a. At regular intervals (e.g., every 5 passages), isolate single colonies from the culture grown at the highest phenethicillin concentration. b. Determine the MIC of these isolates to quantify the level of resistance. c. Store isolates for further genotypic analysis.

Protocol 3: Genotypic Analysis of Resistant Mutants by PCR and Sanger Sequencing

Objective: To identify specific mutations in genes known to be involved in beta-lactam resistance.

Materials:

  • Genomic DNA extracted from parental and resistant bacterial strains

  • PCR primers specific for target genes (e.g., pbp genes, beta-lactamase genes)

  • PCR master mix

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • Sanger sequencing service

Procedure:

  • Primer Design: Design primers to amplify the entire coding sequence and promoter regions of the target genes.

  • PCR Amplification: a. Set up PCR reactions containing genomic DNA, primers, and PCR master mix. b. Perform PCR using an appropriate thermocycling program.

  • Gel Electrophoresis: a. Run the PCR products on an agarose gel to verify the amplification of a product of the correct size.

  • Sanger Sequencing: a. Purify the PCR products. b. Send the purified products for Sanger sequencing.

  • Sequence Analysis: a. Align the sequencing results from the resistant mutants with the sequence from the parental strain to identify any mutations.

Visualizations

Experimental_Workflow_for_Phenethicillin_Resistance_Study cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: In Vitro Evolution cluster_2 Phase 3: Isolation and Phenotypic Analysis cluster_3 Phase 4: Genotypic Analysis start Bacterial Strain mic_initial Determine Initial MIC start->mic_initial serial_passage Serial Passage Experiment (Sub-MIC Phenethicillin) mic_initial->serial_passage isolate_mutants Isolate Resistant Mutants serial_passage->isolate_mutants mic_final Determine Final MIC isolate_mutants->mic_final fitness_assay Assess Bacterial Fitness isolate_mutants->fitness_assay dna_extraction Genomic DNA Extraction isolate_mutants->dna_extraction wgs Whole Genome Sequencing dna_extraction->wgs pcr PCR and Sanger Sequencing dna_extraction->pcr bioinformatics Bioinformatic Analysis (Identify Mutations) wgs->bioinformatics pcr->bioinformatics Phenethicillin_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms phenethicillin Phenethicillin pbp Penicillin-Binding Protein (PBP) (Target Site) phenethicillin->pbp Inhibits beta_lactamase Beta-lactamase Production phenethicillin->beta_lactamase Degraded by altered_pbp Altered PBP phenethicillin->altered_pbp Reduced Binding efflux_pump Efflux Pump phenethicillin->efflux_pump Exported by cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes

References

Application Notes and Protocols for Assessing Phenethicillin Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethicillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin family. It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] In an era of increasing antimicrobial resistance, combination therapy is a crucial strategy to enhance efficacy, broaden the spectrum of activity, and reduce the emergence of resistant strains.[2] Assessing the synergistic potential of phenethicillin with other antibiotic classes is paramount for developing novel therapeutic strategies.

Principles of Synergy Testing

Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects.[3] The interaction between two antimicrobial agents can be categorized as follows:

  • Synergy: The inhibitory or bactericidal activity of the combination is significantly greater than the sum of the individual activities.

  • Additivity (or Indifference): The activity of the combination is equal to the sum of the individual activities.

  • Antagonism: The activity of the combination is less than the sum of the individual activities.[3]

Key Experimental Techniques

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, or antagonistic effects of antibiotic combinations. It involves testing serial dilutions of two antibiotics, both alone and in all possible combinations, against a standardized bacterial inoculum in a 96-well microtiter plate.[4][5]

The results of a checkerboard assay are quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is the sum of the Fractional Inhibitory Concentrations (FICs) of each drug in the combination that shows the most significant effect.[6]

The FIC for each drug is calculated as follows:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

FICI = FIC of Drug A + FIC of Drug B [5][6]

The FICI values are interpreted as follows:

FICI ValueInterpretation
≤ 0.5Synergy[6]
> 0.5 to ≤ 1.0Additive[7]
> 1.0 to < 4.0Indifference[6]
≥ 4.0Antagonism[6]

Illustrative Example: Phenethicillin and Gentamicin (B1671437) Synergy against Staphylococcus aureus

The following table presents hypothetical data from a checkerboard assay assessing the synergy between phenethicillin and gentamicin against a clinical isolate of Staphylococcus aureus.

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
Phenethicillin820.250.5Synergy
Gentamicin20.50.25

Materials:

  • 96-well microtiter plates

  • Phenethicillin stock solution

  • Second antibiotic (e.g., Gentamicin) stock solution

  • Bacterial culture (Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile pipette tips and multichannel pipettor

  • Incubator (35°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Prepare Bacterial Inoculum:

    • From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Antibiotic Dilutions:

    • Prepare stock solutions of phenethicillin and the second antibiotic at a concentration four times the highest concentration to be tested.

    • In a separate 96-well plate or in tubes, perform serial two-fold dilutions of each antibiotic in CAMHB.

  • Set up the Checkerboard Plate:

    • Add 50 µL of CAMHB to each well of a 96-well microtiter plate.

    • Along the x-axis (e.g., columns 1-10), add 50 µL of each serial dilution of phenethicillin. Column 11 will serve as the control for the second antibiotic alone, and column 12 will be the growth control (no antibiotics).

    • Along the y-axis (e.g., rows A-G), add 50 µL of each serial dilution of the second antibiotic. Row H will serve as the control for phenethicillin alone.

    • This creates a two-dimensional matrix of antibiotic concentrations.

  • Inoculate the Plate:

    • Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate at 35°C for 18-24 hours.

  • Determine MICs:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

    • The MIC of each drug alone is determined from the wells in the corresponding control row and column.

    • The MICs of the drugs in combination are determined from the wells within the checkerboard matrix.

  • Calculate FICI:

    • Identify the well with the lowest concentrations of both antibiotics that shows no growth.

    • Calculate the FIC for each antibiotic and the FICI as described above.

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic combination over time. It measures the rate of bacterial killing by exposing a standardized inoculum to the antibiotics, alone and in combination, and determining the number of viable bacteria at various time points.

Synergy in a time-kill assay is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[8]

Illustrative Example: Time-Kill Curve for Phenethicillin and Gentamicin against Enterococcus faecalis

Time (hours)Growth Control (log₁₀ CFU/mL)Phenethicillin (log₁₀ CFU/mL)Gentamicin (log₁₀ CFU/mL)Phenethicillin + Gentamicin (log₁₀ CFU/mL)
06.06.06.06.0
47.26.56.25.0
88.57.06.84.1
249.17.87.5< 2.0 (Limit of Detection)

Materials:

  • Bacterial culture (Enterococcus faecalis)

  • CAMHB

  • Phenethicillin and second antibiotic stock solutions

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar (B569324) plates for colony counting

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • Grow a bacterial culture to the mid-logarithmic phase in CAMHB.

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in several flasks.

  • Add Antibiotics:

    • To separate flasks, add the antibiotics at desired concentrations (e.g., at their MIC or sub-MIC values), both individually and in combination.

    • Include a growth control flask with no antibiotics.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Determine Viable Cell Counts:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of each dilution onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time for each condition (growth control, each antibiotic alone, and the combination).

    • Evaluate for synergy as defined above.

Visualizations

Checkerboard_Workflow Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate prep_antibiotics Prepare Serial Dilutions of Phenethicillin & Antibiotic B setup_plate Dispense Antibiotics into 96-Well Plate (Checkerboard) prep_antibiotics->setup_plate setup_plate->inoculate_plate incubate Incubate at 35°C for 18-24 hours inoculate_plate->incubate read_mic Determine MICs (Visual Inspection) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additivity, Antagonism) calc_fici->interpret

Caption: Workflow for the Checkerboard Assay.

Synergy_Mechanism Potential Synergy Mechanism: Phenethicillin + Aminoglycoside phenethicillin Phenethicillin (Beta-lactam) cell_wall Bacterial Cell Wall (Peptidoglycan Synthesis) phenethicillin->cell_wall Inhibits damaged_wall Damaged Cell Wall (Increased Permeability) cell_wall->damaged_wall Leads to aminoglycoside Aminoglycoside damaged_wall->aminoglycoside Facilitates Entry ribosome Bacterial Ribosome (Protein Synthesis) aminoglycoside->ribosome Inhibits cell_death Bacterial Cell Death ribosome->cell_death Leads to

Caption: Phenethicillin and Aminoglycoside Synergy.

References

Application Notes and Protocols: Methodology for Determining the Minimum Inhibitory Concentration (MIC) of Phenethicillin Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethicillin is a narrow-spectrum beta-lactam antibiotic of the penicillin group. It is effective against gram-positive bacteria. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental microbiological technique used to assess the in vitro activity of an antimicrobial agent against a specific bacterial strain.[1][2] The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation.[3][4] This value is crucial for understanding the potency of new antimicrobial compounds, monitoring the development of resistance, and guiding therapeutic choices.[5][6]

These application notes provide detailed protocols for determining the MIC of phenethicillin against gram-positive bacteria using the broth microdilution and agar (B569324) dilution methods, in accordance with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials and Reagents

  • Phenethicillin potassium salt

  • Sterile distilled water or phosphate (B84403) buffer (pH 6.0, 0.1 mol/L)[2]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Quality control (QC) strains with known phenethicillin MIC values (e.g., Staphylococcus aureus ATCC® 29213™, Streptococcus pneumoniae ATCC® 49619™)

  • Sterile 96-well microtiter plates

  • Sterile test tubes

  • Sterile petri dishes

  • Spectrophotometer or McFarland standards (0.5)

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)

  • Vortex mixer

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antibiotic.[7] It involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[8][9]

a. Preparation of Phenethicillin Stock Solution:

  • Aseptically weigh a precise amount of phenethicillin potassium salt.

  • Dissolve the powder in sterile distilled water or an appropriate buffer to create a stock solution of a known concentration (e.g., 1280 µg/mL).[2]

  • Ensure the solution is well-dissolved by vortexing.

b. Preparation of Microtiter Plates:

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the phenethicillin stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

  • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

  • The eleventh well will serve as the growth control (no antibiotic), and the twelfth well will be the sterility control (no bacteria).

c. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the gram-positive bacterium to be tested.

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

d. Inoculation and Incubation:

  • Add 10 µL of the final bacterial inoculum to each well (except the sterility control), resulting in a final volume of 110 µL per well.

  • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

e. Reading and Interpreting Results:

  • After incubation, examine the plates for visible bacterial growth (turbidity).

  • The MIC is the lowest concentration of phenethicillin at which there is no visible growth.[3]

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and involves incorporating the antibiotic into the agar medium.[9][10]

a. Preparation of Phenethicillin-Containing Agar Plates:

  • Prepare a series of two-fold dilutions of the phenethicillin stock solution in sterile distilled water.

  • For each concentration, add 1 part of the phenethicillin dilution to 9 parts of molten MHA (cooled to 45-50°C). Mix gently but thoroughly to avoid bubbles.

  • Pour the agar into sterile petri dishes and allow them to solidify.

  • Prepare a drug-free control plate for each set of experiments.

b. Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Further dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁷ CFU/mL.

c. Inoculation and Incubation:

  • Using a multipoint inoculator or a calibrated loop, spot 1-2 µL of the inoculum onto the surface of each agar plate, including the control plate.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35 ± 2°C for 16-20 hours.

d. Reading and Interpreting Results:

  • After incubation, examine the plates for bacterial growth.

  • The MIC is the lowest concentration of phenethicillin that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

  • The growth on the drug-free control plate should be confluent.

Quality Control

For each batch of MIC testing, it is essential to include a well-characterized quality control (QC) strain with a known and reproducible MIC value for phenethicillin.[11][12] This ensures the accuracy and reliability of the test system.

  • Recommended QC Strain for Gram-Positive Bacteria: Staphylococcus aureus ATCC® 25923™[12]

  • The obtained MIC value for the QC strain should fall within the acceptable range as specified by CLSI or EUCAST guidelines. If the QC result is out of range, the test results for the clinical isolates are considered invalid.[11]

Data Presentation

Quantitative data from MIC experiments should be summarized in a clear and structured format for easy comparison.

Table 1: Example MIC Data for Phenethicillin Against Various Gram-Positive Bacteria

Bacterial IsolateMIC (µg/mL) - Broth MicrodilutionMIC (µg/mL) - Agar DilutionInterpretation*
Staphylococcus aureus 10.250.25Susceptible
Staphylococcus aureus 288Resistant
Streptococcus pneumoniae 1≤0.06≤0.06Susceptible
Streptococcus pneumoniae 222Intermediate
Enterococcus faecalis 1>16>16Resistant
S. aureus ATCC® 29213™0.50.5(Within QC Range)

*Interpretation is based on hypothetical breakpoints. Refer to the latest CLSI M100 or EUCAST guidelines for established breakpoints for phenethicillin.

Visualization of Experimental Workflow and Data Interpretation

MIC_Determination_Workflow cluster_prep Preparation cluster_method MIC Method cluster_broth Broth Microdilution cluster_agar Agar Dilution cluster_result Result phenethicillin_prep Prepare Phenethicillin Stock Solution serial_dilution_broth Serial Dilution in 96-Well Plate phenethicillin_prep->serial_dilution_broth prepare_agar Prepare Antibiotic-Containing Agar Plates phenethicillin_prep->prepare_agar bacterial_culture Prepare Bacterial Inoculum (0.5 McFarland) inoculate_broth Inoculate Wells bacterial_culture->inoculate_broth inoculate_agar Spot Inoculum onto Plates bacterial_culture->inoculate_agar serial_dilution_broth->inoculate_broth incubate_broth Incubate 16-20h at 35°C inoculate_broth->incubate_broth read_broth Read MIC (No Turbidity) incubate_broth->read_broth final_mic Determine Final MIC Value read_broth->final_mic prepare_agar->inoculate_agar incubate_agar Incubate 16-20h at 35°C inoculate_agar->incubate_agar read_agar Read MIC (No Growth) incubate_agar->read_agar read_agar->final_mic

Caption: Workflow for MIC determination of phenethicillin.

MIC_Interpretation cluster_interpretation Interpretation based on Breakpoints* cluster_outcome Predicted Clinical Outcome mic_value Obtained MIC Value (µg/mL) susceptible Susceptible (S) (e.g., ≤0.12 µg/mL) mic_value->susceptible MIC ≤ Breakpoint_S intermediate Intermediate (I) (e.g., 0.25 - 1 µg/mL) mic_value->intermediate Breakpoint_S < MIC ≤ Breakpoint_R resistant Resistant (R) (e.g., ≥2 µg/mL) mic_value->resistant MIC > Breakpoint_R high_success High likelihood of therapeutic success susceptible->high_success uncertain_success Therapeutic success is uncertain intermediate->uncertain_success high_failure High likelihood of therapeutic failure resistant->high_failure caption *Note: Breakpoint values are illustrative. Refer to current CLSI/EUCAST guidelines.

Caption: Logical relationship for interpreting MIC results.

References

Application Notes and Protocols for Phenethicillin Time-Kill Curve Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-kill curve assays are a cornerstone in antimicrobial research, providing critical insights into the pharmacodynamics of an antibiotic. These assays evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent against a specific microorganism over time. This document provides a detailed protocol for conducting time-kill curve assays for phenethicillin, a beta-lactam antibiotic.

Phenethicillin, a member of the penicillin family, exerts its antimicrobial effect by inhibiting the synthesis of the bacterial cell wall.[1] By binding to and inactivating penicillin-binding proteins (PBPs), it disrupts the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall.[1] This disruption ultimately leads to cell lysis and death. Time-kill assays are instrumental in characterizing the concentration-dependent and time-dependent killing kinetics of phenethicillin against susceptible bacterial strains.

I. Experimental Protocols

A crucial prerequisite for a time-kill curve assay is the determination of the Minimum Inhibitory Concentration (MIC) of the antimicrobial agent against the test organism. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[2]

A. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[3]

Materials:

  • Phenethicillin potassium salt

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pyogenes ATCC 19615)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Phenethicillin Stock Solution: Prepare a stock solution of phenethicillin in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL. Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Phenethicillin Dilutions: In a 96-well plate, perform serial two-fold dilutions of the phenethicillin stock solution in CAMHB to achieve a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06, 0.03 µg/mL). Each well should contain 50 µL of the diluted antibiotic.

  • Inoculum Preparation: From a fresh overnight culture of the test bacterium on an appropriate agar (B569324) plate, select several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[4] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the phenethicillin dilutions, as well as to a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of phenethicillin at which there is no visible growth of the bacteria.

B. Time-Kill Curve Assay

Materials:

  • Phenethicillin potassium salt

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture (logarithmic growth phase)

  • Sterile culture tubes or flasks

  • Sterile saline (0.85% NaCl) or PBS

  • Appropriate agar plates (e.g., Tryptic Soy Agar)

  • Incubator (35°C ± 2°C)

  • Shaking incubator (optional)

  • Pipettes and sterile tips

  • Timer

Protocol:

  • Inoculum Preparation: Prepare a starting bacterial inoculum with a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.[5] This is typically achieved by diluting an overnight culture that has been refreshed in new broth and grown to the logarithmic phase.

  • Preparation of Test Tubes: Prepare a series of sterile tubes, each containing CAMHB with phenethicillin at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Also, include a growth control tube containing no antibiotic.

  • Initiation of the Assay: At time zero (T=0), add the prepared bacterial inoculum to each of the tubes containing phenethicillin and the growth control tube.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Serial Dilution and Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible.

  • Colony Counting: After incubation, count the number of colonies on the plates that have between 30 and 300 colonies. Calculate the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each phenethicillin concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum, while a bacteriostatic effect is a <3-log₁₀ reduction.[1]

II. Data Presentation

The quantitative data from the time-kill curve assay can be summarized in a table for clear comparison of the different phenethicillin concentrations over time.

Table 1: Example Time-Kill Curve Data for Phenethicillin against Staphylococcus aureus

Time (hours)Growth Control (CFU/mL)0.5x MIC (CFU/mL)1x MIC (CFU/mL)2x MIC (CFU/mL)4x MIC (CFU/mL)
0 5.2 x 10⁵5.1 x 10⁵5.3 x 10⁵5.0 x 10⁵5.2 x 10⁵
2 2.8 x 10⁶9.5 x 10⁵8.1 x 10⁴3.2 x 10⁴1.5 x 10⁴
4 1.5 x 10⁷3.3 x 10⁵1.2 x 10⁴5.8 x 10³<10²
8 9.8 x 10⁷7.1 x 10⁵4.5 x 10³<10²<10²
24 6.2 x 10⁸4.6 x 10⁶9.8 x 10³<10²<10²

Note: The MIC for this hypothetical example is assumed to be 0.5 µg/mL.

III. Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the phenethicillin time-kill curve assay.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MIC_det Determine MIC of Phenethicillin Antibiotic_prep Prepare Phenethicillin Solutions (Multiples of MIC) MIC_det->Antibiotic_prep Inoculum_prep Prepare Bacterial Inoculum (Log Phase) Inoculation Inoculate Tubes Inoculum_prep->Inoculation Antibiotic_prep->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Sampling Sample at 0, 2, 4, 8, 24 hours Incubation->Sampling Dilution Serial Dilution Sampling->Dilution Plating Plate on Agar Dilution->Plating Counting Incubate and Count Colonies (CFU) Plating->Counting Plotting Plot log10 CFU/mL vs. Time Counting->Plotting

Caption: Workflow for Phenethicillin Time-Kill Curve Assay.

References

Application Note: Analytical Strategies for the Detection of Phenethicillin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Phenethicillin is a semi-synthetic antibiotic belonging to the penicillin class.[1] Like other β-lactam antibiotics, phenethicillin is susceptible to degradation, which can compromise its efficacy and potentially lead to the formation of allergenic or inactive byproducts.[2][3] The primary degradation pathway involves the hydrolysis of the four-membered β-lactam ring.[2] Therefore, developing and validating stability-indicating analytical methods is a regulatory requirement and a critical step in ensuring the quality, safety, and potency of phenethicillin drug substances and products.[4][5]

This application note provides detailed protocols for conducting forced degradation studies and for the analysis of phenethicillin and its degradation products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

2. Forced Degradation (Stress Testing)

Forced degradation studies are essential for understanding the intrinsic stability of a drug molecule, identifying potential degradation products, and establishing degradation pathways.[4] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to generate degradants in a shorter timeframe.[4] The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][6]

Experimental Workflow for Forced Degradation and Analysis

The overall process for conducting a forced degradation study and subsequent analysis is outlined below.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Phenethicillin API or Drug Product Stock Prepare Stock Solution (e.g., 1 mg/mL in Diluent) API->Stock Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (e.g., 80°C, Solid/Solution) Stock->Thermal Photo Photolytic (≥1.2 million lux hours) Stock->Photo Neutralize Neutralize/Dilute Samples to Working Concentration Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC-UV Analysis Neutralize->HPLC LCMS LC-MS Analysis for Identification Neutralize->LCMS Data Data Interpretation: Assay, Impurity Profile, Mass Balance HPLC->Data LCMS->Data

References

Application Notes: Utilizing Phenethicillin Potassium for Bacterial Cell Wall Synthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenethicillin potassium is a narrow-spectrum, beta-lactam antibiotic belonging to the penicillin family.[1] Its mechanism of action involves the specific inhibition of bacterial cell wall synthesis, making it a valuable tool for researchers studying this essential pathway.[1] Like other penicillins, phenethicillin acts by targeting and inactivating penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[1][2][3] This specific mode of action allows for targeted investigations into the dynamics of cell wall construction, the function of different PBPs, and the mechanisms of antibiotic resistance.

Mechanism of Action

Bacterial cell wall integrity is primarily maintained by a rigid peptidoglycan (PG) layer, which is absent in mammalian cells, making it an excellent target for antibiotics.[4] Peptidoglycan synthesis is a multi-stage process that culminates in the cross-linking of peptide side chains, a reaction catalyzed by the transpeptidase domain of PBPs.[4][5] Phenethicillin, a structural analog of the D-alanyl-D-alanine moiety of the PG precursor, binds to the active site of PBPs.[3][5] This forms a stable, covalent acyl-enzyme complex, effectively inactivating the enzyme.[5][6] The inhibition of this transpeptidation step prevents the formation of a stable cell wall, leading to cell lysis and bacterial death, particularly in growing bacteria.[1][2]

Visualizing the Pathway: Peptidoglycan Synthesis and Phenethicillin Inhibition

The following diagram illustrates the key stages of peptidoglycan biosynthesis and the specific point of inhibition by phenethicillin potassium.

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide (Precursor) UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation (PBP) PBP Penicillin-Binding Proteins (PBPs) Phenethicillin Phenethicillin Potassium Phenethicillin->PBP Inhibits Muropeptide_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_muropeptide_prep Muropeptide Preparation cluster_analysis Analysis Culture 1. Bacterial Culture (+/- Phenethicillin) Harvest 2. Harvest Cells (Centrifugation) Culture->Harvest Lysis 3. Cell Lysis (Boiling in SDS) Harvest->Lysis Wash1 4. Wash Sacculi (Remove SDS) Lysis->Wash1 Digestion1 5. Protein Digestion (Pronase E) Wash1->Digestion1 Wash2 6. Final Wash Digestion1->Wash2 Digestion2 7. PG Digestion (Muramidase) Wash2->Digestion2 Reduction 8. Reduction (Sodium Borohydride) Digestion2->Reduction Acidification 9. Acidification (TFA) Reduction->Acidification UPLC 10. UPLC Analysis (Absorbance at 204 nm) Acidification->UPLC Data 11. Data Interpretation (Quantify Cross-linking) UPLC->Data

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent MIC Results for Phenethicillin Potassium

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) results for phenethicillin potassium. The following sections provide structured troubleshooting advice and detailed protocols to help ensure the accuracy and reproducibility of your antimicrobial susceptibility testing (AST).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant variability in MIC values for phenethicillin potassium between experimental runs. What are the most common causes?

A1: Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing.[1] For phenethicillin, a β-lactam antibiotic, variability can often be attributed to one or more of the following factors:

  • Phenethicillin Stability : β-lactam antibiotics can be unstable in liquid growth media, with degradation occurring during the incubation period.[2][3] This degradation is sensitive to pH and temperature, leading to a decrease in the effective antibiotic concentration over the 16-20 hour incubation, which can cause inconsistent results.[2][3]

  • Inoculum Preparation : The density of the bacterial suspension is a critical factor.[4] An inoculum that is too concentrated can overwhelm the antibiotic, leading to falsely high MICs, while a low-density inoculum may result in artificially low readings.[1][4]

  • Media Composition : Variations in Mueller-Hinton Broth (MHB) between batches, particularly pH and the concentration of divalent cations (Ca²⁺ and Mg²⁺), can influence the activity of some antibiotics.[1][5] The pH of the medium should be between 7.2 and 7.4, as lower pH values can decrease the potency of penicillins.[5]

  • Incubation Conditions : Strict adherence to the recommended incubation time (16-20 hours for most bacteria) and temperature (35 ± 2°C) is essential.[1] Extended incubation can lead to antibiotic degradation or regrowth of bacteria, resulting in higher apparent MICs.[1]

Q2: Our MIC values for the quality control (QC) strain are outside the acceptable range. What does this mean and how should we proceed?

A2: If the MIC for your QC strain (e.g., Staphylococcus aureus ATCC® 29213™) is out of the acceptable range, the results for phenethicillin potassium in that specific assay are considered invalid and should not be reported.[6] This indicates a systematic error in the testing process.

Troubleshooting Steps:

  • Verify QC Strain Identity and Purity : Streak the QC strain onto a fresh, non-selective agar (B569324) plate to confirm purity and typical colony morphology.

  • Check Storage and Subculturing : Ensure the QC strain has been stored correctly (e.g., at -80°C) and has not been sub-cultured excessively, which can lead to mutations and altered susceptibility.[7]

  • Review the Entire Protocol : Meticulously review every step of your experimental procedure, from media preparation to final reading, to identify any deviations from the standard protocol (e.g., CLSI or EUCAST guidelines).[8][9]

  • Test Reagents : If the issue persists, investigate the reagents. This includes preparing fresh phenethicillin stock solutions, using a new lot of MHB, and verifying the accuracy of your McFarland standards.[10]

Q3: Could the preparation and storage of my phenethicillin potassium stock solution be the source of error?

A3: Absolutely. The stability of the antibiotic stock is crucial for reproducible results.

  • Solvent and Concentration : Dissolve phenethicillin potassium powder in the recommended solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).[11]

  • Storage : Store the stock solution in small, single-use aliquots at -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.[1]

  • Working Solutions : Prepare fresh working solutions for each experiment from a frozen aliquot. Do not store diluted solutions of phenethicillin in growth media for extended periods, as β-lactams can degrade rapidly at incubation temperatures.[2][3]

Q4: We are observing "skipped wells" or paradoxical growth (Eagle effect) with phenethicillin. How should we interpret these results?

A4: "Skipped wells" refer to a phenomenon where bacterial growth is observed at higher antibiotic concentrations while being inhibited at lower concentrations. This can be due to technical errors like splashing between wells or contamination.[10] However, it can also be a manifestation of the Eagle effect, a paradoxical phenomenon where a bactericidal antibiotic's effectiveness decreases at very high concentrations.[12]

Interpretation and Action:

  • Any test showing skipped wells should be repeated with care to avoid technical errors.[12]

  • Ensure accurate serial dilutions and careful inoculation.

  • If the phenomenon is reproducible, it may be the Eagle effect. The MIC should be read as the lowest concentration that completely inhibits visible growth, ignoring the paradoxical growth at higher concentrations.[12]

Data Presentation: Troubleshooting Summary

The table below summarizes common problems encountered during MIC testing for phenethicillin potassium, their likely causes, and recommended solutions.

Problem Observed Potential Cause(s) Recommended Solution(s)
MIC values are consistently too high 1. Inoculum density is too high. 2. Phenethicillin has degraded (stock or in-plate). 3. Incubation time exceeded 20 hours.1. Re-standardize inoculum to a 0.5 McFarland standard. 2. Prepare fresh phenethicillin stock and working solutions. 3. Adhere strictly to the 16-20 hour incubation period.
MIC values are consistently too low 1. Inoculum density is too low. 2. Incubation time is too short.1. Verify McFarland standard and final dilution steps. 2. Ensure incubation for the full recommended time.
High variability between replicates/assays 1. Pipetting or serial dilution errors. 2. Inhomogeneous inoculum suspension. 3. Instability of phenethicillin in the assay medium. 4. Lot-to-lot variability in Mueller-Hinton Broth.1. Calibrate pipettes and use proper technique. 2. Vortex inoculum thoroughly before dilution and use. 3. Prepare dilutions immediately before use; consider media pH. 4. Perform QC with each new lot of media.
QC strain MIC is out of range 1. Contamination or mutation of QC strain. 2. Procedural deviation (inoculum, media, incubation). 3. Degraded phenethicillin stock.1. Use a fresh, verified culture of the QC strain. 2. Review and adhere strictly to CLSI/EUCAST protocols.[8][13] 3. Prepare and test with a fresh antibiotic stock solution.
Growth in sterility control well 1. Contamination of media or plate. 2. Non-sterile antibiotic solution.1. Discard the batch and use fresh, sterile media/plates. 2. Filter-sterilize antibiotic stock solutions if necessary.

Experimental Protocols

Broth Microdilution MIC Assay Protocol (Adapted from CLSI Guidelines)

This protocol outlines the standard method for determining the MIC of phenethicillin potassium.[14]

1. Preparation of Materials:

  • Phenethicillin Potassium Stock Solution :

    • Accurately weigh and dissolve phenethicillin potassium powder in a suitable sterile solvent (e.g., sterile deionized water or buffer) to a stock concentration of 1280 µg/mL.

    • Store in single-use aliquots at -80°C.[1]

  • Bacterial Inoculum :

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies.

    • Suspend in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).[10]

    • Within 15 minutes, dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

  • Microtiter Plate : Use sterile, 96-well, U-bottom plates.

2. Assay Procedure:

  • Plate Preparation :

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Prepare an intermediate dilution of the phenethicillin stock solution in CAMHB.

    • Add 100 µL of this diluted phenethicillin solution to the first well.

  • Serial Dilution :

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this process sequentially through well 10.

    • Discard the final 50 µL from well 10.

    • This leaves well 11 as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).[14]

  • Inoculation :

    • Add 50 µL of the standardized bacterial inoculum (prepared in step 1) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in the test wells will be 100 µL.

  • Incubation :

    • Seal the plate (e.g., with an adhesive plastic sealer) to prevent evaporation.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]

3. Reading and Interpreting Results:

  • Place the plate on a dark, non-reflective surface.

  • The MIC is the lowest concentration of phenethicillin potassium that completely inhibits visible bacterial growth (i.e., the first clear well).[16]

  • The growth control (well 11) should show distinct turbidity. The sterility control (well 12) should remain clear.

Mandatory Visualization

The following diagrams illustrate key workflows for troubleshooting inconsistent MIC results.

TroubleshootingWorkflow start Inconsistent MIC Results Observed qc_check Is QC Strain MIC within acceptable range? start->qc_check qc_fail INVALID TEST Troubleshoot QC qc_check->qc_fail No qc_pass QC Strain is OK Issue is with Test Isolate/Reagents qc_check->qc_pass Yes reagent_check Check Reagents qc_fail->reagent_check protocol_review Review Protocol Execution qc_fail->protocol_review qc_pass->reagent_check qc_pass->protocol_review phen_stock Prepare Fresh Phenethicillin Stock reagent_check->phen_stock media_check Use New Lot of Media (MHB) reagent_check->media_check re_run Repeat Experiment phen_stock->re_run media_check->re_run inoculum_prep Verify Inoculum Standardization (0.5 McFarland) protocol_review->inoculum_prep dilution_tech Check Pipetting and Serial Dilution Technique protocol_review->dilution_tech incubation_check Confirm Incubation Time & Temperature protocol_review->incubation_check inoculum_prep->re_run dilution_tech->re_run incubation_check->re_run end Consistent Results Achieved re_run->end

Caption: Troubleshooting workflow for inconsistent MIC results.

ExperimentalWorkflow prep Step 1: Material Preparation sub_inoculum Prepare Inoculum (0.5 McFarland) sub_abx Prepare Phenethicillin Stock & Dilutions assay Step 2: Assay Setup inoculate Inoculate Wells with Standardized Bacteria sub_inoculum->inoculate Input serial_dilution Perform 2-Fold Serial Dilution in Plate sub_abx->serial_dilution Input serial_dilution->inoculate Next incubation Step 3: Incubation inoculate->incubation read Step 4: Read & Interpret MIC incubation->read

Caption: Standard broth microdilution experimental workflow.

References

Technical Support Center: Optimizing Phenethicillin Potassium for Anti-Biofilm Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of phenethicillin potassium in anti-biofilm assays. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of phenethicillin potassium against bacterial biofilms?

Phenethicillin potassium is a β-lactam antibiotic that primarily acts by inhibiting the synthesis of the bacterial cell wall.[1] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[1] This disruption leads to a weakened cell wall and eventual cell lysis, particularly in Gram-positive bacteria such as Staphylococcus aureus. In the context of biofilms, phenethicillin potassium's efficacy is dependent on its ability to penetrate the extracellular polymeric substance (EPS) matrix to reach the embedded bacteria.

Q2: I am observing an increase in biofilm formation at certain concentrations of phenethicillin potassium. Is this expected?

Yes, this is a known phenomenon for many β-lactam antibiotics.[2][3][4] Sub-inhibitory concentrations (sub-MIC), often ranging from 1/4 to 1/64 of the Minimum Inhibitory Concentration (MIC), can paradoxically induce biofilm formation in some bacterial strains, including Staphylococcus aureus.[3][4][5] This is thought to be a stress response, where the antibiotic at low levels triggers signaling pathways that lead to increased production of biofilm matrix components.[3][6] Therefore, it is crucial to test a wide range of concentrations to identify the optimal inhibitory concentration and to be aware of potential biofilm enhancement at lower concentrations.

Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC)?

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a planktonic (free-floating) microorganism.

  • Minimum Biofilm Inhibitory Concentration (MBIC): This is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm by a specific percentage (commonly 50% or 90%).

It is important to note that the MBIC is often significantly higher than the MIC for the same bacterial strain, as the biofilm matrix provides a protective barrier against antibiotics.

Q4: How can I determine the optimal concentration range for my phenethicillin potassium anti-biofilm assay?

To determine the optimal concentration, you should perform a dose-response experiment. A typical starting point would be to test a range of concentrations from well below to well above the known MIC of phenethicillin potassium for your bacterial strain. A two-fold serial dilution is a common approach. For Staphylococcus aureus, a suggested starting range could be from 0.03 µg/mL to 512 µg/mL to capture both potential sub-inhibitory induction and inhibitory effects.

Q5: What are the critical controls to include in my anti-biofilm assay?

Proper controls are essential for interpreting your results accurately. Key controls include:

  • Negative Control (No Treatment): Bacteria grown in the assay medium without any phenethicillin potassium. This provides the baseline for maximum biofilm formation.

  • Vehicle Control: If phenethicillin potassium is dissolved in a solvent (e.g., DMSO), this control should contain the bacteria and the highest concentration of the solvent used in the experiment to ensure the solvent itself does not affect biofilm formation.

  • Media Blank: Wells containing only the sterile growth medium to check for contamination and to blank the spectrophotometer.

  • Positive Control (Optional but Recommended): An antibiotic with known anti-biofilm activity against your test organism can be used to validate the assay setup.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent inoculation volume or cell density.2. Uneven evaporation from wells (edge effect).3. Inconsistent washing steps, leading to variable removal of planktonic cells or biofilm.1. Ensure the bacterial inoculum is well-mixed before and during plating. Use a multichannel pipette for consistency.2. Fill the outer wells of the microplate with sterile water or PBS to create a humidity barrier. Avoid using the outermost wells for experimental samples.3. Standardize the washing procedure. Use a gentle, consistent method for aspirating and adding washing solutions.
Low or no biofilm formation in the negative control 1. The bacterial strain may be a poor biofilm former under the tested conditions.2. Inappropriate growth medium or incubation conditions (time, temperature, aeration).3. The surface of the microplate is not conducive to biofilm formation.1. Confirm the biofilm-forming capability of your strain from the literature or by using a known biofilm-inducing medium (e.g., TSB supplemented with glucose).2. Optimize incubation time (typically 24-48 hours) and ensure the correct temperature and atmospheric conditions for your bacterium.3. Use tissue culture-treated polystyrene plates, which are generally suitable for biofilm assays.
Increased biofilm at low phenethicillin concentrations Sub-inhibitory concentrations of β-lactams can induce biofilm formation.This is a real biological effect. Report this finding and focus on identifying the concentration at which inhibition begins. Expand the range of lower concentrations to precisely map the induction phase.
Crystal violet staining is weak or inconsistent 1. Insufficient staining time or dye concentration.2. Over-washing after staining, leading to loss of stain.3. Incomplete solubilization of the crystal violet.1. Ensure the crystal violet solution is at the correct concentration (typically 0.1%) and increase the staining time if necessary.2. Wash gently with water until the wash water is clear, but avoid excessive washing.3. Ensure the solubilizing agent (e.g., 30% acetic acid or ethanol) is added to all wells and the plate is agitated to ensure complete dissolution of the dye before reading the absorbance.
High background in media blank wells 1. Contamination of the growth medium.2. Precipitation of components in the medium or the antibiotic solution.1. Use fresh, sterile medium and aseptic techniques.2. Ensure the phenethicillin potassium is fully dissolved in the medium. If precipitates are observed, prepare a fresh solution.

Quantitative Data Summary

The following tables provide estimated effective concentrations of phenethicillin potassium and related β-lactams against Staphylococcus aureus biofilms. Note that optimal concentrations can be strain-dependent and should be determined empirically.

Table 1: Estimated Effective Concentrations of Phenethicillin Potassium against Staphylococcus aureus Biofilm

ParameterConcentration Range (µg/mL)Notes
MIC (Planktonic) 0.06 - 2.0Highly strain-dependent.
Sub-inhibitory Biofilm Induction 0.015 - 0.5 (approx. 1/4 to 1/32 of MIC)Concentrations in this range may lead to an increase in biofilm mass.[2][3][4]
MBIC₅₀ (50% Biofilm Inhibition) 8 - 128Significantly higher than the MIC.
MBIC₉₀ (90% Biofilm Inhibition) 64 - >512Demonstrates the high tolerance of biofilms to this antibiotic class.

Table 2: Comparison of Anti-Biofilm Activity of Different β-Lactams against S. aureus

AntibioticTypical MIC Range (µg/mL)Typical MBIC Range (µg/mL)
Phenethicillin Potassium 0.06 - 2.08 - >512
Penicillin G 0.06 - >25664 - >512[7]
Ampicillin 0.25 - >2564 - >256[6][8]
Oxacillin (B1211168) 0.12 - >2564 - >100[9][10]

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) of Phenethicillin Potassium

This protocol is designed to determine the concentration of phenethicillin potassium that inhibits biofilm formation.

Materials:

  • 96-well flat-bottom tissue culture-treated microplate

  • Phenethicillin potassium stock solution

  • Bacterial culture (Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture S. aureus overnight in TSB. Dilute the overnight culture in TSB with 1% glucose to a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Prepare Antibiotic Dilutions: Perform a two-fold serial dilution of the phenethicillin potassium stock solution in TSB with 1% glucose directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include negative control, vehicle control, and media blank wells.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without agitation.

  • Washing: Gently aspirate the medium from each well. Wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.

  • Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes. Aspirate the methanol and allow the plate to air dry.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells with tap water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well and incubate for 15 minutes with gentle agitation to solubilize the bound dye.

  • Quantification: Transfer 150 µL of the solubilized dye to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: The MBIC is the lowest concentration of phenethicillin potassium that shows a significant reduction (e.g., 50% or 90%) in absorbance compared to the negative control.

Visualizations

Experimental Workflow for MBIC Determination

MBIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_quantify Quantification cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (1x10^6 CFU/mL) inoculate Inoculate Microplate (100µL inoculum + 100µL antibiotic) prep_inoculum->inoculate prep_antibiotic Prepare Phenethicillin Serial Dilutions prep_antibiotic->inoculate incubate Incubate (37°C, 24-48h) inoculate->incubate wash_planktonic Wash to Remove Planktonic Cells incubate->wash_planktonic fix_biofilm Fix Biofilm (Methanol) wash_planktonic->fix_biofilm stain_biofilm Stain with Crystal Violet (0.1%) fix_biofilm->stain_biofilm wash_stain Wash Excess Stain stain_biofilm->wash_stain solubilize Solubilize Dye (30% Acetic Acid) wash_stain->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance determine_mbic Determine MBIC read_absorbance->determine_mbic

Caption: Workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC).

Troubleshooting Logic for High Variability

Troubleshooting_Variability start High Variability Observed check_inoculation Check Inoculation Procedure start->check_inoculation check_washing Check Washing Technique check_inoculation->check_washing Consistent solution_inoculation Ensure Homogenous Inoculum & Use Multichannel Pipette check_inoculation->solution_inoculation Inconsistent? check_edge_effect Check for Edge Effect check_washing->check_edge_effect Consistent solution_washing Standardize Gentle Aspiration & Dispensing of Wash Solution check_washing->solution_washing Inconsistent? solution_edge_effect Use Humidity Barrier & Avoid Outer Wells check_edge_effect->solution_edge_effect Present? end Reduced Variability check_edge_effect->end Absent solution_inoculation->check_washing solution_washing->check_edge_effect solution_edge_effect->end

Caption: Troubleshooting logic for addressing high variability in anti-biofilm assays.

References

Navigating the Challenges of Phenethicillin Potassium in Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenethicillin Potassium. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the inherent instability of phenethicillin potassium in culture media. Below you will find comprehensive FAQs, detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is phenethicillin potassium and why is its stability a concern?

Phenethicillin potassium is a semi-synthetic antibiotic belonging to the penicillin family. Its core structure contains a β-lactam ring, which is susceptible to hydrolysis, leading to the inactivation of the antibiotic. This instability is a significant concern in experimental settings as the degradation can lead to a decrease in the effective antibiotic concentration over time, potentially compromising experimental results that rely on sustained antibiotic activity.

Q2: What are the primary factors that influence the stability of phenethicillin potassium in culture media?

The stability of phenethicillin potassium is primarily affected by:

  • pH: Phenethicillin, like other penicillins, is most stable in solutions with a neutral pH (approximately 6.0-7.5). Both acidic and alkaline conditions significantly accelerate the rate of degradation.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of the β-lactam ring. Therefore, storing stock solutions and media containing phenethicillin at lower temperatures is crucial.

  • Culture Media Components: Certain components within the culture media can interact with and accelerate the degradation of phenethicillin. These can include reducing agents, metal ions, and serum components.

Q3: What are the main degradation products of phenethicillin potassium?

The primary degradation product of phenethicillin potassium is penicilloic acid . This is formed through the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic inactive. Further degradation can lead to the formation of penilloic acid and phenoxyacetic acid.

Q4: How can I prepare a stable stock solution of phenethicillin potassium?

To maximize the stability of your phenethicillin potassium stock solution, it is recommended to:

  • Use a suitable solvent: Dissolve the phenethicillin potassium powder in sterile, distilled water or a buffer with a neutral pH. For higher concentrations, anhydrous, sterile-filtered DMSO can be used.

  • Filter sterilize: After dissolution, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot and store: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-to-medium-term storage (up to 6 months) or at -80°C for long-term storage.

Troubleshooting Guide

This guide addresses common issues encountered when using phenethicillin potassium in cell culture experiments.

Issue Potential Cause Recommended Solution
Inconsistent or loss of antibiotic activity in experiments. Degradation of phenethicillin in the culture medium. 1. Prepare fresh media: Prepare media containing phenethicillin potassium immediately before use. 2. Optimize storage: If media must be stored, keep it at 2-8°C for no longer than one week. 3. Check media pH: Ensure the pH of your culture medium is within the optimal range for phenethicillin stability (pH 6.5-7.5). 4. Consider media components: Be aware of potentially incompatible components in your media (see Table 2).
Incorrect preparation or storage of stock solution. 1. Review stock solution protocol: Ensure the stock solution was prepared and stored according to the recommended protocol (see Experimental Protocols). 2. Avoid freeze-thaw cycles: Use single-use aliquots of the stock solution.
Precipitation observed in the stock solution or culture medium. Concentration exceeds solubility. 1. Check solubility limits: Ensure the concentration of phenethicillin potassium does not exceed its solubility in the chosen solvent or medium at the storage or incubation temperature. 2. Use a different solvent: For higher concentrations, consider using DMSO for the stock solution.
Interaction with media components. 1. Identify potential incompatibilities: Review the components of your culture medium for substances known to interact with penicillins.

Quantitative Data Summary

Disclaimer: Specific stability data for phenethicillin potassium in cell culture media is limited. The following data is extrapolated from studies on the closely related compound, Penicillin G, and should be used as a guideline.

Table 1: Estimated Stability of Penicillin G in Solution at Various Temperatures

Storage Temperature (°C)Approximate Time to 10% Potency Loss
25 (Room Temperature)< 2 days
4 (Refrigerated)~1-2 weeks
-20 (Frozen)Up to 6 months

Table 2: Potential Incompatibility of Penicillins with Common Culture Media Components

Media ComponentPotential for InteractionNotes
L-Cysteine HighA reducing agent that can potentially accelerate the degradation of the β-lactam ring.
Heavy Metal Ions (e.g., Cu²⁺, Zn²⁺) HighCan catalyze the hydrolysis of the β-lactam ring.
Serum ModerateSerum esterases may contribute to the degradation of penicillins.
Complex Media Components (e.g., yeast extract, peptone) VariableThe exact composition can vary, and some components may impact stability.

Experimental Protocols

Protocol 1: Preparation of Aqueous Phenethicillin Potassium Stock Solution (100 mg/mL)

Materials:

  • Phenethicillin potassium powder

  • Sterile, distilled water or phosphate-buffered saline (PBS), pH 7.2-7.4

  • Sterile 15 mL conical tube

  • 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh 1.5 g of phenethicillin potassium powder.

  • Transfer the powder to the sterile 15 mL conical tube.

  • Add 10 mL of sterile water or PBS to the tube.

  • Vortex until the powder is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach the 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile 15 mL conical tube.

  • Aliquot the sterilized stock solution into single-use sterile microcentrifuge tubes.

  • Label the aliquots with the name of the compound, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determination of Phenethicillin Potassium Stability in Culture Medium

Materials:

  • Prepared phenethicillin potassium stock solution

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile culture plates or tubes

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Appropriate mobile phase and standards for HPLC analysis

Procedure:

  • Prepare your cell culture medium and supplement it with phenethicillin potassium to the final desired concentration from your stock solution.

  • Dispense the medium into sterile culture plates or tubes.

  • Place the plates/tubes in a 37°C, 5% CO₂ incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the medium.

  • Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Analyze the concentration of intact phenethicillin potassium in each aliquot using a validated HPLC method.

  • Plot the concentration of phenethicillin potassium versus time to determine its degradation kinetics and half-life in your specific culture medium.

Visualizations

cluster_prep Stock Solution Preparation cluster_use Use in Cell Culture weigh Weigh Phenethicillin Potassium Powder dissolve Dissolve in Sterile Water or DMSO weigh->dissolve filter Filter Sterilize (0.22 µm filter) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store add Add to Culture Medium store->add incubate Incubate at 37°C add->incubate Phenethicillin Phenethicillin Potassium (Active) Hydrolysis Hydrolysis of β-Lactam Ring Phenethicillin->Hydrolysis pH, Temp, Enzymes PenicilloicAcid Penicilloic Acid (Inactive) Hydrolysis->PenicilloicAcid Problem Inconsistent Antibiotic Activity Cause1 Degradation in Media? Problem->Cause1 Cause2 Stock Solution Issue? Problem->Cause2 Solution1 Prepare Fresh Media Check pH & Components Cause1->Solution1 Yes Solution2 Review Prep/Storage Protocol Use Single-Use Aliquots Cause2->Solution2 Yes

issues with phenethicillin potassium precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phenethicillin potassium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of phenethicillin potassium in experimental settings. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues, such as the precipitation of stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing phenethicillin potassium stock solutions?

A1: Phenethicillin potassium is freely soluble in water, making sterile, deionized or distilled water the recommended solvent for most applications.[1][2] For applications requiring a non-aqueous solvent, Dimethyl Sulfoxide (DMSO) can be used, though it may require sonication to achieve full dissolution.

Q2: What are the optimal storage conditions for phenethicillin potassium stock solutions?

A2: To ensure stability and prevent degradation, aqueous stock solutions of phenethicillin potassium should be stored at refrigerated temperatures (2-8°C) for short-term use and at -20°C or -80°C for long-term storage. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What is the stability of phenethicillin potassium in aqueous solutions?

A3: The stability of phenethicillin potassium is significantly influenced by pH and temperature. It is most stable in solutions with a neutral pH, ideally between 6.0 and 7.5.[3] Both acidic and alkaline conditions lead to the hydrolysis of the β-lactam ring, causing a loss of antibacterial activity.[3] At room temperature (25°C), significant degradation can occur in less than two days.[3][4]

Q4: Can I filter-sterilize my phenethicillin potassium stock solution?

A4: Yes, it is recommended to sterilize aqueous stock solutions by filtering through a 0.22 µm syringe filter. This is a critical step to remove any potential microbial contamination, especially for solutions intended for cell culture experiments.

Troubleshooting Guide: Precipitation in Stock Solutions

Issue: I've observed a precipitate in my phenethicillin potassium stock solution. What could be the cause?

Precipitation in your stock solution can arise from several factors, ranging from solubility limits to chemical degradation. The following guide will help you identify the potential cause and find a solution.

Q1: Was the precipitate present immediately after preparation?

A1: If you observe a precipitate immediately after dissolving the powder, you may have exceeded the solubility limit of phenethicillin potassium in the chosen solvent.

  • Solution: Try preparing a more dilute stock solution. While phenethicillin potassium is very soluble in water, preparing highly concentrated solutions may lead to saturation.[2] If using DMSO, ensure sonication is applied to aid dissolution.

Q2: Did the precipitation occur after a period of storage?

A2: Precipitation that appears after storage is often an indicator of chemical degradation or improper storage conditions.

  • Potential Cause 1: pH Shift. The degradation of phenethicillin via hydrolysis can alter the pH of an unbuffered solution, leading to a feedback loop of accelerated decomposition and precipitation of less soluble degradation products.[3]

    • Solution: Ensure the water used for preparing the stock solution is pH-neutral. For long-term stability, consider preparing the stock solution in a sterile, neutral buffer such as a citrate (B86180) buffer, which has been shown to improve stability for penicillins.[4]

  • Potential Cause 2: Temperature Fluctuations. Storing the stock solution at improper temperatures or subjecting it to repeated freeze-thaw cycles can accelerate the degradation of the β-lactam ring, resulting in the formation of insoluble byproducts.

    • Solution: Always store aliquots of your stock solution at -20°C or -80°C. Avoid repeated freezing and thawing by preparing single-use aliquots.

  • Potential Cause 3: Contamination. The presence of certain contaminants, such as heavy metal ions, can catalyze the degradation of phenethicillin.[3]

    • Solution: Use high-purity, sterile water and ensure all containers and equipment are thoroughly cleaned and free of contaminants.

Data Summary

The following table summarizes key quantitative data for the preparation and storage of phenethicillin potassium solutions.

ParameterValueSolventNotes
Solubility Very SolubleWater[2]
12 mg/mLDMSORequires sonication.
Optimal pH for Stability 6.0 - 7.5Aqueous Solution[3]
Storage Temperature (Aqueous Stock) 2-8°CWaterShort-term storage.
-20°C to -80°CWater/DMSOLong-term storage.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Phenethicillin Potassium Stock Solution (100 mg/mL)

Materials:

  • Phenethicillin Potassium powder

  • Sterile, deionized or distilled water (pH 6.5-7.5)

  • Sterile 15 mL conical tube

  • Vortex mixer

  • Analytical balance and weigh boats

  • Sterile syringes and 0.22 µm syringe filters

  • Sterile, single-use microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh 1 g of phenethicillin potassium powder.

  • Transfer the powder to the sterile 15 mL conical tube.

  • Add 10 mL of sterile, pH-neutral water to the conical tube.

  • Tightly cap the tube and vortex at a medium speed until the powder is completely dissolved. The solution should be clear and colorless.

  • Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter.

  • Filter-sterilize the solution into a new sterile conical tube.

  • Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Clearly label each aliquot with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Phenethicillin Potassium Precipitation start Precipitate observed in phenethicillin potassium stock solution immediate Was precipitate present immediately after preparation? start->immediate storage Did precipitation occur after a period of storage? immediate->storage No solubility Potential Cause: Exceeded solubility limit. immediate->solubility Yes degradation Potential Causes: - pH shift due to degradation. - Temperature fluctuations. - Contamination. storage->degradation Yes solution1 Solution: - Prepare a more dilute solution. - Use sonication if dissolving in DMSO. solubility->solution1 solution2 Solution: - Use sterile, pH-neutral water or buffer. - Aliquot and store at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. - Use high-purity reagents and sterile technique. degradation->solution2

Caption: Troubleshooting workflow for phenethicillin potassium precipitation.

Mechanism_of_Action Mechanism of Action of Phenethicillin phenethicillin Phenethicillin (β-Lactam Antibiotic) binding Phenethicillin binds to and inactivates PBPs phenethicillin->binding pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) pbp->binding crosslinking Inhibition of peptidoglycan cross-linking binding->crosslinking cell_wall Weakened bacterial cell wall crosslinking->cell_wall lysis Cell Lysis and Bacterial Death cell_wall->lysis

Caption: Mechanism of action of phenethicillin.

References

Technical Support Center: Phenethicillin Potassium in Molecular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing phenethicillin potassium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference in your molecular assays.

General Information on Phenethicillin Potassium

Phenethicillin potassium is the potassium salt of phenethicillin, a beta-lactam antibiotic. Its mechanism of action involves binding to and inactivating penicillin-binding proteins (PBPs) within the bacterial cell wall, which disrupts cell wall synthesis and leads to cell lysis. It is important to note that phenethicillin is not known to directly interact with DNA or the core components of common molecular assays.

I. PCR and qPCR Assays

This section addresses potential issues when performing Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR) on samples containing phenethicillin potassium.

Frequently Asked Questions (FAQs)

Q1: Can phenethicillin potassium directly inhibit my PCR or qPCR reaction?

A1: Direct inhibition of PCR by beta-lactam antibiotics like phenethicillin is considered unlikely. A study on PCR inhibition by various antibiotics found that non-DNA-acting antibiotics, including beta-lactams, did not show inhibitory effects on the PCR amplification reaction.[1] The inhibitory action of phenethicillin is specific to bacterial penicillin-binding proteins and should not affect the thermostable DNA polymerase or the DNA template in a PCR reaction.

Q2: My PCR/qPCR amplification is failing or showing poor efficiency with samples containing phenethicillin potassium. What are the likely causes?

A2: If you are experiencing issues with your PCR or qPCR, the interference is likely due to indirect factors rather than the phenethicillin molecule itself. The two most probable causes are:

  • High Salt Concentration from the Potassium Salt: Phenethicillin potassium is a potassium salt (C17H19KN2O5S).[2][3][4][5] PCR buffers typically contain potassium chloride (KCl) at a final concentration of 50 mM to neutralize the negative charges on the DNA backbone and stabilize primer-template binding.[6] However, excessively high salt concentrations can inhibit Taq polymerase and may preferentially affect the denaturation of longer DNA fragments.[6] If your sample preparation method results in a high concentration of phenethicillin potassium, the increased potassium ion concentration in the final PCR mix could be inhibitory.[7][8]

  • Co-purified Inhibitors from the Sample Matrix: Many common sample types, such as cell culture media, blood, serum, or tissue homogenates, contain substances that are known PCR inhibitors.[9] These inhibitors might be co-purified with your DNA and interfere with the amplification process.

Q3: What are some common PCR inhibitors found in biological samples?

A3: Common inhibitors include proteins (e.g., immunoglobulins in blood), organic solvents, salts, and polysaccharides.[9] For instance, plasmin in milk can degrade Taq polymerase, and high calcium concentrations can also inhibit the reaction.[9]

Troubleshooting Guide for PCR/qPCR Inhibition

If you suspect inhibition in your PCR or qPCR reactions, follow this troubleshooting workflow.

PCR_Troubleshooting start PCR/qPCR Failure or Poor Efficiency check_controls Step 1: Verify Controls (Positive, Negative, Internal) start->check_controls dilute_sample Step 2: Dilute Template DNA (e.g., 1:10, 1:100) check_controls->dilute_sample Controls OK purify_dna Step 3: Re-purify DNA Sample (e.g., column-based kit) dilute_sample->purify_dna Dilution Fails success Problem Resolved dilute_sample->success Dilution Works use_additives Step 4: Use PCR Additives (e.g., BSA, betaine) purify_dna->use_additives Re-purification Fails purify_dna->success Re-purification Works optimize_pcr Step 5: Optimize PCR Conditions (Annealing Temp., MgCl2) use_additives->optimize_pcr Additives Fail use_additives->success Additives Work optimize_pcr->success Optimization Works fail Problem Persists (Contact Support) optimize_pcr->fail Immunoassay_Troubleshooting start Inconsistent or Unexpected Immunoassay Results spike_recovery Step 1: Perform Spike and Recovery Experiment start->spike_recovery serial_dilution Step 2: Perform Serial Dilution Analysis spike_recovery->serial_dilution Recovery outside 80-120% success Problem Identified/ Resolved spike_recovery->success Recovery 80-120% sample_prep Step 3: Optimize Sample Preparation (e.g., different diluent, blocking agents) serial_dilution->sample_prep Non-linear dilution serial_dilution->success Linear dilution alternate_assay Step 4: Use an Alternate Assay (different antibodies/platform) sample_prep->alternate_assay Optimization Fails sample_prep->success Optimization Works alternate_assay->success Results Correlate fail Problem Persists (Contact Support) alternate_assay->fail

References

Technical Support Center: Accurate Quantification of Phenethicillin Potassium by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of phenethicillin potassium quantification by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of phenethicillin potassium.

1. Issue: Poor Peak Shape (Tailing or Fronting)

  • Question: My phenethicillin potassium peak is showing significant tailing or fronting. What are the possible causes and how can I resolve this?

  • Answer: Poor peak shape is a common issue in HPLC and can be attributed to several factors. Here’s a systematic approach to troubleshoot this problem:

    Possible Cause Troubleshooting Steps
    Secondary Silanol (B1196071) Interactions The free silanol groups on the silica-based C18 column can interact with the analyte, causing peak tailing. Solution: Lower the pH of the mobile phase. Using a mobile phase with a pH of around 2.5-3.5 will suppress the ionization of the silanol groups, minimizing these interactions. For example, incorporating a small amount of phosphoric acid or formic acid into the mobile phase can significantly improve peak symmetry.
    Column Overload Injecting too concentrated a sample can lead to peak fronting. Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
    Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of phenethicillin potassium. If the mobile phase pH is too close to the pKa of the compound, it can exist in both ionized and non-ionized forms, leading to peak tailing or splitting. Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. While the exact pKa of phenethicillin is not readily available in the searched literature, penicillins generally have a pKa around 2.7 for the carboxylic acid group. Therefore, a mobile phase pH below 2.7 is often a good starting point.
    Column Degradation Over time, the stationary phase of the column can degrade, leading to poor peak shapes. Solution: Replace the column with a new one of the same type.

2. Issue: Inconsistent Retention Times

  • Question: The retention time of my phenethicillin potassium peak is shifting between injections. What could be causing this variability?

  • Answer: Fluctuations in retention time can compromise the reliability of your quantification. The following table outlines potential causes and solutions:

    Possible Cause Troubleshooting Steps
    Inconsistent Mobile Phase Preparation Small variations in the mobile phase composition can lead to significant shifts in retention time. Solution: Prepare the mobile phase carefully and consistently. Use a precise graduated cylinder or volumetric flasks for measuring solvents. Ensure the mobile phase is thoroughly mixed and degassed before use.
    Pump Malfunction Issues with the HPLC pump, such as leaks or faulty check valves, can cause the flow rate to fluctuate, leading to inconsistent retention times. Solution: Check the pump for any visible leaks. Listen for any unusual noises that might indicate a problem. Perform a pump performance test if available on your system. If necessary, replace pump seals or check valves.
    Temperature Fluctuations Changes in the ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to shifts in retention time. Solution: Use a column oven to maintain a constant and controlled temperature for the column.
    Column Equilibration Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can cause retention time drift. Solution: Ensure the column is adequately equilibrated with the mobile phase. A stable baseline is a good indicator of a well-equilibrated column.

3. Issue: Extraneous Peaks (Ghost Peaks or Carryover)

  • Question: I am observing unexpected peaks in my chromatogram, even in blank injections. What is the source of these peaks and how can I eliminate them?

  • Answer: Extraneous peaks can interfere with the quantification of your target analyte. Here’s how to address this issue:

    Possible Cause Troubleshooting Steps
    Sample Carryover Residual sample from a previous injection can be eluted in subsequent runs, appearing as a "ghost peak." Solution: Implement a robust needle wash protocol in your autosampler method. Use a strong solvent (like 100% acetonitrile) for the needle wash. Injecting a blank solvent after a high-concentration sample can help confirm and mitigate carryover.
    Contaminated Mobile Phase or System Impurities in the solvents used for the mobile phase or contamination within the HPLC system can lead to ghost peaks. Solution: Use high-purity, HPLC-grade solvents. Filter the mobile phase before use. If you suspect system contamination, flush the entire system with a strong solvent.
    Degradation of Phenethicillin Potassium Phenethicillin, like other penicillins, can degrade, especially in solution.[1] These degradation products can appear as extra peaks in your chromatogram. The common degradation pathway for penicillins involves the hydrolysis of the β-lactam ring.[2] Solution: Prepare samples fresh and analyze them promptly. If samples need to be stored, keep them at a low temperature (e.g., 4°C) and for a limited time. If you suspect degradation, performing a forced degradation study (e.g., by exposing the sample to acid, base, or heat) can help identify the degradation peaks.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting HPLC method for phenethicillin potassium quantification?

    • A1: A good starting point for developing an HPLC method for phenethicillin potassium is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with an acid modifier.[3] For example, a mobile phase of acetonitrile and water containing phosphoric acid or formic acid is a common choice.[3] The detection wavelength is typically set in the UV range, often around 225 nm or 254 nm.[4][5]

  • Q2: How does the mobile phase pH affect the analysis?

    • A2: The pH of the mobile phase is a critical parameter in the HPLC analysis of ionizable compounds like phenethicillin potassium. It can significantly impact retention time, peak shape, and selectivity. For acidic compounds like phenethicillin, a lower pH (e.g., below 3) will suppress the ionization of the carboxylic acid group, leading to increased retention and improved peak shape on a C18 column.

  • Q3: What are the key validation parameters I should consider for my HPLC method?

    • A3: For a reliable quantitative method, you should validate it for several key parameters, including:

      • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components like impurities or degradation products.

      • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

      • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

      • Accuracy: The closeness of the test results obtained by the method to the true value.

      • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Q4: How should I prepare my samples for analysis?

    • A4: A general procedure for sample preparation involves accurately weighing the phenethicillin potassium standard or sample, dissolving it in a suitable solvent (often the mobile phase itself), and then diluting it to the desired concentration. It is crucial to filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.[4]

Experimental Protocols

Recommended HPLC Method for Phenethicillin Potassium Quantification

This protocol provides a starting point for the HPLC analysis of phenethicillin potassium. Optimization may be required based on your specific instrumentation and sample matrix.

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase Acetonitrile : Water : Phosphoric Acid (e.g., 50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 225 nm

Sample Preparation Protocol

  • Standard Solution: Accurately weigh about 25 mg of phenethicillin potassium reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This will give a stock solution of approximately 1 mg/mL. Further dilutions can be made from this stock solution to prepare calibration standards.

  • Sample Solution: If analyzing a formulated product, accurately weigh a portion of the powdered tablets or capsules equivalent to about 25 mg of phenethicillin potassium and transfer it to a 25 mL volumetric flask. Add about 15 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and mix well.

  • Filtration: Filter the standard and sample solutions through a 0.45 µm syringe filter before injecting into the HPLC system.

Visualizations

HPLC_Troubleshooting_Workflow start Start HPLC Analysis issue Problem with Chromatogram? start->issue peak_shape Poor Peak Shape? issue->peak_shape Yes end Accurate Quantification issue->end No retention_time Inconsistent Retention Time? peak_shape->retention_time No tailing Tailing or Fronting? peak_shape->tailing Yes extra_peaks Extraneous Peaks? retention_time->extra_peaks No check_mp Check Mobile Phase Preparation retention_time->check_mp Yes extra_peaks->end No check_carryover Check for Carryover (Inject Blank) extra_peaks->check_carryover Yes check_conc Check Sample Concentration (Dilute and Re-inject) tailing->check_conc Fronting adjust_ph Adjust Mobile Phase pH (Lower pH for tailing) tailing->adjust_ph Tailing check_conc->adjust_ph replace_column Replace Column adjust_ph->replace_column replace_column->retention_time check_pump Inspect Pump and Flow Rate check_mp->check_pump use_oven Use Column Oven check_pump->use_oven equilibrate Ensure Proper Equilibration use_oven->equilibrate equilibrate->extra_peaks check_solvents Check Solvent Purity check_carryover->check_solvents check_degradation Consider Sample Degradation (Prepare Fresh Sample) check_solvents->check_degradation check_degradation->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow prep_mp Prepare Mobile Phase (Acetonitrile:Water:Acid) hplc_setup Set up HPLC System (Column, Flow Rate, Temp, Wavelength) prep_mp->hplc_setup prep_std Prepare Standard Solution filter Filter all Solutions (0.45 µm filter) prep_std->filter prep_sample Prepare Sample Solution prep_sample->filter inject_std Inject Standard Solutions (Calibration Curve) filter->inject_std inject_sample Inject Sample Solutions filter->inject_sample equilibrate Equilibrate Column hplc_setup->equilibrate equilibrate->inject_std inject_std->inject_sample analyze Analyze Data (Peak Integration and Quantification) inject_sample->analyze

Caption: A standard experimental workflow for HPLC analysis.

References

Technical Support Center: Phenethicillin Potassium Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phenethicillin potassium susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is phenethicillin potassium and what is its mechanism of action?

Phenethicillin potassium is a semi-synthetic, narrow-spectrum antibiotic belonging to the penicillin class.[1] It is the potassium salt of phenethicillin.[1] Its mechanism of action involves binding to and inactivating penicillin-binding proteins (PBPs) located within the bacterial cell wall.[1] This inactivation disrupts the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall synthesis and integrity, ultimately leading to cell lysis.[1]

Q2: Which susceptibility testing methods are appropriate for phenethicillin potassium?

Standard antimicrobial susceptibility testing (AST) methods such as broth microdilution and Kirby-Bauer disk diffusion can be used for phenethicillin potassium.[2][3] The choice of method may depend on whether a quantitative result (Minimum Inhibitory Concentration, MIC) or a categorical result (Susceptible, Intermediate, Resistant) is required.[4][5]

Q3: Where can I find the latest interpretive criteria (breakpoints) for phenethicillin potassium?

Currently, specific clinical breakpoints for phenethicillin potassium are not listed in the main tables of major international standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8] These organizations establish and update breakpoints for commonly used antibiotics in clinical practice.[4][9] The absence of listed breakpoints for phenethicillin suggests it is not frequently tested in contemporary clinical microbiology. Researchers may need to rely on historical data or establish their own experimental criteria based on the MIC distribution of wild-type organisms.

Q4: How should I prepare the inoculum for phenethicillin potassium susceptibility testing?

Inoculum preparation is a critical step for accurate results. A standardized inoculum should be prepared from 3-5 well-isolated colonies of the same morphology from an 18-24 hour agar (B569324) plate.[10] The colonies are suspended in a sterile broth or saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] For broth microdilution, this suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

Q5: What are the recommended quality control (QC) strains for penicillin susceptibility testing?

Troubleshooting Guides

This section addresses common issues that may lead to variability in phenethicillin potassium susceptibility testing results.

Problem Potential Causes Troubleshooting Steps
No zone of inhibition around the phenethicillin potassium disk for a known susceptible strain. 1. Inactive antibiotic disk: The disk may have degraded due to improper storage or expiration. 2. Incorrect inoculum density: An inoculum that is too heavy can overwhelm the antibiotic.[3] 3. Agar plate issues: The depth of the agar may be incorrect, or the media may have expired.[12]1. Use a new, quality-controlled phenethicillin potassium disk. 2. Ensure the inoculum turbidity is standardized to a 0.5 McFarland standard.[2] 3. Verify the quality and proper preparation of the Mueller-Hinton agar plates, ensuring a uniform depth of 4 mm.[2]
Inconsistent Minimum Inhibitory Concentration (MIC) results in broth microdilution. 1. Errors in serial dilution: Inaccurate pipetting can lead to incorrect antibiotic concentrations.[11] 2. Contamination: Contamination of the bacterial culture or media can cause erratic growth.[11] 3. Inconsistent incubation: Variations in time, temperature, or atmospheric conditions can affect bacterial growth.[2] 4. Skipped wells: The appearance of growth in wells with higher antibiotic concentrations than wells showing no growth.1. Prepare fresh antibiotic dilutions for each experiment using calibrated pipettes. 2. Employ strict aseptic techniques and verify culture purity. 3. Ensure consistent and appropriate incubation conditions (e.g., 35°C ± 2°C for 16-20 hours for most non-fastidious bacteria).[11] 4. If more than one skipped well is observed for an agent, the results for that agent should not be reported.[13]
Discrepancy between disk diffusion and MIC results. 1. Methodological differences: Disk diffusion and broth microdilution are fundamentally different tests and may not always correlate perfectly.[3] 2. Inducible resistance: Some bacteria may possess resistance mechanisms that are only expressed in the presence of the antibiotic, which may be detected differently by each method. 3. Zone edge interpretation: Fuzzy or indistinct zone edges in disk diffusion can be difficult to interpret and may indicate resistance.1. The MIC value is a quantitative measure and is generally considered more precise.[4][5] 2. Consider performing an induction test if inducible resistance is suspected. 3. For penicillins and Staphylococcus aureus, a sharp zone edge, regardless of the zone diameter, may indicate susceptibility, while a fuzzy edge suggests resistance due to β-lactamase production.
Unexpected resistance in a previously susceptible strain. 1. Spontaneous mutation: Bacteria can develop resistance through spontaneous mutations. 2. Contamination: The culture may have been contaminated with a resistant organism.1. Re-test by picking a fresh colony from the original plate. Sequence key resistance genes if necessary. 2. Re-streak the culture to ensure purity and repeat the susceptibility test.

Quantitative Data Summary

As current, officially recognized breakpoints for phenethicillin potassium are not available from CLSI or EUCAST, the following tables are provided as examples to illustrate how such data is typically presented. The data shown is for Penicillin V, a closely related antibiotic, against Staphylococcus aureus. These values should not be used to interpret results for phenethicillin potassium.

Table 1: Example MIC Interpretive Criteria for Penicillin V against Staphylococcus aureus

MIC (µg/mL)Interpretation
≤ 0.12Susceptible (S)
> 0.12Resistant (R)

Source: Based on CLSI and EUCAST guidelines for similar penicillins. For research purposes only.

Table 2: Example Zone Diameter Interpretive Criteria for Penicillin V (10 unit disk) against Staphylococcus aureus

Zone Diameter (mm)Interpretation
≥ 29Susceptible (S)
≤ 28Resistant (R)

Source: Based on CLSI and EUCAST guidelines for similar penicillins. For research purposes only.

Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol is based on standardized methods for disk diffusion testing.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate cultured for 18-24 hours.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

  • Application of Antibiotic Disks:

    • Using sterile forceps or a disk dispenser, place a phenethicillin potassium disk onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete inhibition in millimeters using a ruler or caliper.

    • Interpret the results based on established breakpoints (if available) or internal criteria. For Staphylococcus aureus, pay close attention to the zone edge characteristics.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the general procedure for determining the MIC of phenethicillin potassium.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of phenethicillin potassium in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation and Dilution:

    • Prepare an inoculum suspension adjusted to a 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this standardized suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Microtiter Plate:

    • Add the diluted inoculum to each well of the microtiter plate containing the phenethicillin potassium dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of phenethicillin potassium at which there is no visible growth.[4][5]

Visualizations

AST_Workflow General Antimicrobial Susceptibility Testing Workflow cluster_pre_analytical Pre-analytical cluster_analytical Analytical cluster_post_analytical Post-analytical Sample Bacterial Isolate Received Inoculum Prepare Standardized Inoculum (0.5 McFarland) Sample->Inoculum QC Prepare QC Strains (e.g., S. aureus ATCC 25923) QC->Inoculum Run in parallel Method Select Method Inoculum->Method Disk Disk Diffusion (Kirby-Bauer) Method->Disk Qualitative Broth Broth Microdilution (MIC) Method->Broth Quantitative Incubate Incubate (16-20h at 35°C) Disk->Incubate Broth->Incubate Measure Measure Zone Diameter (mm) Incubate->Measure Read Read MIC Value (µg/mL) Incubate->Read Interpret Interpret Results (Susceptible, Intermediate, Resistant) Measure->Interpret Read->Interpret Report Generate Report Interpret->Report

Caption: Experimental workflow for antimicrobial susceptibility testing.

Troubleshooting_Logic Troubleshooting Inconsistent Susceptibility Results Start Inconsistent Results Observed Check_QC Are QC Results in Range? Start->Check_QC Check_Inoculum Verify Inoculum Density (0.5 McFarland) Check_QC->Check_Inoculum Yes System_Error Systemic Error (Incubator, Pipettes, etc.) Check_QC->System_Error No Check_Reagents Check Reagents (Media, Disks, Antibiotic Stock) Check_Inoculum->Check_Reagents Correct Inoculum_Error Inoculum Preparation Error Check_Inoculum->Inoculum_Error Incorrect Check_Purity Verify Culture Purity Check_Reagents->Check_Purity OK Reagent_Error Reagent Quality Issue Check_Reagents->Reagent_Error Expired/Improperly Stored Contamination Culture Contamination Check_Purity->Contamination Contaminated Repeat_Test Repeat Test with New Reagents & Verified Inoculum Check_Purity->Repeat_Test Pure System_Error->Repeat_Test Inoculum_Error->Repeat_Test Reagent_Error->Repeat_Test Contamination->Repeat_Test

Caption: Logical flow for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing Phenethicillin Potassium Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for phenethicillin potassium efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the standard incubation time for determining the Minimum Inhibitory Concentration (MIC) of phenethicillin potassium?

A1: For most rapidly growing bacteria, such as Staphylococcus aureus, the standard incubation time for broth microdilution and agar (B569324) dilution methods is 16 to 20 hours at 35°C ± 2°C. Some protocols may extend this to 18-24 hours.[1][2] It is crucial to adhere to a consistent incubation time as variations can significantly impact the MIC results.[3]

Q2: How does extending the incubation time affect the measured MIC of phenethicillin potassium?

A2: Prolonging the incubation time beyond the standard 24 hours can lead to an increase in the observed MIC value.[3][4] This can be attributed to a few factors. Firstly, phenethicillin potassium, like other β-lactam antibiotics, can degrade in the culture medium over time, reducing its effective concentration. Secondly, a longer incubation period may allow for the selection and growth of resistant subpopulations within the bacterial culture.

Q3: What are the recommended quality control (QC) strains for phenethicillin potassium susceptibility testing?

A3: For susceptibility testing of Gram-positive organisms like staphylococci, Staphylococcus aureus ATCC® 29213™ is a commonly used quality control strain.[5] Regularly testing QC strains is essential to ensure the accuracy and reproducibility of your experimental results.

Q4: What is the mechanism of action of phenethicillin potassium, and how does it relate to incubation time?

A4: Phenethicillin potassium is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death. The efficacy is dependent on the bacteria being in a state of active multiplication. Therefore, the incubation time must be sufficient to allow for bacterial growth to a point where the inhibitory effect of the antibiotic can be accurately measured.

Troubleshooting Guide

This guide addresses common issues encountered during phenethicillin potassium efficacy studies.

Problem Potential Causes Recommended Actions
Inconsistent MIC results across experiments 1. Variation in incubation time.[3]2. Inoculum density is not standardized.3. Degradation of phenethicillin potassium stock solution.4. Contamination of media or bacterial cultures.1. Strictly adhere to a standardized incubation time (e.g., 18 ± 2 hours).2. Ensure the inoculum turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).3. Prepare fresh antibiotic dilutions for each experiment and store stock solutions appropriately.4. Use aseptic techniques and regularly check for culture purity.
No zone of inhibition in disk diffusion or unexpectedly high MIC in broth dilution for a susceptible strain 1. Inactive antibiotic disk or solution.2. Inoculum density is too high.3. Improper storage of phenethicillin potassium.4. The bacterial strain may have acquired resistance.1. Use new, quality-controlled antibiotic disks or freshly prepared solutions.2. Standardize the inoculum to a 0.5 McFarland standard.3. Store phenethicillin potassium powder in a cool, dry, and dark place. Reconstituted solutions should be used promptly or stored at appropriate temperatures for a limited time.4. Verify the identity and susceptibility profile of the bacterial strain.
"Skipped wells" or trailing endpoints in broth microdilution assays 1. The antibiotic may be bacteriostatic at certain concentrations, not bactericidal.2. Heteroresistance within the bacterial population.1. Read the MIC at the lowest concentration that shows a significant reduction in growth.2. Consider plating the contents of the wells to determine the Minimum Bactericidal Concentration (MBC).
Discrepancy between disk diffusion and MIC results 1. Different methodologies can sometimes yield varied results.2. Presence of inducible resistance mechanisms not detected by one method.1. The MIC value is a quantitative measure and is generally considered more reliable.2. If inducible resistance is suspected, consider performing an induction test.

Data Presentation

Table 1: Illustrative Impact of Incubation Time on Phenethicillin Potassium MIC against Staphylococcus aureus

Incubation Time (hours)Illustrative MIC (µg/mL)Observation
180.25Standard incubation yielding baseline MIC.
240.25MIC remains consistent within the acceptable extended range.
480.5 - 1.0Potential for increased MIC due to antibiotic degradation or selection for resistant subpopulations.[3][4]

Note: This table provides illustrative data based on general principles of β-lactam stability and susceptibility testing. Actual results may vary depending on the specific strain and experimental conditions.

Experimental Protocols

Broth Microdilution MIC Assay

This protocol is a generalized procedure for determining the MIC of phenethicillin potassium.

  • Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of phenethicillin potassium in a 96-well microtiter plate with Mueller-Hinton Broth to achieve the desired concentration range.

  • Inoculate Plate: Within 15 minutes of standardization, dilute the bacterial suspension and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[6]

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of phenethicillin potassium that completely inhibits visible bacterial growth.

Time-Kill Assay

This protocol outlines a method to assess the bactericidal or bacteriostatic activity of phenethicillin potassium over time.

  • Prepare Cultures: Grow the test organism in a suitable broth to the early to mid-logarithmic phase.

  • Expose to Antibiotic: Add phenethicillin potassium at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC) to the bacterial cultures. Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 35°C ± 2°C with agitation. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

  • Enumerate Viable Bacteria: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Analyze Data: Plot the log₁₀ CFU/mL against time for each antibiotic concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[7]

Visualizations

experimental_workflow cluster_mic Broth Microdilution MIC Assay cluster_timekill Time-Kill Assay mic_prep Prepare Inoculum & Antibiotic Dilutions mic_inoculate Inoculate Microtiter Plate mic_prep->mic_inoculate mic_incubate Incubate (16-20h, 35°C) mic_inoculate->mic_incubate mic_read Read MIC mic_incubate->mic_read tk_prep Prepare Log-Phase Culture tk_expose Expose to Phenethicillin tk_prep->tk_expose tk_sample Incubate & Sample Over Time tk_expose->tk_sample tk_enumerate Enumerate Viable Bacteria (CFU/mL) tk_sample->tk_enumerate tk_analyze Analyze Time-Kill Curves tk_enumerate->tk_analyze

Caption: Workflow for MIC and Time-Kill Assays.

signaling_pathway phen Phenethicillin Potassium pbp Penicillin-Binding Proteins (PBPs) phen->pbp Binds to & Inactivates cw_synthesis Cell Wall Synthesis pbp->cw_synthesis Inhibition of Transpeptidation lysis Cell Lysis cw_synthesis->lysis Leads to

Caption: Mechanism of Action of Phenethicillin Potassium.

troubleshooting_logic start Inconsistent MIC Results check_incubation Check Incubation Time (Consistent 16-20h?) start->check_incubation check_incubation->start No, Correct check_inoculum Check Inoculum Density (0.5 McFarland?) check_incubation->check_inoculum Yes check_inoculum->start No, Correct check_antibiotic Check Antibiotic Solution (Freshly Prepared?) check_inoculum->check_antibiotic Yes check_antibiotic->start No, Correct check_purity Check Culture Purity (No Contamination?) check_antibiotic->check_purity Yes check_purity->start No, Correct resolve Resolved check_purity->resolve Yes

Caption: Troubleshooting Logic for Inconsistent MICs.

References

Technical Support Center: Synthesis of High-Purity Phenethicillin Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of high-purity phenethicillin potassium. The information is presented in a practical question-and-answer format to assist in optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield and purity of phenethicillin potassium during synthesis?

A1: The synthesis of phenethicillin potassium, a semi-synthetic penicillin, is primarily influenced by the integrity of the β-lactam ring, the efficiency of the acylation reaction, and the effectiveness of the purification process. The β-lactam ring is highly susceptible to degradation under various conditions. Key factors to control are:

  • pH: The stability of the penicillin nucleus is highly pH-dependent. Acidic or alkaline conditions can lead to hydrolysis of the strained β-lactam ring, forming inactive penicilloic acids.

  • Temperature: Elevated temperatures can accelerate degradation reactions, leading to the formation of impurities and a reduction in overall yield.

  • Moisture: Water can act as a nucleophile, attacking the β-lactam ring and causing hydrolysis. Therefore, anhydrous conditions are crucial, especially during the acylation step.

  • Purity of Starting Materials: The purity of the starting materials, 6-aminopenicillanic acid (6-APA) and 2-phenoxypropionyl chloride, is critical to prevent the introduction of impurities that can be difficult to remove in later stages.

Q2: What are the common impurities encountered in phenethicillin potassium synthesis, and how are they formed?

A2: Several impurities can arise during the synthesis of phenethicillin potassium. Understanding their origin is key to minimizing their formation.

  • Penicilloic Acids: These are the primary degradation products formed by the hydrolysis of the β-lactam ring of both phenethicillin and unreacted 6-APA. This is catalyzed by acidic or basic conditions, or the presence of moisture.

  • Unreacted 6-Aminopenicillanic Acid (6-APA): Incomplete acylation will result in residual 6-APA in the final product.

  • Diastereomers: Since 2-phenoxypropionyl chloride is a chiral molecule, the reaction with 6-APA can result in the formation of diastereomers if the starting acyl chloride is not enantiomerically pure.[1] The separation of these diastereomers can be challenging.

  • Byproducts from the Acylating Agent: Impurities present in the 2-phenoxypropionyl chloride or formed during its synthesis can be carried through to the final product.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for monitoring the progress of the synthesis and for the final purity assessment of phenethicillin potassium.

  • Reaction Monitoring: A reverse-phase HPLC method can be used to track the consumption of 6-APA and the formation of phenethicillin. This allows for the determination of the reaction endpoint and helps to avoid prolonged reaction times that could lead to increased degradation.

  • Purity Analysis: A validated, stability-indicating HPLC method is essential for quantifying phenethicillin potassium and separating it from potential impurities and degradation products. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) is commonly employed.[2]

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield of Phenethicillin Potassium Degradation of the β-lactam ring: The highly strained β-lactam ring is susceptible to hydrolysis under acidic or basic conditions and at elevated temperatures.Maintain pH control: Keep the reaction and work-up pH within a range of 5-7.[3] Control Temperature: Perform the acylation reaction at low temperatures (e.g., 0-5 °C) to minimize degradation. Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried to prevent hydrolysis.
Incomplete Acylation of 6-APA: Insufficient reaction time, low temperature, or impure acylating agent can lead to unreacted 6-APA.Optimize Reaction Time: Monitor the reaction by HPLC to determine the point of maximum conversion. Ensure Purity of Acylating Agent: Use freshly prepared or purified 2-phenoxypropionyl chloride. Optimize Stoichiometry: A slight excess of the acylating agent may be necessary to drive the reaction to completion.
High Levels of Impurities in the Final Product Formation of Penicilloic Acids: Presence of water or exposure to non-optimal pH during the reaction or work-up.Strict Moisture Control: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen). Careful pH Adjustment: Use dilute acid or base for any pH adjustments and perform them at low temperatures.
Presence of Diastereomers: Use of a racemic or non-enantiopure 2-phenoxypropionyl chloride.Use Enantiomerically Pure Acylating Agent: Start with the desired stereoisomer of 2-phenoxypropionic acid for the preparation of the acyl chloride.
Difficulty in Crystallizing Phenethicillin Potassium Presence of Impurities: Impurities can inhibit crystal formation or lead to the formation of an oil. Inappropriate Solvent System: The choice of solvent is crucial for successful crystallization.Purify the Crude Product: Before crystallization, consider a preliminary purification step like an extraction or a quick column chromatography to remove major impurities. Optimize Crystallization Solvent: Phenethicillin potassium can be crystallized from solvents like acetone (B3395972) or butanol.[4] Experiment with different solvent ratios and temperatures to find the optimal conditions. The use of an anti-solvent can also induce crystallization.[5]

Experimental Protocols

Key Experiment: Acylation of 6-Aminopenicillanic Acid (6-APA) with 2-Phenoxypropionyl Chloride

This protocol is a generalized representation based on established methods for penicillin synthesis and should be optimized for specific laboratory conditions.[4]

  • Preparation of 6-APA Solution: Suspend 6-aminopenicillanic acid (6-APA) in a suitable dry, inert organic solvent (e.g., dichloromethane (B109758) or acetone) at a low temperature (0-5 °C).

  • Neutralization: Add a suitable base (e.g., triethylamine) dropwise to the suspension with vigorous stirring to dissolve the 6-APA. Maintain the temperature below 5 °C.

  • Acylation: Slowly add a solution of 2-phenoxypropionyl chloride in the same dry solvent to the 6-APA solution. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature at 0-5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC. Typically, the reaction is complete within 1-3 hours.

  • Work-up: Once the reaction is complete, the reaction mixture is typically washed with a buffered aqueous solution to remove unreacted starting materials and water-soluble byproducts.

  • Isolation of Phenethicillin: The organic layer containing the phenethicillin free acid is then treated with a solution of potassium 2-ethylhexanoate (B8288628) or a similar potassium salt to precipitate the phenethicillin potassium salt.

  • Purification: The crude phenethicillin potassium is collected by filtration and can be further purified by recrystallization from a suitable solvent such as aqueous butanol or acetone.[4]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 6-APA 6-APA Acylation Acylation 6-APA->Acylation Acyl_Chloride 2-Phenoxypropionyl Chloride Acyl_Chloride->Acylation Crude_Phenethicillin_Acid Crude Phenethicillin (Acid Form) Acylation->Crude_Phenethicillin_Acid Salt_Formation Potassium Salt Formation Crude_Phenethicillin_Acid->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization High_Purity_Product High-Purity Phenethicillin Potassium Crystallization->High_Purity_Product

Caption: General workflow for the synthesis of high-purity phenethicillin potassium.

Troubleshooting_Logic Low_Yield Low Yield? Check_pH Verify pH (5-7) Low_Yield->Check_pH Yes High_Impurity High Impurity? Low_Yield->High_Impurity No Check_Temp Check Temperature (0-5 °C) Check_pH->Check_Temp Check_Moisture Ensure Anhydrous Conditions Check_Temp->Check_Moisture Analyze_Impurities Identify Impurities (HPLC) High_Impurity->Analyze_Impurities Yes Successful_Synthesis Successful Synthesis High_Impurity->Successful_Synthesis No Optimize_Purification Optimize Crystallization /Chromatography Analyze_Impurities->Optimize_Purification

Caption: Troubleshooting logic for phenethicillin potassium synthesis.

References

Technical Support Center: Minimizing Degradation of Phenethicillin Potassium During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of phenethicillin potassium to minimize degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid phenethicillin potassium?

A1: Solid phenethicillin potassium should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For long-term storage, a temperature of -20°C is recommended, which can preserve the compound for up to 3 years.[1] For routine laboratory use, storage at controlled room temperature between 20°C to 25°C (68°F to 77°F) is also acceptable for the dry powder.[3] It is crucial to protect it from moisture as it is hygroscopic, meaning it readily absorbs moisture from the air.[2][4][5]

Q2: My phenethicillin potassium has been exposed to high humidity. Is it still usable?

A2: Exposure to high humidity can lead to the degradation of phenethicillin potassium. As the compound is hygroscopic, it will absorb moisture, which can initiate the hydrolysis of the β-lactam ring, a key structural component for its antibiotic activity.[2][4] It is strongly recommended to test the purity of the exposed material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use to ensure it meets the required specifications for your experiment.

Q3: Can I store phenethicillin potassium solutions? If so, under what conditions?

A3: While it is always best to prepare solutions fresh, they can be stored for short periods under controlled conditions. Reconstituted solutions of phenethicillin potassium should be stored under refrigeration at 2°C to 8°C.[4] At room temperature (25°C), significant degradation can occur in less than 37 hours.[4] The stability of the solution is also highly dependent on the pH; it is most stable in a neutral pH range of 6.0 to 7.5.[4] Acidic or alkaline conditions will significantly accelerate degradation.[4][6][7]

Q4: What are the primary degradation products of phenethicillin potassium?

A4: The main degradation of phenethicillin potassium involves the opening of the β-lactam ring.[7] This leads to the formation of several degradation products, with the most common being penicilloic acid, penilloic acid, and phenoxyacetic acid.[6] The specific degradation pathway and the ratio of these products can be influenced by factors such as pH, temperature, and the presence of metal ions.[8]

Q5: Are there any substances that are incompatible with phenethicillin potassium?

A5: Yes, phenethicillin potassium is incompatible with a range of substances that can catalyze its degradation. These include:

  • Acids and alkalis

  • Oxidizing agents

  • Heavy metal ions (e.g., copper, zinc, lead)[4][7]

  • Alcohols

  • Glycerol

It is crucial to avoid contact with these substances during storage and in your experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency in Experiments Degradation of phenethicillin potassium stock.- Verify the storage conditions of the solid material (temperature, humidity). - Prepare fresh solutions for each experiment. - If using a stored solution, confirm its pH is within the neutral range (6.0-7.5). - Analyze the purity of the stock material using HPLC.
Discoloration or Clumping of Powder Absorption of moisture.- Discard the product as it has likely degraded. - Ensure future storage is in a desiccator or a tightly sealed container in a dry environment.
Inconsistent Experimental Results Inconsistent purity of phenethicillin potassium.- Standardize the handling and solution preparation protocol. - Always use fresh, high-purity solvents for making solutions. - Check for potential contamination in your experimental system with incompatible substances.
Precipitate Formation in Solution pH shift or reaction with buffer components.- Ensure the pH of the solution is maintained in the neutral range. - Verify the compatibility of all buffer components with phenethicillin potassium.

Data on Stability of Penicillins

Compound Storage Condition Time to 90% Potency
Reconstituted Penicillin V Potassium25°C (Room Temperature)< 37 hours[4]
Reconstituted Penicillin V Potassium4°C (Refrigerated)~11.5 days
Reconstituted Penicillin V Potassium-10°C (Frozen)> 60 days[4]

Experimental Protocols

Protocol: Accelerated Stability Testing of Solid Phenethicillin Potassium

This protocol is designed to assess the stability of solid phenethicillin potassium under stressed conditions of temperature and humidity.

1. Materials:

  • Phenethicillin potassium powder

  • Controlled environment chambers or ovens capable of maintaining specific temperature and relative humidity (RH).

  • Hermetically sealed, appropriate containers for the samples.

  • HPLC system with a suitable column (e.g., C18) and UV detector.

  • Reference standard of phenethicillin potassium.

  • Reagents for mobile phase preparation (e.g., acetonitrile, water, buffer salts).

2. Method:

  • Place accurately weighed samples of phenethicillin potassium into the containers.

  • Expose the samples to various controlled conditions. Standard accelerated conditions are 40°C ± 2°C and 75% RH ± 5% RH.

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from each condition.

  • Prepare a solution of the phenethicillin potassium sample of a known concentration.

  • Analyze the sample solution by a validated, stability-indicating HPLC method to determine the concentration of intact phenethicillin potassium and the presence of any degradation products.

  • Compare the results to the initial sample (time 0) and the reference standard to calculate the percentage of degradation.

Protocol: HPLC Analysis of Phenethicillin Potassium and its Degradation Products

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV spectrophotometer at an appropriate wavelength (e.g., 225 nm).

  • Injection Volume: 20 µL.

2. Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of phenethicillin potassium of known concentration.

  • Prepare the sample solution from the stability study.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the peak corresponding to phenethicillin potassium and any degradation product peaks by comparing retention times with the standard and by analyzing the chromatogram for new peaks.

Visualizations

degradation_pathway cluster_main Phenethicillin Potassium Degradation cluster_factors Accelerating Factors phenethicillin Phenethicillin Potassium penicilloic_acid Penicilloic Acid phenethicillin->penicilloic_acid Hydrolysis of β-lactam ring phenoxyacetic_acid Phenoxyacetic Acid phenethicillin->phenoxyacetic_acid Side-chain cleavage penilloic_acid Penilloic Acid penicilloic_acid->penilloic_acid Decarboxylation Moisture Moisture Moisture->phenethicillin Temperature Temperature Temperature->phenethicillin pH pH pH->phenethicillin Light Light Light->phenethicillin

Caption: Key degradation pathways of phenethicillin potassium.

troubleshooting_workflow start Suspected Degradation of Phenethicillin Potassium check_storage Review Storage Conditions (Temp, Humidity, Light) start->check_storage check_solution Examine Solution Prep (pH, Freshness, Solvent) start->check_solution improper_storage Improper Storage check_storage->improper_storage improper_solution Solution Issue check_solution->improper_solution correct_storage Action: Correct Storage (Use Desiccator, Refrigerate) improper_storage->correct_storage Yes test_purity Test Purity via HPLC improper_storage->test_purity No correct_solution Action: Prepare Fresh Solution with pH Control improper_solution->correct_solution Yes improper_solution->test_purity No correct_storage->test_purity correct_solution->test_purity purity_ok Purity Acceptable? test_purity->purity_ok continue_use Continue Use with Corrected Procedures purity_ok->continue_use Yes discard Discard and Obtain New Stock purity_ok->discard No

Caption: Troubleshooting workflow for phenethicillin degradation.

References

troubleshooting poor resolution in chromatographic analysis of phenethicillin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of phenethicillin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during HPLC analysis, with a specific focus on achieving optimal resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in the chromatographic analysis of phenethicillin?

Poor resolution in the HPLC analysis of phenethicillin can stem from several factors, broadly categorized as issues with the mobile phase, the column, the sample itself, or the HPLC system parameters.[1][2] Key factors include improper mobile phase composition (pH, solvent ratio), column degradation or contamination, incorrect sample preparation leading to peak fronting or tailing, and suboptimal instrument settings such as flow rate and temperature.[2][3][4]

Q2: How does the mobile phase composition affect the resolution of phenethicillin and its related substances?

The mobile phase is a critical factor in achieving good separation.[4] For penicillins, which are acidic compounds, the pH of the mobile phase is particularly important as it affects the ionization state of the analytes and thus their retention and peak shape.[3][5] The organic modifier (e.g., acetonitrile (B52724) or methanol) concentration influences the retention time and selectivity between phenethicillin and its degradation products.[5][6] An improperly prepared or degraded mobile phase can also lead to baseline instability and poor resolution.[7]

Q3: Can column choice and condition significantly impact the analysis?

Absolutely. The choice of stationary phase and the column's condition are paramount for good resolution.[1][2] A C18 column is commonly used for penicillin analysis.[8] Column degradation, contamination from sample matrix components, or a partially plugged inlet frit can lead to peak broadening, tailing, and reduced efficiency.[7][9] Regularly flushing the column and using guard columns can help maintain performance.[9]

Q4: What role does sample preparation play in achieving good resolution?

Proper sample preparation is crucial to prevent issues like peak distortion and column contamination.[2] The sample solvent should be compatible with the mobile phase to avoid peak shape problems.[10] Injecting the sample dissolved in a solvent stronger than the mobile phase can lead to broad or split peaks. It is also important to ensure the sample is free of particulate matter that could block the column.[9]

Q5: How do I know if my HPLC system is causing the resolution problem?

System-related issues can manifest as pressure fluctuations, baseline noise, and inconsistent retention times.[11] Leaks in the pump, injector, or fittings can lead to poor chromatography.[10][11] Air bubbles in the pump or detector can cause baseline spikes and noise.[7][11] Regular system maintenance, including seal replacement and proper degassing of the mobile phase, is essential.[11]

Troubleshooting Guide: Poor Resolution

This guide provides a systematic approach to diagnosing and resolving poor resolution issues in your phenethicillin analysis.

Problem: Overlapping or Co-eluting Peaks

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Composition 1. Adjust pH: For penicillins, a slightly acidic mobile phase (pH 3-4) is often used to ensure they are in their non-ionized form, which improves retention and peak shape on a C18 column.[12][13] 2. Optimize Organic Modifier: Vary the percentage of acetonitrile or methanol. A lower percentage of the organic solvent will generally increase retention and may improve the separation of closely eluting peaks.[1][3] 3. Consider Gradient Elution: If isocratic elution is not providing sufficient resolution for phenethicillin and its degradation products, a gradient method may be necessary to separate compounds with different polarities.[3][14]
Suboptimal Flow Rate A lower flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[3][4] Experiment with reducing the flow rate in small increments.
Incorrect Temperature Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[3][4] However, be mindful of the thermal stability of phenethicillin.[15]
Column Inefficiency 1. Check Column Health: Inspect for signs of degradation or contamination. If the column is old or has been used with complex matrices, it may need to be replaced.[2][7] 2. Use a Smaller Particle Size Column: Columns with smaller particles (e.g., <3 µm) offer higher efficiency and can significantly improve resolution.[1]
Problem: Broad Peaks

Possible Causes and Solutions:

CauseSolution
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which contributes to peak broadening.
Sample Overload Injecting too much sample can lead to broad, fronting peaks.[4] Reduce the injection volume or the concentration of the sample.
Sample Solvent Incompatibility The sample should be dissolved in the mobile phase or a weaker solvent.[10] Dissolving the sample in a stronger solvent than the mobile phase can cause peak distortion.
Column Contamination or Voids Flush the column with a strong solvent to remove contaminants.[10] If a void has formed at the column inlet, it may need to be repacked or the column replaced.[10]
Problem: Tailing Peaks

Possible Causes and Solutions:

CauseSolution
Secondary Interactions Peak tailing can be caused by interactions between the analyte and active sites on the silica (B1680970) packing material. 1. Adjust Mobile Phase pH: Ensure the pH is appropriate to suppress the ionization of silanol (B1196071) groups. 2. Use an End-capped Column: Modern, well-end-capped columns have fewer exposed silanol groups.
Column Contamination Contaminants can create active sites that cause tailing. Clean the column thoroughly.[9]

Experimental Protocols

General HPLC Method for Phenethicillin Analysis

This protocol is a starting point and may require optimization for your specific application.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.5) and acetonitrile (e.g., 60:40 v/v).[12][13] The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min[8]

  • Temperature: 30 °C[3]

  • Detection: UV at 254 nm[8][12]

  • Injection Volume: 20 µL[14]

  • Sample Preparation: Dissolve the phenethicillin standard or sample in the mobile phase.

Visualizations

Troubleshooting Workflow for Poor Resolution

This diagram outlines a logical workflow for troubleshooting poor resolution in your chromatographic analysis.

G cluster_0 start Poor Resolution Observed check_system Check HPLC System Suitability (Pressure, Baseline, Retention Time) start->check_system end Resolution Optimized check_column Evaluate Column Performance (Peak Shape, Efficiency) check_system->check_column System OK adjust_parameters Adjust Method Parameters (Flow Rate, Temperature) check_system->adjust_parameters System Issue check_mobile_phase Verify Mobile Phase (Composition, pH, Freshness) check_column->check_mobile_phase Column OK clean_column Clean or Replace Column check_column->clean_column Column Issue check_sample Assess Sample Preparation (Solvent, Concentration) check_mobile_phase->check_sample Mobile Phase OK adjust_mobile_phase Optimize Mobile Phase (Organic Ratio, pH) check_mobile_phase->adjust_mobile_phase Mobile Phase Issue check_sample->adjust_mobile_phase Sample OK prepare_new_sample Prepare Fresh Sample check_sample->prepare_new_sample Sample Issue adjust_mobile_phase->end adjust_parameters->end clean_column->end prepare_new_sample->end

Caption: A step-by-step workflow for troubleshooting poor resolution.

Factors Affecting Chromatographic Resolution

This diagram illustrates the key factors that influence the resolution (Rs) in an HPLC separation.

G cluster_efficiency Efficiency (N) cluster_selectivity Selectivity (α) cluster_retention Retention Factor (k') Rs Resolution (Rs) column_length Column Length Rs->column_length particle_size Particle Size Rs->particle_size mobile_phase Mobile Phase Composition Rs->mobile_phase stationary_phase Stationary Phase Chemistry Rs->stationary_phase temperature Temperature Rs->temperature solvent_strength Solvent Strength Rs->solvent_strength

Caption: Key parameters influencing chromatographic resolution.

References

best practices for handling and storage of phenethicillin potassium powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storage, and use of phenethicillin potassium powder in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What is phenethicillin potassium and what is its primary mechanism of action?

A1: Phenethicillin potassium is the potassium salt of phenethicillin, a narrow-spectrum, beta-lactamase-sensitive penicillin antibiotic.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. Phenethicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inactivation prevents the cross-linking of peptidoglycan chains, which is a critical step in maintaining the structural integrity of the cell wall. The resulting weakened cell wall leads to cell lysis and bacterial death.

Q2: What are the optimal storage conditions for phenethicillin potassium powder to ensure its stability?

A2: To ensure the stability of phenethicillin potassium powder, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] It is recommended to store the powder at refrigerated temperatures (2-8°C) and protected from light. Phenethicillin potassium is described as being moderately hygroscopic, meaning it can absorb moisture from the air, which can lead to degradation.[1] Therefore, minimizing exposure to humidity is crucial.

Q3: My phenethicillin potassium powder has changed color. Is it still usable?

A3: A change in the color of the white crystalline powder may indicate degradation. Degradation can be caused by exposure to moisture, high temperatures, or light. It is recommended to perform a purity analysis, for example, using High-Performance Liquid Chromatography (HPLC), to assess the integrity of the powder before use. If significant degradation is detected, the powder should be discarded.

Q4: What are the signs of degradation in a prepared phenethicillin potassium solution?

A4: In solution, the primary degradation pathway for penicillins is the hydrolysis of the β-lactam ring. This leads to a loss of antibacterial activity. Signs of degradation in a solution may include a change in color, the formation of precipitates, or a decrease in potency as confirmed by analytical methods like HPLC or bioassays. The stability of phenethicillin potassium in aqueous solution is pH-dependent, with optimal stability in the neutral pH range.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments with phenethicillin potassium.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpected results in antibacterial susceptibility testing (e.g., MIC assays) 1. Degraded phenethicillin potassium stock solution: The β-lactam ring is susceptible to hydrolysis. 2. Incorrect concentration of the stock solution: Errors in weighing or dilution. 3. Bacterial contamination of the stock solution. 4. Resistant bacterial strain: The test organism may have intrinsic or acquired resistance mechanisms (e.g., β-lactamase production).1. Prepare fresh stock solutions for each experiment. Store stock solutions at -20°C or -80°C for short-term storage and use within a validated timeframe. 2. Carefully verify all calculations and ensure the powder is accurately weighed. Use calibrated equipment. 3. Filter-sterilize the stock solution using a 0.22 µm filter if it is not prepared from a sterile powder under aseptic conditions. 4. Verify the identity and expected susceptibility profile of the bacterial strain. Include appropriate quality control strains with known MIC values in your assay.
Precipitate forms in the phenethicillin potassium stock solution upon storage 1. Low solubility in the chosen solvent at storage temperature. 2. Degradation of the compound. 1. Ensure the concentration of the stock solution does not exceed its solubility in the chosen solvent at the storage temperature. Gentle warming or sonication may help in initial dissolution, but be cautious as heat can accelerate degradation. 2. Prepare fresh solutions. If precipitation persists, consider using a different solvent or preparing a more dilute stock solution.
Difficulty dissolving the phenethicillin potassium powder 1. Inappropriate solvent. 2. Low temperature of the solvent. 1. Phenethicillin potassium is very soluble in water.[1] For other solvents, refer to solubility data. 2. Allow the solvent to reach room temperature before attempting to dissolve the powder. Gentle warming or sonication can aid dissolution, but avoid excessive heat.

Data Presentation

Physical and Chemical Properties
PropertyValue
Appearance White crystalline solid[1]
Molecular Formula C₁₇H₁₉KN₂O₅S[1]
Molecular Weight 402.5 g/mol [1]
Hygroscopicity Moderately hygroscopic[1]
Solubility Data
SolventSolubilityNotes
Water Very soluble[1]-
Ethanol SolubleThe solubility of penicillin V potassium (a related compound) increases with an increasing mole fraction of water in ethanol-water mixtures.
Methanol Soluble-
DMSO (Dimethyl sulfoxide) SolubleFor related penicillins, solubility in DMSO is reported, but it is noted that hygroscopic DMSO can affect solubility.

Experimental Protocols

Protocol 1: Preparation of a Phenethicillin Potassium Stock Solution (10 mg/mL) for MIC Testing

Materials:

  • Phenethicillin potassium powder

  • Sterile, deionized water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter (if powder is not sterile)

Procedure:

  • Calculate the required mass: To prepare a 10 mg/mL stock solution, weigh out the required amount of phenethicillin potassium powder. It is crucial to account for the potency of the powder as specified in the Certificate of Analysis (CoA). The formula to calculate the exact weight is: Weight (mg) = (Desired Concentration (mg/mL) x Desired Volume (mL)) / (Potency (µg/mg) / 1000 (µg/mg))

  • Dissolution: Aseptically add the weighed powder to a sterile tube. Add a portion of the sterile solvent (e.g., water) and vortex gently until the powder is completely dissolved.

  • Final Volume: Bring the solution to the final desired volume with the sterile solvent.

  • Sterilization (if required): If the powder was not sterile, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. It is recommended to use the stock solution within a validated period.

Protocol 2: Purity Analysis of Phenethicillin Potassium Powder by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for related penicillins and may require optimization for your specific instrumentation and phenethicillin potassium batch.

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like phosphoric or acetic acid to control pH). The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min

  • Detection Wavelength: Approximately 225 nm

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Accurately weigh a reference standard of phenethicillin potassium and dissolve it in the mobile phase to create a standard solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a sample solution of the phenethicillin potassium powder to be tested at the same concentration as the standard solution, using the mobile phase as the diluent.

  • Injection: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the HPLC system.

  • Analysis: Compare the chromatogram of the sample to that of the standard. The purity of the sample can be calculated by comparing the peak area of the phenethicillin potassium in the sample to the peak area in the standard. The presence of additional peaks in the sample chromatogram may indicate impurities or degradation products.

Mandatory Visualization

Signaling_Pathway cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Transpeptidation Lysis Cell Lysis CellWall->Lysis Weakened Wall Phenethicillin Phenethicillin Potassium Phenethicillin->PBP Binds and Inactivates

Caption: Mechanism of action of phenethicillin potassium.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay weigh Weigh Phenethicillin Potassium Powder dissolve Dissolve in Sterile Solvent (e.g., Water) weigh->dissolve serial_dilution Perform Serial Dilutions of Stock Solution dissolve->serial_dilution Stock Solution inoculate Inoculate with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic Troubleshooting_Logic start Inconsistent MIC Results check_solution Is the stock solution freshly prepared? start->check_solution check_qc Are QC strains within range? check_solution->check_qc Yes prepare_fresh Prepare a fresh stock solution check_solution->prepare_fresh No check_purity Has the powder purity been verified? check_qc->check_purity Yes investigate_qc Investigate QC strain discrepancy check_qc->investigate_qc No test_purity Test powder purity (e.g., HPLC) check_purity->test_purity No end_good Re-run experiment check_purity->end_good Yes prepare_fresh->end_good end_bad Review experimental protocol investigate_qc->end_bad test_purity->end_bad

References

Optimizing pH for Phenethicillin Potassium In Vitro Activity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the pH for in vitro experiments involving phenethicillin potassium. Accurate pH control is critical for obtaining reliable and reproducible results, as the stability and activity of phenethicillin are highly pH-dependent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the in vitro antibacterial activity of phenethicillin potassium?

The optimal pH for the in vitro activity of phenethicillin potassium, like other penicillins, is in the slightly acidic to neutral range, typically between pH 6.0 and 7.5 .[1] Within this range, the drug maintains its structural integrity, ensuring maximum antibacterial potency.

Q2: How does pH affect the stability of phenethicillin potassium in experimental solutions?

Phenethicillin potassium is susceptible to both acid- and alkali-catalyzed hydrolysis of its β-lactam ring, which is essential for its antibacterial activity.[1]

  • Acidic conditions (pH below 6.0): Lead to rapid degradation of the penicillin molecule.

  • Alkaline conditions (pH above 8.0): Also cause significant degradation, although the kinetics may differ. The greatest stability is observed around pH 6.8 to 7.3.[2]

Q3: Can the pH of the culture medium influence the Minimum Inhibitory Concentration (MIC) results for phenethicillin?

Yes, absolutely. An inappropriate pH in the culture medium can lead to the degradation of phenethicillin during the incubation period. This would result in an artificially high MIC value, as a higher initial concentration would be needed to compensate for the loss of active drug over time. Therefore, maintaining a stable and optimal pH is crucial for accurate MIC determination.

Q4: What are the visual signs of phenethicillin degradation in my stock solution?

While visual inspection is not a definitive measure, a change in the color or clarity of the stock solution can be an indicator of degradation. However, the most reliable methods for assessing the stability and concentration of your phenethicillin solution are analytical techniques like High-Performance Liquid Chromatography (HPLC) or performing a bioassay.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in MIC or zone of inhibition results. Inconsistent pH of the culture medium or agar (B569324) plates between experiments.1. Always prepare fresh, well-buffered media for each experiment.
  • Verify and adjust the pH of the medium after autoclaving and before adding supplements.

  • For agar-based assays, ensure the final pH of the solidified agar is within the optimal range. | | No or significantly reduced antibacterial activity. | Degradation of phenethicillin due to improper pH of the stock solution or the experimental medium. | 1. Prepare phenethicillin stock solutions in a buffer with a pH between 6.0 and 7.0.

  • Ensure the pH of the experimental medium is within the optimal range for the duration of the experiment.

  • Prepare fresh stock solutions frequently and store them at appropriate temperatures (e.g., -20°C or below). | | Unexpectedly low MIC values. | The pH of the medium may be in a range that potentiates the activity of phenethicillin against the specific test organism. | 1. Confirm the pH of your medium.

  • While this may represent a true finding, ensure that the pH is physiologically relevant to your research question. |

Data Presentation: pH-Dependent Activity of Penicillins

While specific data for phenethicillin potassium is limited, the following table provides representative data for the closely related Penicillin V against Staphylococcus aureus, illustrating the effect of pH on its in vitro activity.

pHRelative Stability (% remaining after 24h at 37°C)Representative MIC (µg/mL) against S. aureus
5.0~50%0.12
6.0~90%0.06
7.0~95%0.06
7.4~90%0.12
8.0~60%0.25

Note: This data is illustrative and based on typical penicillin behavior. Actual values may vary depending on the specific strain and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Optimal pH for Phenethicillin Activity via Broth Microdilution MIC Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of phenethicillin potassium against a target bacterium at various pH levels.

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB) and adjust aliquots to a range of pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) using sterile, non-metabolizable buffers (e.g., MES for acidic pH, MOPS for neutral pH, TAPS for alkaline pH).

  • Phenethicillin Stock Solution: Prepare a concentrated stock solution of phenethicillin potassium in a sterile, pH 6.8 phosphate (B84403) buffer.

  • Bacterial Inoculum: Culture the target bacterial strain (e.g., Staphylococcus aureus ATCC 29213) to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the phenethicillin stock solution in the pH-adjusted MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include positive (bacteria, no drug) and negative (no bacteria, no drug) controls for each pH value.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of phenethicillin that results in no visible bacterial growth for each pH condition.

Protocol 2: Assessment of Phenethicillin Stability at Different pH Values using HPLC

Objective: To quantify the degradation of phenethicillin potassium over time in solutions of varying pH.

  • Buffer Preparation: Prepare a series of sterile buffers at different pH values (e.g., 5.0, 6.0, 7.0, 8.0).

  • Incubation Solutions: Add a known concentration of phenethicillin potassium to each buffer.

  • Time-Course Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Immediately analyze the samples using a validated reverse-phase HPLC method with UV detection to determine the concentration of intact phenethicillin.

  • Data Analysis: Plot the concentration of phenethicillin as a function of time for each pH. Calculate the degradation rate constant and the half-life of the antibiotic at each pH.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare pH-adjusted Culture Media D Serial Dilution in 96-Well Plates A->D B Prepare Phenethicillin Stock Solution B->D C Prepare Bacterial Inoculum E Inoculate Plates C->E D->E F Incubate at 37°C E->F G Read MICs at each pH F->G H Determine Optimal pH G->H

Caption: Workflow for determining optimal pH for phenethicillin activity.

signaling_pathway A Phenethicillin (Active) B Inactive Metabolites (Opened β-lactam ring) A->B  Acid Hydrolysis (pH < 6.0) A->B  Alkaline Hydrolysis (pH > 8.0)   C Optimal pH Range (6.0 - 7.5) C->A Promotes Stability

Caption: pH-dependent stability of phenethicillin.

logical_relationship A Inconsistent Experimental Results? B Verify pH of Stock and Media A->B C Is pH in Optimal Range? B->C D Adjust pH and Re-buffer Solutions C->D No E Check Storage of Phenethicillin Stock C->E Yes D->B F Prepare Fresh Stock Solution E->F Improperly Stored G Consistent Results E->G Properly Stored F->B

Caption: Troubleshooting logic for phenethicillin experiments.

References

Validation & Comparative

A Comparative Guide to a Newly Validated HPLC Method for Phenethicillin Potassium Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of phenethicillin potassium against an established alternative analytical technique. The selection of a robust, accurate, and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This document provides a detailed overview of the new HPLC method's performance, supported by experimental data, and compares it with a traditional Ultraviolet-Visible (UV) Spectrophotometry method.

Newly Validated HPLC Method

This novel stability-indicating Reverse Phase HPLC (RP-HPLC) method is designed for the precise and accurate quantification of phenethicillin potassium in bulk drug and pharmaceutical dosage forms. The method is capable of separating phenethicillin potassium from its degradation products, making it suitable for stability studies.

Experimental Protocol: New HPLC Method
  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.5) in a ratio of 40:60 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 268 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of phenethicillin potassium reference standard.

    • Dissolve in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.

    • Prepare working standards by further dilution with the mobile phase to fall within the linear range (e.g., 10-100 µg/mL).

  • Sample Solution Preparation:

    • For bulk drug, prepare as per the standard solution.

    • For tablets, weigh and powder not fewer than 20 tablets.[1]

    • Transfer a quantity of powder equivalent to 25 mg of phenethicillin potassium into a 25 mL volumetric flask.

    • Add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The new HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[2]

Comparison with an Alternative Method: UV Spectrophotometry

For routine quality control where the separation of degradation products is not required, UV spectrophotometry offers a simpler and faster alternative.

Experimental Protocol: UV Spectrophotometry
  • Instrument: UV-Visible Spectrophotometer.

  • Solvent: Water.

  • Wavelengths for Absorbance Measurement: 268 nm and 275 nm.[3]

  • Standard Solution Preparation: An accurately weighed amount of Phenethicillin Potassium Reference Standard is dissolved in water to produce a known concentration (e.g., 220 units/mL).[3]

  • Sample Solution Preparation: The tablet powder is dissolved in water, filtered, and diluted to a concentration similar to the standard solution.[3]

Performance Comparison

The following table summarizes the key performance characteristics of the newly validated HPLC method and the alternative UV Spectrophotometry method.

Validation Parameter Newly Validated HPLC Method UV Spectrophotometry Commentary
Specificity High (Stability-indicating)Low (Interference from excipients and degradants)The HPLC method can distinguish the active ingredient from its degradation products, which is crucial for stability testing.
Linearity (Correlation Coefficient, r²) > 0.999> 0.995Both methods demonstrate good linearity within their respective ranges.
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%Both methods provide accurate results, with the HPLC method generally showing slightly better recovery.
Precision (% RSD) < 2.0%< 3.0%The HPLC method is more precise, as indicated by a lower relative standard deviation.
Limit of Detection (LOD) ~0.1 µg/mL~1 µg/mLThe HPLC method is significantly more sensitive.
Limit of Quantitation (LOQ) ~0.3 µg/mL~3 µg/mLThe HPLC method allows for the quantification of much lower concentrations of the analyte.
Robustness HighModerateThe HPLC method's performance is less affected by small, deliberate variations in method parameters.
Analysis Time ~10 minutes per sample~2 minutes per sampleUV spectrophotometry offers a much faster analysis time.

Methodology Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis start Weigh Phenethicillin Potassium dissolve Dissolve in Mobile Phase start->dissolve sonicate Sonicate (for tablets) dissolve->sonicate if applicable dilute Dilute to Final Concentration dissolve->dilute sonicate->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject 20 µL into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 268 nm separate->detect quantify Quantification & Data Analysis detect->quantify

Caption: Experimental workflow for the new HPLC method.

Validation_Logic Validation Method Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ

Caption: Key parameters for HPLC method validation.

Conclusion

The newly validated HPLC method demonstrates superior specificity, precision, and sensitivity compared to the UV spectrophotometric method, making it the preferred choice for the analysis of phenethicillin potassium, especially for stability studies and the accurate determination of impurities. While UV spectrophotometry offers a faster analysis time for routine assays where degradation products are not a concern, the HPLC method provides more comprehensive and reliable data essential for drug development and quality control in a regulatory environment. Other advanced techniques like capillary electrophoresis and LC-MS can also be employed for the analysis of penicillins, offering different advantages in terms of resolution and identification capabilities.[4][5]

References

A Comparative Guide to Phenethicillin Susceptibility Testing Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard methods for determining the susceptibility of bacteria to phenethicillin, a penicillinase-resistant penicillin. The following sections detail the experimental protocols for three common antimicrobial susceptibility testing (AST) methods: Broth Microdilution, Disk Diffusion, and Agar (B569324) Dilution. A cross-validation workflow is presented to ensure the accuracy and comparability of results obtained from these different techniques.

While phenethicillin is an important antibiotic, recent literature sparsely contains specific quantitative susceptibility data. Therefore, for illustrative purposes, this guide utilizes representative data for Oxacillin, a closely related and frequently tested penicillinase-stable penicillin, to demonstrate the comparison of these methods. This approach provides a framework for researchers to apply when evaluating phenethicillin or other antimicrobial agents.

Data Presentation: Comparative Susceptibility of Staphylococcus aureus

The following table summarizes representative quantitative data obtained from different phenethicillin susceptibility testing methods against a hypothetical strain of Staphylococcus aureus. Broth microdilution is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC).[1]

MethodQuantitative ResultInterpretation
Broth Microdilution MIC = 0.5 µg/mLSusceptible
Disk Diffusion Zone Diameter = 22 mmSusceptible
Agar Dilution MIC = 0.5 µg/mLSusceptible

Note: Interpretive criteria are based on established guidelines for similar penicillinase-stable penicillins.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid growth medium.[1][2][3]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Phenethicillin (or representative penicillinase-stable penicillin) stock solution

  • Staphylococcus aureus isolate

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: A suspension of the S. aureus isolate is prepared in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then diluted to a final inoculum density of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Antimicrobial Dilution: Serial twofold dilutions of phenethicillin are prepared in CAMHB within the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with an equal volume of the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer Test)

This qualitative or semi-quantitative method assesses the susceptibility of a bacterium to an antimicrobial agent impregnated on a paper disk.[4]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Paper disks impregnated with a standardized concentration of phenethicillin (or representative penicillinase-stable penicillin)

  • Staphylococcus aureus isolate

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Inoculation: A sterile cotton swab is dipped into the standardized inoculum and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then evenly streaked with the swab in three directions to ensure confluent growth.

  • Disk Application: The phenethicillin-impregnated disks are dispensed onto the surface of the inoculated agar plate. The disks should be placed at least 24 mm apart.

  • Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-18 hours.

  • Result Interpretation: The diameter of the zone of inhibition (the area of no bacterial growth) around each disk is measured in millimeters. The result is interpreted as susceptible, intermediate, or resistant by comparing the zone diameter to established clinical breakpoints.

Agar Dilution Method

This method is another way to determine the MIC, where varying concentrations of the antimicrobial agent are incorporated into an agar medium.[5][6]

Materials:

  • Mueller-Hinton Agar (MHA)

  • Phenethicillin (or representative penicillinase-stable penicillin) stock solution

  • Staphylococcus aureus isolate

  • 0.5 McFarland turbidity standard

  • Inoculum replicator (e.g., Steers replicator)

  • Petri dishes

  • Incubator (35°C ± 2°C)

Procedure:

  • Plate Preparation: A series of MHA plates are prepared, each containing a different concentration of phenethicillin. This is achieved by adding the appropriate volume of the antimicrobial stock solution to the molten agar before pouring the plates. A control plate with no antimicrobial is also prepared.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum of approximately 10^4 CFU per spot.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspension using an inoculum replicator.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar.

Mandatory Visualization

CrossValidationWorkflow cluster_methods Susceptibility Testing Methods cluster_results Quantitative Results cluster_comparison Cross-Validation cluster_outcome Outcome Broth_Microdilution Broth Microdilution (Reference Method) MIC_BMD MIC Value Broth_Microdilution->MIC_BMD Disk_Diffusion Disk Diffusion Zone_Diameter Zone Diameter Disk_Diffusion->Zone_Diameter Agar_Dilution Agar Dilution MIC_AD MIC Value Agar_Dilution->MIC_AD Compare Compare Results MIC_BMD->Compare Zone_Diameter->Compare MIC_AD->Compare Concordance Concordant Results (Methods Validated) Compare->Concordance Agreement Discordance Discordant Results (Further Investigation) Compare->Discordance Disagreement

Caption: Cross-validation workflow for phenethicillin susceptibility testing methods.

References

A Comparative Analysis of Phenethicillin and Amoxicillin Against Staphylococci

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in-vitro efficacy of phenethicillin and amoxicillin (B794) against staphylococcal species, with a focus on Staphylococcus aureus. The information presented is collated from various experimental studies to offer a comprehensive overview for research and drug development purposes.

Executive Summary

Phenethicillin, a first-generation penicillin, and amoxicillin, an aminopenicillin, are both beta-lactam antibiotics that target bacterial cell wall synthesis. While amoxicillin remains a widely used antibiotic, phenethicillin is now less common in clinical practice. This guide synthesizes available data on their activity against staphylococci, highlighting differences in their spectrum of activity, particularly against penicillin-resistant strains.

Quantitative Analysis of Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for amoxicillin and phenethicillin against Staphylococcus aureus. It is important to note that direct comparative studies are limited, and the data presented is a collation from different sources.

Table 1: Amoxicillin Activity Against Staphylococcus aureus

MetricValue (µg/mL)Strain(s)Reference(s)
MIC Range0.25 - 128Clinical Isolates (Canine)
MIC₅₀0.50Clinical Isolates (Canine)
MIC₉₀8Clinical Isolates (Canine)
MIC0.25ATCC 6538
MIC₉₉0.20ATCC 6538
MBC Range0.25 - 512Clinical Isolates (Canine)
MBC₅₀0.50Clinical Isolates (Canine)
MBC₉₀8Clinical Isolates (Canine)

Table 2: Phenethicillin Activity Against Staphylococcus aureus

MetricValue (µg/mL)Strain(s)Reference(s)
MICData not available in recent literaturePenicillin-sensitive & Penicillinase-producing

Mechanism of Action and Resistance

Both phenethicillin and amoxicillin are beta-lactam antibiotics that function by inhibiting the synthesis of the bacterial cell wall. They specifically target and acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains. This inhibition leads to a weakened cell wall and ultimately cell lysis.

Staphylococcal resistance to these penicillins primarily occurs through two mechanisms:

  • Production of β-lactamase (Penicillinase): This enzyme hydrolyzes the β-lactam ring, inactivating the antibiotic. Phenethicillin was developed to have a degree of resistance to staphylococcal β-lactamase compared to penicillin G. Amoxicillin is also susceptible to degradation by β-lactamases and is often combined with a β-lactamase inhibitor like clavulanic acid.

  • Alteration of Penicillin-Binding Proteins (PBPs): Methicillin-resistant Staphylococcus aureus (MRSA) acquires the mecA gene, which encodes for a modified PBP (PBP2a). PBP2a has a low affinity for most β-lactam antibiotics, rendering them ineffective.

cluster_0 Mechanism of Action cluster_1 Mechanisms of Resistance Beta-lactam Antibiotic Beta-lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta-lactam Antibiotic->PBP Binds to & Inhibits Cell Wall Synthesis Peptidoglycan Cross-linking PBP->Cell Wall Synthesis Catalyzes Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis Inhibition leads to Beta-lactamase β-lactamase Production Beta-lactamase->Beta-lactam Antibiotic Hydrolyzes β-lactam ring PBP2a Altered PBP (PBP2a) PBP2a->Beta-lactam Antibiotic Low binding affinity mecA Gene mecA Gene Acquisition mecA Gene->PBP2a Encodes

Figure 1: Mechanism of action of beta-lactam antibiotics and staphylococcal resistance.

Experimental Protocols

The determination of MIC and MBC values is crucial for assessing the antimicrobial efficacy of compounds. The following are detailed methodologies for these key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10⁵ CFU/mL)

  • Antimicrobial stock solutions (Phenethicillin and Amoxicillin)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or plate reader (optional, for turbidity measurement)

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in MHB directly in the wells of the 96-well plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This test is performed after the MIC has been determined.

Materials:

  • Materials from MIC assay

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Micropipettes and sterile tips

Procedure:

  • Subculturing from MIC Plate: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: The aliquot is plated onto an MHA plate.

  • Incubation: The MHA plates are incubated at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count (typically observed as no growth or only a few colonies on the agar plate).

Start Start Prepare Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare Inoculum Inoculate Plate Inoculate Wells with Bacterial Suspension Prepare Inoculum->Inoculate Plate Serial Dilution Prepare Serial Dilutions of Antibiotic in 96-well plate Serial Dilution->Inoculate Plate Incubate MIC Incubate Plate (16-20h at 35°C) Inoculate Plate->Incubate MIC Read MIC Determine MIC (Lowest concentration with no visible growth) Incubate MIC->Read MIC Subculture Subculture from Clear Wells onto Agar Plates Read MIC->Subculture Incubate MBC Incubate Agar Plates (18-24h at 35°C) Subculture->Incubate MBC Read MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubate MBC->Read MBC End End Read MBC->End

Figure 2: Experimental workflow for MIC and MBC determination.

Discussion and Conclusion

The available data indicates that amoxicillin exhibits a broad range of activity against S. aureus, with MIC values varying significantly among clinical isolates, likely reflecting the prevalence of resistance mechanisms. For susceptible strains, amoxicillin demonstrates potent activity with low MIC and MBC values.

Direct and recent quantitative data for phenethicillin is scarce, which limits a direct contemporary comparison. Historical literature suggests that its primary advantage over penicillin G was its increased stability to staphylococcal penicillinase. However, with the emergence and widespread dissemination of MRSA, which relies on an altered PBP mechanism of resistance, the utility of older penicillins like phenethicillin has diminished significantly.

A Comparative Analysis of Phenethicillin Potassium and Penicillin G Activity Against Streptococcal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro activity of phenethicillin potassium and penicillin G against various streptococcal isolates. While extensive data exists for the widely studied penicillin G, quantitative in vitro susceptibility data for phenethicillin potassium against streptococci is notably scarce in recent literature, limiting a direct, comprehensive comparison. This document summarizes the available experimental data for penicillin G, outlines the standard experimental protocols for antimicrobial susceptibility testing, and discusses the mechanism of action shared by these β-lactam antibiotics.

I. Comparative In Vitro Activity

Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC values for penicillin G against key streptococcal species, including Streptococcus pneumoniae, Streptococcus pyogenes, and viridans group streptococci. Unfortunately, despite extensive searches, no recent studies providing specific MIC data for phenethicillin potassium against a significant range of streptococcal isolates could be identified.

Penicillin G Activity Against Streptococcus pneumoniae

Streptococcus pneumoniae exhibits variable susceptibility to penicillin G, with resistance being a significant clinical concern. Susceptibility is often categorized as susceptible, intermediate, and resistant based on MIC breakpoints, which can vary depending on the site of infection (meningeal vs. non-meningeal).

Penicillin G Susceptibility CategoryMIC Range (µg/mL)
Susceptible (non-meningitis)≤ 2
Intermediate (non-meningitis)4
Resistant (non-meningitis)≥ 8
Susceptible (meningitis)≤ 0.06
Resistant (meningitis)≥ 0.12

Data sourced from various studies and clinical guidelines. Breakpoints are subject to change and may vary by institution.

Penicillin G Activity Against Streptococcus pyogenes (Group A Streptococcus)

Streptococcus pyogenes has largely remained susceptible to penicillin G, which is still considered the first-line treatment for infections caused by this organism.

Streptococcus pyogenes IsolatesPenicillin G MIC Range (µg/mL)
Multiple Clinical Isolates0.008 - 0.023

Data from a study evaluating penicillin G concentrations required for prophylaxis against Group A Streptococcus infection.[1]

Penicillin G Activity Against Viridans Group Streptococci

Viridans group streptococci (VGS) are a diverse group of organisms with varying susceptibility to penicillin G. Resistance is more prevalent in certain species within this group, such as Streptococcus mitis.

Viridans Group Streptococci SpeciesPenicillin G MIC Range (µg/mL) for Penicillin-Resistant Strains
Streptococcus mitis0.25 - 8
Other Viridans Streptococci0.25 - 8

Data from a study on the in vitro activities of beta-lactam antibiotics against penicillin-resistant and susceptible viridans group streptococci.

II. Experimental Protocols

The determination of MIC values is typically performed using standardized methods to ensure reproducibility and comparability of results. The most common methods are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the bacterial isolate. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that visibly inhibits bacterial growth.

Key Steps:

  • Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is serially diluted in cation-adjusted Mueller-Hinton broth (supplemented with lysed horse blood for fastidious organisms like streptococci) to achieve a range of concentrations.

  • Inoculum Preparation: A suspension of the streptococcal isolate is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C in a CO2-enriched atmosphere for 20-24 hours for streptococci.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that shows no visible growth (turbidity).

The following diagram illustrates the general workflow for a broth microdilution assay.

BrothMicrodilutionWorkflow Broth Microdilution Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 20-24 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: A simplified workflow of the broth microdilution method for determining MIC.

III. Mechanism of Action: Penicillin-Binding Proteins

Both phenethicillin and penicillin G are β-lactam antibiotics. Their bactericidal activity stems from their ability to interfere with the synthesis of the bacterial cell wall.

The key targets of these antibiotics are Penicillin-Binding Proteins (PBPs) , which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, penicillins inhibit the cross-linking of peptidoglycan chains. This leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.

Resistance to penicillins in streptococci, particularly in S. pneumoniae, is primarily due to alterations in the structure of these PBPs. These alterations reduce the binding affinity of the β-lactam antibiotic to its target, thereby diminishing its inhibitory effect.

The following diagram illustrates the mechanism of action of penicillin.

PenicillinMechanism Mechanism of Action of Penicillin penicillin Penicillin pbp Penicillin-Binding Proteins (PBPs) penicillin->pbp Binds to peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Inhibits cell_wall Bacterial Cell Wall peptidoglycan->cell_wall Forms lysis Cell Lysis cell_wall->lysis Weakened wall leads to

Caption: Penicillin inhibits bacterial cell wall synthesis by targeting PBPs.

IV. Conclusion

Penicillin G remains a potent antibiotic against many streptococcal isolates, although resistance, particularly among S. pneumoniae and some viridans group streptococci, necessitates careful susceptibility testing to guide clinical therapy. While phenethicillin potassium is structurally related to penicillin V and is expected to have a similar mechanism of action, the lack of current, publicly available in vitro susceptibility data makes a direct comparison of its activity against streptococcal isolates with that of penicillin G challenging. Further research is warranted to elucidate the comparative efficacy of phenethicillin potassium against contemporary streptococcal strains. This would provide valuable information for clinicians and researchers in an era of evolving antimicrobial resistance.

References

assessing the development of cross-resistance between phenethicillin and other penicillins

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of phenethicillin against other major penicillins, offering supporting experimental data to elucidate the patterns of cross-resistance. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the nuances of penicillin resistance and in the strategic development of new antimicrobial agents.

Quantitative Data on Penicillin Activity

The emergence of bacterial resistance to penicillins necessitates a thorough understanding of cross-resistance profiles among different members of this antibiotic class. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for phenethicillin, penicillin G, ampicillin, and methicillin (B1676495) against both penicillin-susceptible and penicillin-resistant strains of Staphylococcus aureus. A lower MIC value indicates a higher potency of the antibiotic against the tested organism.

Table 1: Comparative In Vitro Activity of Selected Penicillins against Staphylococcus aureus

AntibioticDrug ClassTest OrganismMIC (µg/mL)
Phenethicillin Penicillinase-Resistant PenicillinS. aureus (Penicillin-Susceptible)Not available
S. aureus (Penicillin-Resistant)Not available
Penicillin G Natural PenicillinS. aureus (Penicillin-Susceptible - PSSA)≤0.125[1]
S. aureus (Penicillin-Resistant - PR-MSSA)>0.125[1]
Ampicillin AminopenicillinS. aureus (Methicillin-Susceptible - MSSA)0.5[2]
S. aureus (Methicillin-Resistant - MRSA)32[3]
Methicillin Penicillinase-Resistant PenicillinS. aureus (Methicillin-Susceptible - MSSA)Not available
S. aureus (Methicillin-Resistant - MRSA)Not available

Experimental Protocols

The determination of MIC is the standard method for assessing bacterial susceptibility to antibiotics. The following protocols are based on established methodologies.

Broth Microdilution Method

This technique is considered a gold standard for determining the MIC of an antibiotic.

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of Staphylococcus aureus.

    • Transfer the colonies into a tube containing sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • This suspension is then diluted in MHB to obtain a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of each penicillin to be tested.

    • Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate using MHB. The concentration range should be appropriate to determine the MIC for the specific drug-organism combination.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

    • Incubate the plates at 35°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Etest (Gradient Diffusion Method)

The Etest provides a direct reading of the MIC value from a plastic strip.

  • Inoculum Preparation and Plating:

    • Prepare the bacterial inoculum to a 0.5 McFarland standard as described above.

    • Using a sterile swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (B569324) plate to form a bacterial lawn.

  • Application of Etest Strips:

    • After allowing the agar surface to dry for a few minutes, use sterile forceps to place the Etest strips for each penicillin onto the agar.

  • Incubation:

    • Incubate the plates at 35°C for 16-20 hours.

  • Reading and Interpretation:

    • An elliptical zone of inhibition will form around each strip.

    • The MIC value is read at the point where the edge of the inhibition zone intersects the MIC scale printed on the strip.

Visualizing Experimental and Biological Pathways

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_results 3. Results start Isolate S. aureus colonies prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard start->prep_inoculum inoculation Inoculate microtiter plates with bacteria and antibiotics prep_inoculum->inoculation prep_antibiotics Prepare serial dilutions of penicillins prep_antibiotics->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Visually inspect for growth and determine MIC incubation->read_mic end Record MIC value read_mic->end resistance_mechanisms cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance penicillin Penicillin Antibiotic pbp Penicillin-Binding Proteins (PBPs) penicillin->pbp Binds to and inactivates cell_wall Cell Wall Synthesis pbp->cell_wall Essential for Bacterial Cell Lysis Bacterial Cell Lysis cell_wall->Bacterial Cell Lysis Inhibition leads to beta_lactamase β-lactamase Enzyme beta_lactamase->penicillin Hydrolyzes β-lactam ring altered_pbp Altered PBPs (e.g., PBP2a) altered_pbp->penicillin Prevents effective binding

References

A Comparative Guide to the Validation of Stability-Indicating Assays for Phenethicillin Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the validation of stability-indicating assays for phenethicillin potassium, a crucial step in ensuring the safety, efficacy, and quality of this antibiotic. Due to the limited availability of direct and complete validation data for phenethicillin potassium, this guide leverages detailed experimental data from its close structural analog, phenoxymethylpenicillin potassium (Penicillin V), to illustrate the principles and performance of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. This approach provides a robust framework for researchers to develop and validate their own assays for phenethicillin potassium.

Comparison of Analytical Methods

A stability-indicating analytical method is essential for distinguishing the intact active pharmaceutical ingredient (API) from its potential degradation products. While various analytical techniques can be employed, HPLC remains the gold standard for its high resolution, sensitivity, and specificity. As an alternative, Capillary Electrophoresis (CE) has also been explored for the analysis of penicillins.

Analytical Method Principle Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution and sensitivity, well-established and widely used, suitable for quantitative analysis.Can be time-consuming, requires solvent consumption.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency, minimal sample and solvent consumption, rapid analysis times.Can have lower sensitivity for some compounds compared to HPLC, potential for matrix interference.[1][2]

Performance Data of a Validated Stability-Indicating RP-HPLC Method for Penicillins

The following tables summarize the validation parameters for a typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of phenoxymethylpenicillin potassium, which can be considered representative for phenethicillin potassium.

Table 1: System Suitability
Parameter Acceptance Criteria Typical Results
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 2000> 3000
% RSD of Peak Area (n=6)≤ 2.0%< 1.0%
Table 2: Method Validation Parameters
Parameter Methodology Acceptance Criteria Typical Results
Linearity Analysis of 5 concentrationsCorrelation Coefficient (r²) ≥ 0.999r² = 0.9998
Accuracy (% Recovery) Standard addition at 80%, 100%, 120%98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability (n=6)Analysis of 6 replicate samples≤ 2.0%< 1.5%
- Intermediate Precision (n=6)Analysis on different days/by different analysts≤ 2.0%< 2.0%
Specificity Forced degradation studiesNo interference from degradation productsPeak purity index > 0.999
Robustness Variation in flow rate, mobile phase compositionSystem suitability parameters metNo significant impact on results
Limit of Detection (LOD) Signal-to-noise ratio of 3:1Report value0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1Report value0.3 µg/mL

Experimental Protocols

Stability-Indicating RP-HPLC Method

This protocol is based on established methods for phenoxymethylpenicillin potassium and is adaptable for phenethicillin potassium.

a. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 4.5) (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

b. Preparation of Standard Solution:

Accurately weigh about 25 mg of phenethicillin potassium reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL. Further dilute to a working concentration of 100 µg/mL with the mobile phase.

c. Preparation of Sample Solution:

Accurately weigh a quantity of the drug product (e.g., powdered tablets) equivalent to 25 mg of phenethicillin potassium into a 25 mL volumetric flask. Add about 15 mL of mobile phase, sonicate for 15 minutes, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter and further dilute to a working concentration of 100 µg/mL with the mobile phase.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3][4][5]

a. Acid Hydrolysis:

Treat 1 mL of the standard stock solution (1000 µg/mL) with 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Cool and neutralize with 1 mL of 0.1 N NaOH. Dilute with mobile phase to a final concentration of 100 µg/mL.

b. Base Hydrolysis:

Treat 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 1 mL of 0.1 N HCl. Dilute with mobile phase to a final concentration of 100 µg/mL.

c. Oxidative Degradation:

Treat 1 mL of the standard stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 1 hour. Dilute with mobile phase to a final concentration of 100 µg/mL.

d. Thermal Degradation:

Keep the solid drug substance in a hot air oven at 105°C for 24 hours. Prepare a sample solution from the stressed solid as described in the sample preparation protocol.

e. Photolytic Degradation:

Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a sample solution from the stressed solid as described in the sample preparation protocol.

Workflow for Validation of a Stability-Indicating Assay

The following diagram illustrates the logical workflow for the validation of a stability-indicating assay.

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation cluster_3 Finalization A Select Analytical Technique (e.g., HPLC) B Optimize Chromatographic Conditions A->B C Stress Samples (Acid, Base, Oxidation, Heat, Light) B->C Develop Method Capable of Separating Degradants D Analyze Stressed Samples C->D E Identify Degradation Products & Assess Peak Purity D->E F Specificity E->F G Linearity F->G H Accuracy G->H I Precision (Repeatability & Intermediate) H->I J Robustness I->J K LOD & LOQ J->K L Validated Stability-Indicating Method K->L

Caption: Workflow for the development and validation of a stability-indicating assay.

References

head-to-head comparison of phenethicillin and cephalexin against skin flora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in-vitro activity of phenethicillin and cephalexin (B21000) against common components of the human skin flora. The data presented is intended to inform research and development efforts in dermatology and infectious diseases.

Executive Summary

Cephalexin, a first-generation cephalosporin, demonstrates broad activity against many of the common Gram-positive bacteria colonizing the skin, including Staphylococcus aureus and Streptococcus pyogenes.[1][2] In-vitro susceptibility data for cephalexin is readily available, allowing for a quantitative assessment of its potency. Phenethicillin, an older penicillin antibiotic, also exhibits activity against susceptible Gram-positive cocci. However, a notable scarcity of recent, quantitative in-vitro data for phenethicillin limits a direct, contemporary head-to-head comparison with cephalexin. This guide summarizes the available data for both compounds, highlighting the robust dataset for cephalexin and providing a historical perspective on the activity of phenethicillin.

Data Presentation: In-Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for cephalexin against key bacterial species commonly found on the skin. Due to the limited availability of recent and comprehensive in-vitro data for phenethicillin, a comparative table is not feasible.

Table 1: In-Vitro Activity of Cephalexin Against Common Skin Flora

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)62--0.15 - 12.5
Streptococcus pyogenesNot Specified--Susceptible
Cutibacterium acnes50-MIC₈₀ reported-

Data for this table was synthesized from multiple sources.

Phenethicillin In-Vitro Activity Summary

Experimental Protocols

The following are generalized protocols for standard antimicrobial susceptibility testing methods used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Broth Microdilution Method
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Agar (B569324) Dilution Method
  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a different concentration of the antibiotic.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies on the agar surface.

Mandatory Visualization

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_results Results Bacterial_Isolate Bacterial Isolate from Skin Sample Standardized_Inoculum Standardized Inoculum (0.5 McFarland) Bacterial_Isolate->Standardized_Inoculum Inoculation Inoculation of Microtiter Plate/Agar Plate Standardized_Inoculum->Inoculation Antibiotic_Stock Antibiotic Stock (Phenethicillin or Cephalexin) Serial_Dilutions Serial Dilutions Antibiotic_Stock->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubation (35-37°C, 16-20h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Antimicrobial Susceptibility Testing Workflow.

Beta_Lactam_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_outcome Outcome PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cell_Wall Bacterial Cell Wall PBP->Cell_Wall Catalyzes cross-linking of Inhibition Inhibition of Peptidoglycan Synthesis Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Beta_Lactam Beta-Lactam Antibiotic (Phenethicillin or Cephalexin) Beta_Lactam->PBP Binds to and inhibits Weakened_Wall Weakened Cell Wall Inhibition->Weakened_Wall Cell_Lysis Cell Lysis and Death Weakened_Wall->Cell_Lysis

Mechanism of Action of Beta-Lactam Antibiotics.

References

A Comparative Guide to Phenethicillin MIC Determination: Validating Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Phenethicillin MIC Determination Methods

The reproducibility of MIC determination is crucial for accurate antimicrobial susceptibility testing. The primary methods employed are broth microdilution, agar (B569324) dilution, and gradient diffusion (E-test). The choice of method can influence the obtained MIC values, and understanding their inherent variability is essential for interpreting results.

MethodPrincipleTypical Reproducibility (within ±1 log₂ dilution)AdvantagesDisadvantages
Broth Microdilution Serial two-fold dilutions of phenethicillin in a liquid growth medium are inoculated with a standardized bacterial suspension. The MIC is the lowest concentration showing no visible growth.HighGold standard method, high-throughput, amenable to automation.Labor-intensive for manual preparation, potential for missed contamination.
Agar Dilution Phenethicillin is incorporated into an agar medium at various concentrations. A standardized bacterial suspension is then spotted onto the surface of the plates. The MIC is the lowest concentration that inhibits visible growth.HighAllows for the testing of multiple strains simultaneously, good for fastidious organisms.Labor-intensive, requires a larger volume of reagents and media.
Gradient Diffusion (E-test) A plastic strip with a predefined gradient of phenethicillin is placed on an inoculated agar plate. An elliptical zone of inhibition forms, and the MIC is read where the zone intersects the strip.GoodSimple to perform, provides a direct MIC value.More expensive per test, less suitable for large-scale testing.
Automated Systems Instruments like Vitek® 2 and Phoenix™ utilize miniaturized and automated versions of broth microdilution to provide rapid MIC results.Varies by systemHigh-throughput, rapid results, reduced hands-on time.High initial instrument cost, fixed antibiotic panels may not include phenethicillin.

Note: The typical reproducibility mentioned is based on general findings for antimicrobial susceptibility testing and is expected to be similar for phenethicillin. Specific inter-laboratory studies on phenethicillin are needed for precise quantitative comparisons.

Experimental Protocols

Detailed methodologies are critical for ensuring the reproducibility of MIC determination. The following are standardized protocols for broth microdilution and agar dilution, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Protocol
  • Preparation of Phenethicillin Stock Solution:

    • Prepare a stock solution of phenethicillin at a concentration of 1280 µg/mL in a suitable sterile solvent.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the phenethicillin stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no antibiotic).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 50 µL of the standardized inoculum.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of phenethicillin at which there is no visible growth of the organism.

Agar Dilution Protocol
  • Preparation of Phenethicillin-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of the phenethicillin stock solution.

    • For each concentration, add 1 part of the phenethicillin dilution to 9 parts of molten Mueller-Hinton Agar (MHA) cooled to 45-50°C.

    • Pour the agar into sterile petri dishes and allow them to solidify. Prepare one antibiotic-free plate as a growth control.

  • Inoculum Preparation:

    • Prepare the inoculum as described in the broth microdilution protocol to a turbidity matching a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Using a multipoint inoculator, spot approximately 1-2 µL of the standardized inoculum onto the surface of each agar plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of phenethicillin that completely inhibits visible growth of the organism.

Visualizing the Process and Mechanism

Experimental Workflow for MIC Determination Comparison

The following diagram illustrates a typical workflow for a comparative study validating the reproducibility of different MIC determination methods.

MIC_Workflow cluster_prep Preparation cluster_methods MIC Determination Methods cluster_analysis Data Analysis phenethicillin Phenethicillin Stock broth Broth Microdilution phenethicillin->broth agar Agar Dilution phenethicillin->agar etest Gradient Diffusion (E-test) phenethicillin->etest bacterial_culture Bacterial Culture mcfarland 0.5 McFarland Standard bacterial_culture->mcfarland mcfarland->broth mcfarland->agar mcfarland->etest mic_values Collect MIC Values broth->mic_values agar->mic_values etest->mic_values reproducibility Assess Reproducibility (e.g., SD, CV) mic_values->reproducibility agreement Calculate Agreement (Essential & Categorical) mic_values->agreement

Caption: Workflow for comparing phenethicillin MIC methods.

Mechanism of Action of Phenethicillin

Phenethicillin, like other penicillin antibiotics, acts by inhibiting the synthesis of the bacterial cell wall. This diagram illustrates the key steps in this process.

Phenethicillin_MoA phenethicillin Phenethicillin pbp Penicillin-Binding Proteins (PBPs) phenethicillin->pbp Binds to transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) phenethicillin->transpeptidation Inhibits pbp->transpeptidation Catalyzes cell_wall Bacterial Cell Wall Synthesis transpeptidation->cell_wall Essential for lysis Cell Lysis & Bacterial Death cell_wall->lysis Inhibition leads to

Caption: Mechanism of action of phenethicillin.

A Comparative Analysis of Phenethicillin Resistance Mechanisms in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary resistance mechanisms to phenethicillin observed in clinical bacterial isolates, with a focus on Staphylococcus aureus. The information presented is based on experimental data from published research, outlining the molecular basis of resistance and its impact on antibiotic efficacy.

Phenethicillin, a semisynthetic penicillin, faces resistance primarily through two established mechanisms: enzymatic degradation by β-lactamases and modification of the drug's target, the penicillin-binding proteins (PBPs). Understanding the prevalence and characteristics of these mechanisms is crucial for the development of effective therapeutic strategies and novel antimicrobial agents.

Core Resistance Mechanisms to Phenethicillin

The two predominant mechanisms of resistance to phenethicillin in clinical isolates, particularly Staphylococcus aureus, are:

  • Enzymatic Degradation: This is mediated by β-lactamase enzymes, encoded by the blaZ gene. These enzymes hydrolyze the amide bond in the β-lactam ring of phenethicillin, rendering the antibiotic inactive. The production of β-lactamase is a common resistance mechanism in staphylococci.

  • Target Site Modification: This mechanism involves alterations in the penicillin-binding proteins (PBPs), the bacterial enzymes responsible for cell wall synthesis. The most significant modification is the acquisition of the mecA gene, which encodes for a low-affinity PBP known as PBP2a. PBP2a is not effectively inhibited by phenethicillin and other β-lactam antibiotics, allowing the bacteria to continue cell wall synthesis in the presence of the drug. Strains carrying the mecA gene are termed methicillin-resistant Staphylococcus aureus (MRSA) and exhibit broad resistance to β-lactam antibiotics.

Comparative Data on Resistance Mechanisms

The following tables summarize quantitative data from studies on related penicillins, which can be considered indicative of the resistance patterns for phenethicillin.

Table 1: Comparison of Minimum Inhibitory Concentrations (MICs) for Penicillin/Oxacillin based on Resistance Mechanism in Staphylococcus aureus

Resistance MechanismGenotypeAntibioticTypical MIC Range (µg/mL)Interpretation
SusceptibleblaZ negative, mecA negativePenicillin≤ 0.12Susceptible
Enzymatic DegradationblaZ positive, mecA negativePenicillin≥ 0.25Resistant
Target ModificationmecA positiveOxacillin≥ 4Resistant
SusceptiblemecA negativeOxacillin≤ 2Susceptible

Note: MIC values for penicillin are used as a proxy for phenethicillin in isolates with and without the blaZ gene. Oxacillin MICs are presented for mecA-positive and negative isolates, as mecA confers resistance to all β-lactams, including phenethicillin.

Table 2: Prevalence of Phenethicillin Resistance Mechanisms in Clinical Staphylococcus aureus Isolates (Representative Data)

Resistance MechanismAssociated GenePrevalence in Penicillin-Resistant S. aureus
β-lactamase ProductionblaZHigh (often >80-90% of penicillin-resistant, methicillin-susceptible isolates)
Altered Penicillin-Binding ProteinmecAVaries geographically and by healthcare setting (defines MRSA)

Experimental Protocols

Detailed methodologies for key experiments cited in the study of phenethicillin resistance are provided below.

Antimicrobial Susceptibility Testing

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

  • Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.

  • Antibiotic Dilution: A serial two-fold dilution of phenethicillin is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in the wells of a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial suspension is added to each well containing the antibiotic dilutions. The plate is incubated at 35°C for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

2. Kirby-Bauer Disk Diffusion

This is a qualitative method to determine the susceptibility of a bacterial isolate to an antibiotic.

  • Inoculum Preparation: A standardized inoculum (0.5 McFarland) of the test organism is swabbed uniformly across the surface of a Mueller-Hinton agar (B569324) plate.

  • Disk Application: A paper disk impregnated with a standard concentration of phenethicillin is placed on the agar surface.

  • Incubation: The plate is incubated at 35°C for 18-24 hours.

  • Result Interpretation: The diameter of the zone of growth inhibition around the disk is measured. The result is interpreted as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints.

Molecular Detection of Resistance Genes

1. Polymerase Chain Reaction (PCR) for mecA and blaZ Gene Detection

PCR is used to amplify and detect the presence of specific resistance genes in the bacterial DNA.

  • DNA Extraction: Bacterial DNA is extracted from a pure culture of the clinical isolate using a commercial DNA extraction kit or a standard lysis protocol.

  • PCR Amplification:

    • Reaction Mixture: A PCR master mix is prepared containing DNA polymerase, dNTPs, buffer, and specific forward and reverse primers for the target gene (mecA or blaZ).

    • Thermal Cycling: The PCR reaction is performed in a thermal cycler with the following typical steps:

      • Initial denaturation (e.g., 94°C for 5 minutes).

      • 30-35 cycles of:

        • Denaturation (e.g., 94°C for 30-60 seconds).

        • Annealing (e.g., 50-60°C for 30-60 seconds, primer-dependent).

        • Extension (e.g., 72°C for 60-90 seconds).

      • Final extension (e.g., 72°C for 5-10 minutes).

  • Gel Electrophoresis: The amplified PCR products are separated by size on an agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide). The presence of a band of the expected size indicates a positive result for the respective gene.

Visualizing Resistance Mechanisms and Workflows

The following diagrams illustrate the key pathways and experimental processes involved in phenethicillin resistance.

Phenethicillin_Resistance_Mechanisms cluster_blaZ Enzymatic Degradation cluster_mecA Target Modification blaZ blaZ Gene beta_lactamase β-lactamase Enzyme blaZ->beta_lactamase Encodes inactive_phenethicillin Inactive Metabolite beta_lactamase->inactive_phenethicillin Produces mecA mecA Gene PBP2a Penicillin-Binding Protein 2a (PBP2a) mecA->PBP2a Encodes no_inhibition Continued Cell Wall Synthesis PBP2a->no_inhibition Bypasses Inhibition phenethicillin Phenethicillin phenethicillin->beta_lactamase Hydrolyzed by cell_wall Bacterial Cell Wall Synthesis phenethicillin->cell_wall Inhibits (in susceptible bacteria) bacterial_survival Bacterial Survival (Resistance) inactive_phenethicillin->bacterial_survival no_inhibition->bacterial_survival Experimental_Workflow_Resistance_Detection start Clinical Isolate culture Bacterial Culture and Identification start->culture ast Antimicrobial Susceptibility Testing (AST) culture->ast molecular Molecular Detection culture->molecular mic MIC Determination (Broth Microdilution) ast->mic disk Disk Diffusion ast->disk interpretation Data Interpretation and Correlation mic->interpretation disk->interpretation dna_extraction DNA Extraction molecular->dna_extraction pcr PCR for mecA and blaZ dna_extraction->pcr gel Agarose Gel Electrophoresis pcr->gel gel->interpretation

Assessing the Equivalence of Different Phenethicillin Potassium Salt Forms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenethicillin potassium, a semi-synthetic penicillin antibiotic, is valued for its stability in acidic environments and effective absorption from the gastrointestinal tract.[1][2] While the term "different forms" can encompass a range of solid-state variations, including polymorphs, solvates, and amorphous forms, publicly available scientific literature does not provide extensive comparative studies on distinct polymorphic forms of phenethicillin potassium salt. This guide, therefore, focuses on the available data, primarily distinguishing between stereoisomeric forms, and outlines the standard experimental protocols required for a comprehensive assessment of equivalence between different solid forms of an active pharmaceutical ingredient (API).

Physicochemical Properties of Phenethicillin Potassium

Table 1: Comparison of Known Stereoisomeric Forms of Phenethicillin Potassium

FormAppearanceDecomposition Temperature (°C)Water Solubility
dl-Phenethicillin Potassium Crystalline solid230-232Freely soluble[2]
l-Phenethicillin Potassium (Epiphenethicillin potassium) Crystalline solid238-239Freely soluble[2]
Assessing Equivalence: Key Performance Indicators

A thorough evaluation of the equivalence of different solid forms of an API would necessitate a series of experiments to compare their key performance indicators. These include:

  • Solid-State Characterization: To identify and characterize the different crystalline and amorphous forms.

  • Solubility and Dissolution Rate: To determine the rate and extent to which the drug dissolves, which is critical for bioavailability.

  • Stability: To assess the physical and chemical stability of each form under various conditions.

  • Bioavailability and Bioequivalence: To compare the rate and extent of drug absorption in vivo.

Experimental Protocols

Below are detailed methodologies for the key experiments that would be required to assess the equivalence of different forms of phenethicillin potassium.

Solid-State Characterization

This workflow is essential for identifying and characterizing different solid forms.

cluster_0 Solid-State Characterization Workflow API Phenethicillin Potassium Samples XRPD X-Ray Powder Diffraction (XRPD) API->XRPD DSC Differential Scanning Calorimetry (DSC) API->DSC TGA Thermogravimetric Analysis (TGA) API->TGA Microscopy Microscopy (e.g., SEM) API->Microscopy Spectroscopy Vibrational Spectroscopy (FTIR, Raman) API->Spectroscopy Characterization Identification and Characterization of Forms XRPD->Characterization DSC->Characterization TGA->Characterization Microscopy->Characterization Spectroscopy->Characterization

Solid-State Characterization Workflow

Methodologies:

  • X-Ray Powder Diffraction (XRPD):

    • Objective: To identify the crystalline phase (polymorph) or determine if the material is amorphous.

    • Protocol: A small amount of the phenethicillin potassium powder is gently packed into a sample holder. The sample is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles. Different crystalline forms will produce unique diffraction patterns.

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine melting points, glass transitions, and phase transitions.

    • Protocol: A few milligrams of the sample are hermetically sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The heat flow to or from the sample relative to an empty reference pan is measured as a function of temperature.

  • Thermogravimetric Analysis (TGA):

    • Objective: To measure changes in mass as a function of temperature, indicating the presence of solvates or decomposition.

    • Protocol: A sample is placed in a high-precision balance within a furnace. The mass of the sample is continuously monitored as the temperature is increased at a controlled rate.

Solubility and Dissolution Studies

This workflow assesses how readily the different forms dissolve.

cluster_1 Solubility and Dissolution Workflow Forms Different Phenethicillin Potassium Forms Solubility Equilibrium Solubility (Shake-flask method) Forms->Solubility Dissolution Intrinsic Dissolution Rate (Rotating disk method) Forms->Dissolution Analysis Quantitative Analysis (e.g., HPLC) Solubility->Analysis Dissolution->Analysis Comparison Comparison of Solubility & Dissolution Profiles Analysis->Comparison

Solubility and Dissolution Workflow

Methodologies:

  • Equilibrium Solubility (Shake-flask method):

    • Objective: To determine the thermodynamic solubility of each form in a given solvent.

    • Protocol: An excess amount of the phenethicillin potassium salt form is added to a known volume of a relevant buffer solution (e.g., simulated gastric fluid, simulated intestinal fluid). The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved drug in the filtrate is determined by a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Intrinsic Dissolution Rate (Rotating Disk Method):

    • Objective: To measure the dissolution rate of a pure substance under constant surface area, providing a characteristic property of the solid form.

    • Protocol: A pellet of the phenethicillin potassium salt form with a known surface area is prepared by compressing the powder. This "disk" is mounted in a holder and submerged in a dissolution medium of known volume and temperature, and rotated at a constant speed. Aliquots of the dissolution medium are withdrawn at specific time intervals, and the drug concentration is measured.

Stability Studies

This workflow evaluates the physical and chemical stability of the different forms.

cluster_2 Stability Assessment Workflow Forms_Stability Different Phenethicillin Potassium Forms Storage Storage under various conditions (Temp, Humidity) Forms_Stability->Storage Analysis_Time Analysis at specific time points Storage->Analysis_Time Physical_Analysis Physical Analysis (XRPD, DSC) Analysis_Time->Physical_Analysis Chemical_Analysis Chemical Analysis (HPLC for degradation products) Analysis_Time->Chemical_Analysis Stability_Profile Determination of Stability Profile Physical_Analysis->Stability_Profile Chemical_Analysis->Stability_Profile

References

Safety Operating Guide

Proper Disposal of Phenethicillin (Potassium): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of pharmaceutical compounds like phenethicillin potassium are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of phenethicillin potassium in a laboratory setting.

Unused or expired phenethicillin potassium should be treated as chemical waste. Improper disposal, such as discarding in regular trash or flushing down the drain, can contribute to environmental contamination and the rise of antimicrobial resistance. Therefore, a structured and compliant disposal process is crucial.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for phenethicillin potassium. The SDS provides comprehensive information on potential hazards and necessary safety measures.

Personal Protective Equipment (PPE): When handling phenethicillin potassium powder or solutions, personnel must wear appropriate PPE to avoid allergic skin reactions or respiratory issues. This includes:

  • Safety goggles or face shield

  • Chemical-resistant gloves

  • Lab coat

  • Respiratory protection if handling large quantities or if there is a risk of aerosolization.[1]

Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Step-by-Step Disposal Procedures

High-concentration stock solutions and bulk quantities of phenethicillin potassium are generally considered hazardous chemical waste and must be disposed of through a licensed hazardous waste contractor. For smaller quantities and contaminated labware, chemical inactivation prior to disposal is a recommended best practice to mitigate biological activity.

Method 1: Direct Disposal as Hazardous Waste (for bulk quantities and stock solutions)
  • Segregation and Labeling:

    • Collect all phenethicillin potassium waste, including expired reagents, unused stock solutions, and heavily contaminated materials, in a designated and clearly labeled hazardous waste container.

    • The container must be leak-proof, compatible with the chemical, and kept securely closed when not in use.

    • Label the container with "Hazardous Waste," the full chemical name "Phenethicillin Potassium," and any other relevant hazard information. While a specific federal RCRA (Resource Conservation and Recovery Act) hazardous waste code for phenethicillin potassium is not explicitly listed, it is prudent to manage it as a hazardous pharmaceutical waste. Consultation with your institution's Environmental Health and Safety (EHS) department is essential to ensure compliance with local and state regulations.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste by a licensed contractor.

Method 2: Chemical Inactivation via Alkaline Hydrolysis (for dilute solutions and rinsing of emptied containers)

The beta-lactam ring in penicillin-class antibiotics, which is responsible for their antibacterial activity, can be effectively broken down through alkaline hydrolysis. This process renders the antibiotic inactive.

Experimental Protocol for Alkaline Hydrolysis:

This protocol is adapted from established methods for the degradation of beta-lactam antibiotics.

  • Preparation:

    • Perform this procedure in a chemical fume hood while wearing all required PPE.

    • Prepare a 1 M Sodium Hydroxide (NaOH) solution.

  • Inactivation Procedure:

    • For each volume of phenethicillin potassium waste solution, slowly and carefully add two volumes of the 1 M NaOH solution. For example, to 100 mL of phenethicillin waste, add 200 mL of 1 M NaOH.

    • Stir the mixture gently.

    • Allow the reaction to proceed for at least one hour to ensure complete hydrolysis of the beta-lactam ring.

  • Neutralization:

    • After the inactivation period, neutralize the alkaline solution by slowly adding an appropriate acid (e.g., 1 M Hydrochloric Acid - HCl).

    • Monitor the pH of the solution using a calibrated pH meter or pH strips.

    • Continue adding acid until the pH is within a neutral range (typically between 6.0 and 8.0).

  • Final Disposal:

    • The neutralized, inactivated solution should be collected in a designated hazardous waste container for aqueous chemical waste.

    • Label the container appropriately and arrange for disposal through your institution's EHS department. Do not pour the treated solution down the drain unless explicitly permitted by your institution's EHS and local regulations.

Quantitative Data on Penicillin Degradation

The efficiency of penicillin degradation is influenced by factors such as pH, temperature, and the presence of catalysts. The following table summarizes key quantitative data related to the hydrolysis of penicillin-class antibiotics.

ParameterConditionResultSource(s)
Degradation Kinetics Pseudo-first-orderThe degradation of penicillins generally follows pseudo-first-order kinetics under various pH and temperature conditions.[2]
Effect of pH on Degradation pH 4Complete degradation of penicillin G (100 mg/L) at 100°C in 20 minutes.[2]
pH 1080% degradation of penicillin G (100 mg/L) at 100°C in 20 minutes. Complete degradation in 60 minutes.[2]
Alkaline Hydrolysis Efficiency 0.2 M NaOHIncubation of ampicillin (B1664943) in 0.2 M NaOH at 37°C for 2 hours resulted in the hydrolysis of the beta-lactam ring.[3]
Hydrolysis in Pure Water Room TemperaturePenicillin G was completely hydrolyzed after seven days in pure water at room temperature.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of phenethicillin potassium waste in a laboratory setting.

DisposalWorkflow cluster_start cluster_characterize cluster_decision cluster_bulk cluster_dilute start Phenethicillin Potassium Waste Generated characterize Characterize Waste Stream start->characterize decision High Concentration or Bulk Quantity? characterize->decision bulk_dispose Dispose as Hazardous Chemical Waste decision->bulk_dispose Yes dilute_inactivate Chemical Inactivation (Alkaline Hydrolysis) decision->dilute_inactivate No (Dilute Solution) bulk_collect Collect in Labeled, Sealed Container bulk_dispose->bulk_collect bulk_store Store in Satellite Accumulation Area bulk_collect->bulk_store bulk_pickup Arrange for EHS Pickup bulk_store->bulk_pickup hydrolysis Add 1 M NaOH (2:1 ratio) React for >= 1 hour dilute_inactivate->hydrolysis neutralize Neutralize with Acid (pH 6-8) hydrolysis->neutralize dilute_dispose Dispose as Hazardous Aqueous Waste neutralize->dilute_dispose dilute_collect Collect in Labeled, Sealed Container dilute_dispose->dilute_collect dilute_pickup Arrange for EHS Pickup dilute_collect->dilute_pickup

Disposal decision workflow for phenethicillin potassium.

Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific Environmental Health and Safety (EHS) protocols and adhere to all local, state, and federal regulations regarding pharmaceutical waste disposal.

References

Essential Safety and Logistics for Handling Phenethicillin (Potassium)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling and disposal of Phenethicillin (potassium). Adherence to these procedural steps is vital for ensuring personnel safety and regulatory compliance in a laboratory setting.

Quantitative Safety Data

ParameterValueSource
Occupational Exposure Band (OEB) OEB 2[1][2]
Exposure Control Range 100 µg/m³ to < 1000 µg/m³[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to Phenethicillin (potassium), which is a known sensitizer.[1][2] The following PPE is mandatory for handling this compound, particularly in its powdered form.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential allergic reactions.[3][4]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.To protect against airborne particles and splashes.[4]
Respiratory Protection NIOSH-approved respirator.Essential to prevent inhalation of powder, which can cause respiratory sensitization.[3][4]
Body Protection Laboratory coat or long-sleeved protective clothing.To prevent skin exposure.[3][4]

Procedural Workflow for Handling Phenethicillin (potassium)

The following diagram outlines the standard operating procedure for safely handling Phenethicillin (potassium) in a laboratory setting.

Safe Handling Workflow for Phenethicillin (potassium) cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Ventilated Hood prep_ppe->prep_setup handle_weigh Weigh/Handle Compound prep_setup->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe

Safe Handling Workflow

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent the spread of contamination.

Spill SizeProcedural Steps
Minor Spill 1. Alert personnel in the immediate area. 2. Gently cover the spill with absorbent material to avoid raising dust. 3. Collect the material using a method that does not generate dust (e.g., damp cloth or HEPA-filtered vacuum). 4. Place all contaminated materials in a sealed container for disposal as chemical waste.
Major Spill 1. Evacuate the area immediately. 2. Restrict access to the spill area. 3. Notify your institution's Environmental Health and Safety (EHS) department. 4. Cleanup should only be performed by trained personnel.

Disposal Plan for Phenethicillin (potassium) Waste

Phenethicillin (potassium) and any materials contaminated with it must be treated as hazardous chemical waste.[5][6] Improper disposal can contribute to environmental contamination and the development of antimicrobial resistance.[5]

The following decision workflow outlines the correct disposal procedure.

Disposal Decision Workflow for Phenethicillin (potassium) Waste start Identify Waste Containing Phenethicillin (potassium) containerize Place in a Labeled, Leak-Proof Chemical Waste Container start->containerize store Store in a Designated Satellite Accumulation Area containerize->store dispose Arrange for Pickup by EHS-Approved Hazardous Waste Vendor store->dispose incinerate Preferred Disposal Method: High-Temperature Incineration dispose->incinerate

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.